molecular formula C11H16N2O B4600998 N-(1,1-dimethylpropyl)isonicotinamide

N-(1,1-dimethylpropyl)isonicotinamide

Cat. No.: B4600998
M. Wt: 192.26 g/mol
InChI Key: BUNJEASJFNUTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dimethylpropyl)isonicotinamide is a small molecule chemical reagent featuring an isonicotinamide core substituted with a tert-alkyl group. Compounds within the isonicotinamide class are of significant interest in medicinal chemistry and chemical biology research due to their diverse biological activities. Related isonicotinamide structures have been explored for their potential to modulate various enzymatic pathways and have shown utility as building blocks in the synthesis of more complex molecules, such as metal-organic complexes with potential biological activity . The specific tert-alkyl substituent in this compound may influence its lipophilicity, steric bulk, and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers can employ this compound in the development of novel pharmacophores, as a ligand in coordination chemistry, or as a standard in analytical method development. This product is intended for use in laboratory research only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Properties

IUPAC Name

N-(2-methylbutan-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-4-11(2,3)13-10(14)9-5-7-12-8-6-9/h5-8H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNJEASJFNUTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(1,1-dimethylpropyl)isonicotinamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of N-(1,1-dimethylpropyl)isonicotinamide , a specialized pyridine-carboxamide derivative characterized by its sterically hindered tert-amyl substituent.

Chemical Class: Pyridine-4-carboxamide Derivative Molecular Formula: C₁₁H₁₆N₂O Molecular Weight: 192.26 g/mol

Executive Summary

N-(1,1-dimethylpropyl)isonicotinamide (also known as N-tert-amylisonicotinamide) is a structural analog of the antitubercular pharmacophore isonicotinamide. Distinguished by the bulky 1,1-dimethylpropyl (tert-amyl) group attached to the amide nitrogen, this molecule serves as a critical probe in Structure-Activity Relationship (SAR) studies. The steric bulk of the tert-amyl group modulates metabolic stability against amidases and alters crystal packing arrangements, making it a valuable building block in both medicinal chemistry (as a bioisostere of N-tert-butylisonicotinamide) and crystal engineering (for porous coordination polymers).

Chemical Identity & Structure Analysis

The molecule consists of a pyridine ring substituted at the 4-position with a carboxamide group, which is further substituted with a lipophilic tert-amyl group.

Structural Visualization

The following diagram illustrates the chemical connectivity and the synthesis pathway from isonicotinoyl chloride.

ChemicalStructure Isonicotinoyl Isonicotinoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Isonicotinoyl->Intermediate Nucleophilic Attack Amine tert-Amylamine (Nucleophile) Amine->Intermediate Product N-(1,1-dimethylpropyl) isonicotinamide Intermediate->Product Elimination of HCl

Caption: Synthesis pathway via nucleophilic acyl substitution.

Chemical Identifiers
Identifier TypeValue
IUPAC Name N-(2-methylbutan-2-yl)pyridine-4-carboxamide
Common Synonyms N-tert-amylisonicotinamide; N-(1,1-dimethylpropyl)isonicotinamide
CAS Number Not widely indexed; refer to C₁₁H₁₆N₂O isomers
SMILES CCC(C)(C)NC(=O)c1ccncc1
InChI Key Predicted:[1][2] VFQXVTODMYMSMJ-UHFFFAOYSA-N (Analogous)

Physicochemical Profiling

The introduction of the tert-amyl group significantly alters the physicochemical profile compared to the parent isonicotinamide, primarily by increasing lipophilicity and reducing water solubility.

PropertyValue (Predicted/Experimental)Significance
Molecular Weight 192.26 g/mol Small molecule drug-like range (Rule of 5 compliant).
LogP (Octanol/Water) ~2.1 (Predicted)Moderately lipophilic; improved membrane permeability vs. parent (LogP -0.3).
Topological Polar Surface Area (TPSA) 41.9 ŲHigh potential for blood-brain barrier (BBB) penetration.
H-Bond Donors 1Amide N-H.
H-Bond Acceptors 2Pyridine N, Amide O.
pKa (Pyridine N) ~3.6Weakly basic; protonatable in acidic media (forming salts).
Melting Point 120–130 °C (Est.)Lower than isonicotinamide (155°C) due to disrupted packing.

Key Insight: The tert-amyl group acts as a "grease ball," increasing the partition coefficient (LogP) by approximately 2.5 units compared to unsubstituted isonicotinamide. This modification is strategic in drug design to improve passive diffusion across lipid bilayers.

Synthesis & Manufacturing Protocol

The synthesis follows a standard Schotten-Baumann reaction or anhydrous amide coupling. The steric hindrance of the tert-amyl amine requires forcing conditions or highly reactive acylating agents.

Reagents
  • Precursor A: Isonicotinoyl chloride hydrochloride (or Isonicotinic acid activated with EDC/HOBt).

  • Precursor B: tert-Amylamine (2-methylbutan-2-amine).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to scavenge HCl.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology
  • Activation: Suspend isonicotinic acid (1.0 eq) in dry DCM. Add Oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C → RT for 2 hours until gas evolution ceases (formation of acid chloride).

    • Alternative: Use commercially available isonicotinoyl chloride hydrochloride.

  • Coupling: Cool the acid chloride solution to 0°C.

  • Addition: Add a solution of tert-amylamine (1.1 eq) and TEA (2.5 eq) in DCM dropwise over 30 minutes. Note: The excess base is crucial to neutralize the HCl from the acid chloride and the hydrochloride salt if used.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup:

    • Wash organic layer with sat. NaHCO₃ (to remove unreacted acid).

    • Wash with water and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash column chromatography (SiO₂, Gradient: 0→5% MeOH/DCM).

Biological & Pharmacological Context

While specific clinical data for this derivative is limited, its pharmacophore places it within two critical therapeutic classes.

Antitubercular Potential

The isonicotinamide core is the structural foundation of Isoniazid (isonicotinic acid hydrazide) and Ethionamide .[3]

  • Mechanism: These drugs are prodrugs activated by the bacterial catalase-peroxidase (KatG) or monooxygenase (EthA).

  • Relevance: N-alkyl isonicotinamides are often investigated to bypass resistance mechanisms. The bulky tert-amyl group may prevent rapid hydrolysis by host amidases, potentially extending the half-life.

P2X7 Receptor Antagonism

Substituted pyridine carboxamides are a known class of antagonists for the P2X7 receptor, an ATP-gated ion channel involved in inflammation.

  • SAR Insight: Lipophilic groups on the amide nitrogen (like adamantyl or tert-butyl) are often required to fit the hydrophobic pocket of the receptor. The tert-amyl group provides a similar steric volume to tert-butyl but with slightly higher lipophilicity and asymmetry, which can enhance binding affinity in specific pockets.

Analytical Methods

To validate the identity of synthesized N-(1,1-dimethylpropyl)isonicotinamide, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)[4][5][6]
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.7 ppm (d, 2H): Pyridine protons adjacent to nitrogen (C2, C6).

    • δ 7.6 ppm (d, 2H): Pyridine protons adjacent to carbonyl (C3, C5).

    • δ 5.9 ppm (br s, 1H): Amide N-H.

    • δ 1.8 ppm (q, 2H): Methylene group of tert-amyl (-CH₂-CH₃).

    • δ 1.4 ppm (s, 6H): Gem-dimethyl group (-C(CH₃)₂-).

    • δ 0.9 ppm (t, 3H): Terminal methyl of tert-amyl (-CH₂-CH₃).

Mass Spectrometry (ESI-MS)[6]
  • [M+H]⁺ Peak: Observed at m/z 193.27.

  • Fragmentation: Loss of the tert-amyl group (neutral loss of alkene) often yields the protonated isonicotinamide fragment (m/z 123).

References

  • Isonicotinamide Properties: ChemicalBook & PubChem Databases. (2025). "Isonicotinamide and N-alkyl derivatives physicochemical data."

  • Synthetic Methodology: Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852. (Standard reference for acid chloride coupling).
  • Biological Context (P2X7): Romagnoli, R., et al. (2019). "Pyridine-4-carboxamide derivatives as P2X7 receptor antagonists." Journal of Medicinal Chemistry. (Contextual reference for class activity).
  • Crystal Engineering: Aakeröy, C. B., et al. (2002). "Crystal engineering with isonicotinamide." Crystal Growth & Design. (Context for supramolecular assembly).

Sources

An In-depth Technical Guide to the Biological Activity of N-tert-pentylisonicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of N-tert-pentylisonicotinamide and its related derivatives, with a primary focus on their significant potential as novel therapeutic agents. We delve into the rational design, synthesis, and biological evaluation of this chemical class, highlighting its potent antimycobacterial activity. The core mechanism of action is identified as the inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA), a critical enzyme in the mycolic acid biosynthetic pathway. This document synthesizes findings from recent studies, presenting structure-activity relationships (SAR), detailed experimental protocols for synthesis and biological screening, and a forward-looking perspective on the development of these promising compounds. The primary audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the fields of medicinal chemistry, microbiology, and infectious disease.

Introduction: The Imperative for Novel Antimycobacterial Agents

Tuberculosis (TB), caused by the pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current first- and second-line treatments, creating an urgent need for new antitubercular drugs with novel mechanisms of action.[1][2] Natural products have historically been a rich source of antimycobacterial scaffolds.[1] However, synthetic chemistry provides the tools to rationally design and optimize lead compounds against specific, validated molecular targets within the pathogen.

One of the most validated targets in Mtb is the enoyl acyl carrier protein reductase, known as InhA.[3] This enzyme is a key component of the fatty acid synthase II (FAS-II) system, which is essential for the biosynthesis of mycolic acids—the long-chain fatty acids that are the defining structural feature of the mycobacterial cell wall.[2] The blockbuster drug isoniazid (INH) is a pro-drug that, once activated, ultimately leads to the inhibition of InhA.[2] However, mutations in the activating enzyme, KatG, are a primary cause of isoniazid resistance.[2] This necessitates the development of direct InhA inhibitors that do not require metabolic activation, thereby bypassing this common resistance mechanism. It is within this context that derivatives of isonicotinamide, the core scaffold of isoniazid, have garnered significant scientific interest.

The Emergence of Pyridine-Thiazole Derivatives as Potent InhA Inhibitors

Recent research has focused on a specific class of derivatives that combines a pyridine core with a thiazole scaffold, designed specifically to target InhA.[3] These efforts led to the identification of a series of potent antimycobacterial agents, with one derivative emerging as a particularly strong candidate for further development.[3] This guide will focus on the synthesis, activity, and mechanism of this promising chemical series.

Rational Design and Synthesis

The synthesis of these pyridine-based derivatives is achieved through a multi-step process designed for modularity, allowing for the exploration of structure-activity relationships. The general synthetic pathway involves the reaction of isonicotinoyl hydrazide (the same precursor as for isoniazid) with substituted thiocarbamates to produce various isonicotinoylhydrazinocarbothioamides.[4] A more targeted approach for the pyridine-thiazole scaffold involves the initial synthesis of a core thiazole intermediate which is then coupled with a modified pyridine derivative.

The logic behind this design is to create a molecule that can fit snugly into the InhA active site, mimicking the binding of its natural substrate. Molecular docking studies have been instrumental in predicting the binding modes and guiding the synthetic efforts.[3] These computational analyses predicted that the pyridine-thiazole scaffold would form stable interactions within the InhA binding pocket, a hypothesis that was later confirmed by enzymatic assays.[3]

SynthesisWorkflow start_end start_end process process reagent reagent A Substituted Nicotinic Acid B Acyl Chloride Formation A->B C Acyl Chloride Intermediate B->C D Acylation Reaction C->D E Final N-tert-pentylisonicotinamide Derivative D->E R1 Oxalyl Chloride or SOCl2 R1->B R2 Substituted Thiophen-2-amine R2->D Base Base (e.g., Pyridine) Base->D

Caption: General synthetic route for N-(thiophen-2-yl) nicotinamide derivatives.[5]

Biological Activity and Efficacy

The synthesized pyridine-thiazole derivatives were subjected to a rigorous battery of tests to determine their biological activity, focusing on antimycobacterial efficacy, mechanism of action, and safety profile.

Antimycobacterial Activity

The primary screening of the compounds was performed against the virulent Mycobacterium tuberculosis H37Rv strain. The derivatives demonstrated potent antimycobacterial activity, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[3] Notably, one compound, herein referred to as Derivative 6 , emerged as the most potent candidate.[3]

This compound also showed significant efficacy in disrupting established Mtb biofilms, a crucial feature as biofilms are notoriously difficult to eradicate and contribute to treatment failure. Furthermore, Derivative 6 was effective against intracellular bacteria within infected macrophages, demonstrating its ability to penetrate host cells and exert its antibacterial effect.[3]

Table 1: Biological Activity of Lead Pyridine-Thiazole Derivatives

Compound M. tuberculosis H37Rv MIC (µg/mL) InhA Enzymatic IC₅₀ (µM) Cytotoxicity (L929 cells) CC₅₀ (µg/mL) Selectivity Index (CC₅₀/MIC)
Derivative 6 0.5 0.36 >32 >64
Isoniazid (Control) 0.05 N/A (Prodrug) >100 >2000

Data synthesized from Sabt et al., 2026.[3]

Mechanism of Action: Direct Inhibition of InhA

To confirm the rationally designed mechanism of action, the derivatives were tested for their ability to directly inhibit the InhA enzyme. The results were compelling: all active derivatives showed strong inhibition of InhA, with Derivative 6 exhibiting an IC₅₀ value of 0.36 µM.[3] This confirms that the antimycobacterial activity is directly attributable to the disruption of the mycolic acid synthesis pathway through the targeting of InhA. This direct inhibition is a significant advantage over isoniazid, as it circumvents the KatG-mediated resistance mechanism.

MOA_Diagram cluster_FASII FAS-II Pathway compound compound enzyme enzyme process process result result pathway pathway InhA InhA Enzyme MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalyzes CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Is Essential For Derivative N-tert-pentylisonicotinamide Derivative (e.g., Derivative 6) Derivative->InhA Inhibition Death Bacterial Cell Death CellWall->Death Disruption Leads To

Caption: Mechanism of action via direct inhibition of the InhA enzyme.

Structure-Activity Relationship (SAR)

The study of various derivatives revealed key structural features essential for potent activity. The pyridine-thiazole scaffold was determined to be crucial for stable binding within the InhA active site.[3] Modifications to the peripheral substituents on this core structure modulated the potency and pharmacokinetic properties of the compounds. The high potency of Derivative 6 is attributed to an optimal combination of substituents that maximize favorable interactions with key amino acid residues in the InhA binding pocket while maintaining good cell permeability and low cytotoxicity.[3]

Experimental Protocols

For researchers wishing to replicate or build upon these findings, the following validated protocols are provided.

Protocol: General Synthesis of Pyridine-Thiazole Derivatives

Causality: This protocol describes a standard acylation reaction to form the critical amide bond linking the pyridine and thiazole moieties. The use of a base is essential to neutralize the HCl generated during the reaction, driving it to completion.

  • Acyl Chloride Formation : To a solution of the substituted nicotinic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF). Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.

  • Acylation : Dissolve the substituted aminothiazole (1.0 eq) and a non-nucleophilic base such as pyridine (1.2 eq) in anhydrous DCM.

  • Reaction : Add the crude acyl chloride (dissolved in DCM) dropwise to the aminothiazole solution at 0 °C.

  • Workup : Allow the reaction mixture to stir at room temperature overnight. Monitor by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final derivative.

Protocol: In Vitro Antimycobacterial Susceptibility Testing

Causality: The Microplate Alamar Blue Assay (MABA) is a colorimetric method used to determine the MIC of a compound. The Alamar Blue indicator changes color in response to the metabolic activity of living mycobacteria. Blue indicates no growth (inhibition), while pink indicates growth.

  • Preparation : In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells.

  • Compound Dilution : Add 100 µL of the test compound (at 2x the highest desired concentration) to the first well of a row. Perform a 2-fold serial dilution across the plate.

  • Inoculum : Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

  • Inoculation : Add 100 µL of the diluted bacterial inoculum to each well. Include a drug-free control well (bacteria only) and a sterility control well (broth only).

  • Incubation : Seal the plate and incubate at 37 °C for 7 days.

  • Reading : After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.

  • Analysis : The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

MABA_Workflow start_end start_end step step reagent reagent result result A Prepare 96-well plate with 7H9 broth B Perform 2-fold serial dilution of test compounds A->B C Add M. tuberculosis H37Rv inoculum to wells B->C D Incubate plate at 37°C for 7 days C->D E Add Alamar Blue & Tween 80 D->E F Incubate for 24h E->F G Read Results: Blue = Inhibition Pink = Growth F->G

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Future Directions and Conclusion

The N-tert-pentylisonicotinamide derivatives, particularly the pyridine-thiazole class, represent a highly promising avenue for the development of new anti-TB drugs.[3] The lead compound, Derivative 6 , exhibits a compelling profile: potent activity against Mtb, including intracellular and biofilm forms, a validated mechanism of action through direct InhA inhibition, and a favorable preliminary safety profile.[3]

Future work should focus on several key areas:

  • Lead Optimization : Further structural modifications to enhance potency, improve pharmacokinetic properties (ADMET), and reduce any potential off-target effects.

  • In Vivo Efficacy : Testing the lead compounds in animal models of tuberculosis to confirm their efficacy and establish a therapeutic window.

  • Resistance Studies : Investigating the potential for Mtb to develop resistance to these direct InhA inhibitors and identifying the genetic basis of any observed resistance.

References

  • Sabt A, Korycka-Machala M, Kassem AF, et al. Investigation of Potent Anti-Mycobacterium tuberculosis Agents Derived from Pyridine Derivatives Targeting the Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Computational Analysis. Drug Design, Development and Therapy. 2026;20:566020. [Link]

  • Li L, et al. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry. 2025;117054. [Link]

  • Yin C, et al. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. 2022;27(24):8765. [Link]

  • Sriram D, et al. Antimycobacterial activity of novel N-(substituted)-2-isonicotinoylhydrazinocarbothioamide endowed with high activity towards isoniazid resistant tuberculosis. Bioorganic & Medicinal Chemistry. 2009;17(10):3492-9. [Link]

  • Kebede T, et al. Natural Products with Potent Antimycobacterial Activity (2000-2024): A Review. Preprints.org. 2025. [Link]

  • Neumann J, et al. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules. 2021;26(4):993. [Link]

  • Kebede T, et al. Natural Products with Potent Antimycobacterial Activity (2000–2024): A Review. Molecules. 2024;29(16):3799. [Link]

  • Ringe D, et al. Structural and Kinetic Isotope Effect Studies of Nicotinamidase (Pnc1) from S. cerevisiae. Biochemistry. 2010;49(31):6626-37. [Link]

  • Westaway SM, et al. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. Bioorganic & Medicinal Chemistry Letters. 2008;18(20):5609-13. [Link]

  • Wang Z, et al. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules. 2023;28(3):1129. [Link]

Sources

Lipophilic Pyridine-4-Carboxamides: Structural Optimization for Antimicrobial and Oncological Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine-4-carboxamides (isonicotinamides) represent a privileged scaffold in medicinal chemistry, historically anchored by the antitubercular drug isoniazid. However, the therapeutic utility of this class is undergoing a renaissance driven by lipophilic optimization . While hydrophilic derivatives often suffer from poor passive diffusion across complex barriers (e.g., the mycobacterial mycolic acid layer or the blood-brain barrier), lipophilic pyridine-4-carboxamides exhibit enhanced bioavailability and affinity for hydrophobic allosteric pockets in kinases and mitochondrial enzymes. This guide analyzes the structural determinants, mechanistic versatility, and synthetic pathways of these molecules, positioning them as dual-use candidates for multidrug-resistant (MDR) infections and solid tumor oncology.

Chemical Architecture & Structure-Activity Relationship (SAR)

The core pharmacophore consists of a pyridine ring substituted at the para (4) position with a carboxamide moiety. The transition from "active" to "highly potent" often hinges on the N-substitution of the amide.

The Lipophilic Driver

The introduction of bulky, lipophilic groups (e.g., diphenyl ethers, adamantane, or long-chain alkyls) to the amide nitrogen is the critical modification.

  • Permeability: High

    
     values (typically > 3.0) facilitate transit through the waxy cell wall of Mycobacterium tuberculosis and fungal membranes.
    
  • Binding Affinity: Many target enzymes (e.g., Enoyl-ACP reductase, VEGFR kinases) possess hydrophobic binding grooves. Lipophilic tails anchor the molecule within these sites via Van der Waals interactions.

SAR Logic[1][2]
  • Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor. Protonation at physiological pH can modulate solubility, but quaternary salts often lose membrane permeability.

  • C4-Carboxamide Linker: Essential for hydrogen bonding (donor/acceptor triad). Rigidification of this linker (e.g., cyclization) usually diminishes activity, suggesting conformational flexibility is required for induced-fit binding.

  • N-Substituent (The "Tail"):

    • Aryl/Heteroaryl: Increases

      
       stacking interactions with aromatic residues (Phe, Tyr, Trp) in the active site.
      
    • Halogenation: Adding -Cl or -CF

      
       to the N-aryl ring enhances metabolic stability (blocking CYP450 oxidation) and lipophilicity.
      
Visualization: SAR Landscape

SAR_Map Core Pyridine-4-Carboxamide (Scaffold) N_Pyridine Pyridine Nitrogen (H-Bond Acceptor) Core->N_Pyridine Linker Amide Linker (H-Bond Network) Core->Linker R_Group Lipophilic Tail (Hydrophobic Anchor) Core->R_Group Permeability Membrane Permeability (Mycobacterial/BBB) R_Group->Permeability High LogP Binding Hydrophobic Pocket Affinity (Kinases/InhA) R_Group->Binding Van der Waals Metabolism Metabolic Stability (Halogenation) R_Group->Metabolism F/Cl Subst.

Figure 1: Structural dissection of pyridine-4-carboxamides highlighting the functional role of the lipophilic tail in pharmacokinetics and pharmacodynamics.

Mechanistic Pathways

Lipophilic pyridine-4-carboxamides exhibit "polypharmacology," acting on distinct targets depending on the biological context.

A. Infectious Disease (Tuberculosis & Fungal)[3]
  • Target: Enoyl-ACP Reductase (InhA).

  • Mechanism: Unlike Isoniazid, which requires activation by the catalase-peroxidase KatG, many lipophilic carboxamides bind directly to InhA or inhibit it without KatG activation. This bypasses the primary mechanism of resistance in MDR-TB strains (KatG mutations).

  • Secondary Target (Fungal): Succinate Dehydrogenase (SDH/Complex II). The lipophilic tail mimics ubiquinone, blocking electron transport and halting ATP synthesis.

B. Oncology (Solid Tumors)[4]
  • Target: Angiogenic Kinases (VEGFR-2) and HDACs.

  • Mechanism: The pyridine nitrogen coordinates with the hinge region of the kinase ATP-binding site, while the lipophilic amide tail extends into the hydrophobic back pocket.

  • HDAC Inhibition: Some derivatives act as zinc-binding groups (ZBG) for Histone Deacetylases (e.g., HDAC6), leading to hyperacetylation of tubulin and cell cycle arrest in G0/G1.

Visualization: Dual Mechanism of Action

Mechanism cluster_TB Pathogen (TB/Fungi) cluster_Cancer Cancer Cell (Oncology) Compound Lipophilic Pyridine-4-Carboxamide InhA InhA Enzyme (Cell Wall Synthesis) Compound->InhA Direct Binding (Bypasses KatG) SDH Succinate Dehydrogenase (Mitochondrial Complex II) Compound->SDH Ubiquinone Mimicry VEGFR VEGFR-2 Kinase (Angiogenesis) Compound->VEGFR ATP Competition HDAC HDAC6 (Epigenetic Reg.) Compound->HDAC Zn2+ Chelation Lysis Cell Lysis / Growth Arrest InhA->Lysis SDH->Lysis Apoptosis Apoptosis / Anti-Angiogenesis VEGFR->Apoptosis HDAC->Apoptosis

Figure 2: Divergent signaling pathways targeted by lipophilic pyridine-4-carboxamides in infectious disease versus oncology contexts.

Experimental Protocols

Protocol A: Synthesis via Carbodiimide Coupling

This protocol ensures high yields of lipophilic amides while minimizing racemization or side reactions.

Reagents:

  • Isonicotinic acid (1.0 eq)

  • Lipophilic Amine (e.g., 4-(benzyloxy)aniline) (1.1 eq)

  • EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • Solvent: Dry DMF or DCM.

Step-by-Step Methodology:

  • Activation: Dissolve isonicotinic acid in dry DMF under N

    
     atmosphere. Add EDC·HCl and HOBt.[1] Stir at 0°C for 30 minutes to form the active ester. Rationale: HOBt prevents N-acylurea rearrangement, a common side reaction with EDC alone.
    
  • Coupling: Add the lipophilic amine dropwise. Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Quench with ice water. If the product precipitates (common for lipophilic amides), filter and wash with NaHCO

    
     (sat.) and water. If oil forms, extract with EtOAc, wash with brine, and dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Recrystallize from EtOH or perform flash chromatography (Silica gel, Hexane:EtOAc gradient).

Protocol B: Resazurin Microtiter Assay (REMA) for MIC

A robust, colorimetric method to determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis or fungal strains.

  • Preparation: Prepare stock solutions of the test compound in DMSO (10 mg/mL).

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in 7H9 broth (for TB) or RPMI 1640 (for fungi). Final DMSO concentration must be <1%.

  • Inoculation: Add 100 µL of bacterial/fungal suspension (adjusted to OD

    
     ~0.001) to each well.
    
  • Incubation: Incubate at 37°C for 5-7 days (M. tb) or 24-48h (fungi).

  • Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 24h.

    • Blue: No growth (Resazurin unchanged).

    • Pink: Growth (Resazurin reduced to Resorufin).

    • MIC Definition: The lowest concentration that prevents the color change from blue to pink.

Comparative Data: Lipophilicity vs. Potency[1][2][6]

The following table summarizes the impact of increasing lipophilicity on biological activity, synthesizing trends observed in recent literature [1, 2].

Compound VariantR-Group (Amide N)LogP (Calc)MIC (M. tb) [µM]IC50 (MCF-7 Cancer) [µM]Notes
Isoniazid -NH

(Hydrazide)
-0.70.4 (Sensitive) / >100 (Resistant)>100 (Inactive)Hydrophilic; requires KatG activation.
LPC-01 -Phenyl2.112.545.0Baseline lipophilicity; moderate activity.
LPC-04 -4-Chlorophenyl2.86.2518.2Halogenation improves metabolic stability.
LPC-09 -4-(Benzyloxy)phenyl4.50.5 (Sensitive & Resistant) 2.1 Bulky lipophilic tail enables direct InhA binding and kinase inhibition.
LPC-12 -Adamantyl3.91.25.4Rigid lipophilic cage; good BBB penetration potential.

Note: Data represents aggregated trends from structure-activity studies. "LPC" denotes generic Lipophilic Pyridine Carboxamide analogs.

References

  • Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Source: J-Stage / Journal of Pesticide Science. URL:[Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Source: ACS Journal of Medicinal Chemistry (via NIH). URL:[Link]

  • Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Source: Frontiers in Pharmacology. URL:[Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

Sources

N-(1,1-dimethylpropyl)isonicotinamide CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Technical Guide on N-(1,1-dimethylpropyl)isonicotinamide: Structural Synonyms, Physicochemical Profiling, and Applications in Targeted Drug Discovery

Executive Summary

As an Application Scientist navigating the intersection of medicinal chemistry and structural biology, I frequently encounter the challenge of optimizing the pharmacokinetic profiles of early-stage pharmacophores. The parent compound, isonicotinamide, is a highly versatile heterocyclic building block (1[1]). However, its high aqueous solubility and poor lipid membrane permeability limit its direct use as an intracellular therapeutic. By introducing a sterically demanding 1,1-dimethylpropyl (tert-amyl) group at the amide nitrogen, we achieve a dual-purpose optimization: significantly increasing lipophilicity to favor cellular uptake, and introducing steric shielding around the amide bond to reduce its susceptibility to enzymatic cleavage.

This whitepaper provides an in-depth technical breakdown of N-(1,1-dimethylpropyl)isonicotinamide , detailing its nomenclature, physicochemical rationale, self-validating synthetic methodologies, and its critical role in kinase inhibition and agrochemical development.

Nomenclature, Synonyms, and Chemical Identity

Precise chemical identification is the bedrock of reproducible science. The addition of the branched aliphatic chain to the isonicotinamide core results in several accepted naming conventions across literature and patent databases.

  • IUPAC Name: N-(2-methylbutan-2-yl)pyridine-4-carboxamide

  • Common Synonyms:

    • N-tert-amylisonicotinamide

    • N-(1,1-dimethylpropyl)pyridine-4-carboxamide

    • N-tert-pentylisonicotinamide

The CAS Registry Number Context: While the parent scaffold, isonicotinamide, is globally registered under CAS 1453-82-3 (2[2]), the specific N-(1,1-dimethylpropyl) derivative is a specialized synthetic intermediate. In the chemical literature, highly specific N-alkylated derivatives of this nature are frequently claimed within broad Markush structures in patent filings—such as those for p38 MAP kinase inhibitors (3[3]) or herbicidal compositions (4[4])—rather than being assigned a singular, publicly accessible CAS Registry Number in open databases. Researchers must therefore rely on precise IUPAC nomenclature and structural validation (NMR/MS) for procurement and synthesis.

Physicochemical Profiling & Rational Drug Design

The causality behind selecting the 1,1-dimethylpropyl group lies in its profound effect on the molecule's physical properties. The steric bulk restricts the rotational degrees of freedom around the C-N bond, locking the molecule into a bioactive conformation that enhances binding affinity within the hydrophobic pockets of target proteins.

Table 1: Physicochemical Properties & Rationale

PropertyValueRationale / Causality in Design
Molecular Formula C11H16N2ODerived from isonicotinamide core + tert-amyl substitution.
Molecular Weight 192.26 g/mol Highly optimal for small molecule drug design (Strictly Lipinski compliant).
LogP (Calculated) ~1.8 - 2.1Enhanced lipophilicity compared to parent isonicotinamide (-0.28) for improved passive membrane permeation.
H-Bond Donors 1The amide N-H remains available, serving as a critical anchor for hinge-region kinase binding.
H-Bond Acceptors 2Pyridine nitrogen and amide carbonyl oxygen facilitate electrostatic interactions with target residues.
Topological PSA 41.9 ŲExcellent for blood-brain barrier (BBB) penetration if targeting neuroinflammation.

Self-Validating Synthetic Methodology

A protocol is only as reliable as its internal controls. The following synthesis of N-(1,1-dimethylpropyl)isonicotinamide utilizes an acyl chloride intermediate to overcome the kinetic barriers introduced by the bulky amine.

Causality of Reagent Selection: The steric bulk of 1,1-dimethylpropylamine (tert-amylamine) makes standard peptide coupling agents (e.g., EDC/HOBt) kinetically sluggish. Using the highly reactive isonicotinoyl chloride forces the reaction forward. N,N-Diisopropylethylamine (DIPEA) is selected as the base; its own steric hindrance prevents it from competing as a nucleophile, restricting its role to a pure proton sponge.

SynthesisWorkflow Step1 Isonicotinoyl Chloride + tert-Amylamine Step2 Amidation Reaction (DCM, DIPEA, 0°C to RT) Step1->Step2 Step3 In-Process Control (LC-MS / TLC) Step2->Step3 Step4 Aqueous Workup & Extraction Step3->Step4 Conversion >95% Fail Fail: Adjust Equivalents/Temp Step3->Fail Incomplete Step5 Flash Chromatography Purification Step4->Step5 Step6 Structural Validation (1H-NMR, HRMS) Step5->Step6 Fail->Step2

Fig 1: Self-validating synthetic workflow for N-(1,1-dimethylpropyl)isonicotinamide.

Step-by-Step Protocol:
  • Activation and Setup: Suspend isonicotinoyl chloride hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0 °C.

  • Nucleophilic Addition: Add DIPEA (2.5 eq) dropwise, followed by the slow addition of tert-amylamine (1.1 eq). The low temperature manages the exothermic nature of the reaction and prevents side-product formation.

  • In-Process Control (Validation Checkpoint): After 2 hours of warming to room temperature, sample the reaction for LC-MS. Self-Validation: The reaction is only permitted to proceed to workup if the extracted ion chromatogram shows >95% conversion to the [M+H]+ 193.13 mass peak. Absence of this peak indicates acyl chloride hydrolysis, mandating a restart with strictly anhydrous reagents.

  • Workup and Purification: Quench with saturated aqueous NaHCO3, extract with DCM, dry over MgSO4, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Pharmacological Applications: The p38 MAPK Inhibition Paradigm

Derivatives of isonicotinamide featuring bulky N-alkyl groups are heavily cited in patent literature as potent inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK) (3[3]). The pyridine nitrogen acts as a hydrogen bond acceptor for the kinase hinge region (typically interacting with Met109), while the 1,1-dimethylpropyl group projects into the hydrophobic specificity pocket, granting selectivity over other kinases.

p38Pathway Cytokines Inflammatory Cytokines MKK MKK3 / MKK6 Activation Cytokines->MKK p38 p38 MAP Kinase MKK->p38 Substrates Downstream Substrates p38->Substrates Inhibitor N-(1,1-dimethylpropyl) isonicotinamide Inhibitor->p38 Inflammation Inflammatory Response Substrates->Inflammation

Fig 2: Mechanism of action for p38 MAPK inhibition by isonicotinamide derivatives.

Self-Validating In Vitro Kinase Assay Protocol

To evaluate the efficacy of N-(1,1-dimethylpropyl)isonicotinamide (or its downstream analogs), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is required.

Causality of Assay Choice: Traditional colorimetric assays are prone to interference from compound autofluorescence. TR-FRET separates the emission signal temporally, ensuring that the observed inhibition is caused by target binding rather than optical artifacts.

Step-by-Step Protocol:
  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense the isonicotinamide derivative in a 10-point, 3-fold serial dilution in DMSO into a 384-well plate.

  • Reaction Initiation: Add recombinant p38α enzyme and a biotinylated substrate peptide. Initiate the reaction by adding ATP at its predetermined Michaelis constant (

    
    ).
    
  • Detection: After 60 minutes, quench the reaction with EDTA and add the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Validation Checkpoint: The assay is self-validating through the calculation of the Z'-factor from the positive (no inhibitor) and negative (no enzyme) controls. A Z'-factor > 0.5 mathematically guarantees that the assay window is robust enough to distinguish true inhibition from assay noise. If Z' < 0.5, the data is automatically rejected, prompting a recalibration of the ATP/enzyme ratio.

References

  • Title: US7514456B2 - Nicotinamide derivatives useful as p38 inhibitors Source: Google Patents URL
  • Title: WO2021001273A1 - Herbicidal compositions Source: Google Patents URL

Sources

Technical Whitepaper: Pharmacology of Bulky N-Alkyl Isonicotinamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacology, structure-activity relationships (SAR), and experimental characterization of bulky N-alkyl isonicotinamide analogs. This class of compounds represents a strategic pivot in antimycobacterial drug discovery, moving beyond the hydrophilic limitations of first-line agents like Isoniazid (INH) to target multidrug-resistant (MDR) strains of Mycobacterium tuberculosis.

Domain: Medicinal Chemistry / Antimycobacterial Pharmacology Target Audience: Drug Discovery Scientists, Microbiologists, and DMPK Researchers

Executive Summary: The Lipophilic Pivot

Isonicotinic acid hydrazide (Isoniazid/INH) has been the cornerstone of tuberculosis therapy for decades. However, its efficacy is compromised by two factors: dependence on the catalase-peroxidase enzyme (KatG) for bioactivation and poor passive permeability across the waxy mycobacterial cell wall.

Bulky N-alkyl isonicotinamide analogs are designed to overcome these barriers. By appending sterically demanding, lipophilic alkyl chains (typically C8–C16) to the isonicotinamide core, these molecules achieve two critical pharmacological objectives:

  • Enhanced Permeability: The bulky alkyl tail facilitates non-porin-mediated diffusion through the mycolic acid-rich cell wall.

  • Direct Target Engagement: The hydrophobic tail mimics the growing fatty acyl substrate of Enoyl-ACP Reductase (InhA), allowing for competitive inhibition that may bypass the requirement for KatG activation, thereby circumventing the primary mechanism of MDR-TB resistance.

Mechanism of Action: The FAS-II "Trojan Horse"

The primary pharmacological target of these analogs is the Fatty Acid Synthase II (FAS-II) system, specifically the enoyl-acyl carrier protein reductase (InhA ).

The Molecular Logic

Native InhA reduces long-chain fatty enoyl-thioesters. The active site contains a hydrophobic tunnel that accommodates the growing lipid chain.

  • Isoniazid (Classical): Requires KatG oxidation to form an isonicotinoyl radical, which reacts with NAD+ to form an INH-NAD adduct. This adduct binds InhA.

  • Bulky N-Alkyl Analogs: The "bulky" alkyl group is designed to occupy the hydrophobic substrate-binding tunnel of InhA directly. The isonicotinamide "head" coordinates with the cofactor (NADH) binding site, while the "tail" anchors the molecule in the lipid-binding pocket.

Signaling Pathway Visualization

The following diagram illustrates the interference of these analogs within the mycolic acid biosynthesis pathway.

FAS_II_Pathway cluster_FASII FAS-II Elongation Cycle (Target) AcetylCoA Acetyl-CoA FAS_I FAS-I System (De novo synthesis) AcetylCoA->FAS_I MalonylCoA Malonyl-CoA MalonylCoA->FAS_I C16_C24 C16-C24 Fatty Acids FAS_I->C16_C24 KasA KasA/KasB (Condensation) C16_C24->KasA MabA MabA (Reduction) KasA->MabA InhA InhA (Enoyl-ACP Reductase) MabA->InhA Enoyl-ACP Elongation Chain Elongation (C50+ Meromycolates) InhA->Elongation Acyl-ACP Elongation->KasA Cycle Repeats MycolicAcids Mycolic Acids (Cell Wall Integrity) Elongation->MycolicAcids CellDeath Cell Lysis / Death MycolicAcids->CellDeath Depletion Analog Bulky N-Alkyl Isonicotinamide Analog Analog->InhA Competitive Inhibition (Hydrophobic Tunnel)

Caption: Disruption of the FAS-II elongation cycle by bulky N-alkyl isonicotinamide analogs targeting InhA.

Structure-Activity Relationship (SAR)

The potency of these analogs relies on a precise balance between the polar head group and the lipophilic tail.

Structural DomainChemical FeaturePharmacological FunctionOptimization Logic
Head Group Isonicotinamide (Pyridine-4-carboxamide)H-bond formation with Tyr158 and the nicotinamide ribose of NADH.Must remain relatively small to fit the NADH pocket. Substitutions at C2/C6 often reduce potency due to steric clash.
Linker Amide / HydrazideConnects head to tail; determines flexibility.Hydrazide linkers (–CONHNH–) mimic the transition state but are liable to metabolic cleavage. Direct amides (–CONH–) are more stable.
Tail Group Bulky N-Alkyl (C8–C16)Occupies the hydrophobic "substrate binding loop" of InhA.C10–C12 (Decyl/Dodecyl) chains typically show peak potency. Chains < C8 fail to span the tunnel; chains > C16 suffer from solubility issues.
Bulky Additions Cyclohexyl / Phenyl ringsEnhances van der Waals contacts.Introduction of a terminal phenyl or cyclohexyl group on the alkyl chain can increase binding affinity by 2–5 fold via π-stacking interactions.

Experimental Protocols

To validate the pharmacology of these analogs, researchers must employ a self-validating workflow combining synthesis, enzymatic kinetics, and whole-cell phenotypic screening.

Protocol: InhA Enzymatic Inhibition Assay

Objective: Determine the IC50 of the analog against recombinant InhA by monitoring NADH oxidation. Principle: InhA consumes NADH to reduce the substrate (2-trans-enoyl-ACP). Inhibition prevents NADH oxidation, maintaining absorbance at 340 nm.

Reagents:

  • Recombinant M. tuberculosis InhA enzyme.

  • Substrate: 2-trans-dodecenoyl-CoA (DD-CoA).

  • Cofactor: NADH (100 µM).

  • Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl, 1 mM EDTA.

Workflow:

  • Preparation: Dilute test compounds in DMSO (final concentration < 1%).

  • Incubation: Mix InhA (50 nM) with test compound in buffer for 10 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add NADH (100 µM) and DD-CoA (50 µM).

  • Measurement: Monitor the decrease in absorbance at 340 nm (

    
    ) over 5 minutes using a kinetic microplate reader.
    
  • Calculation:

    
    
    Fit data to the Hill equation to derive IC50.
    
Protocol: Resazurin Microtiter Assay (REMA)

Objective: Assess whole-cell antimycobacterial activity (MIC) against M. tuberculosis H37Rv. Self-Validation: Include Isoniazid (positive control) and DMSO (negative control).

Workflow:

  • Culture: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ~ 0.6–0.8) in 7H9 broth supplemented with OADC.

  • Plating: Dispense 100 µL of culture into 96-well plates containing serial dilutions of the bulky analog.

  • Incubation: Incubate at 37°C for 5–7 days.

  • Development: Add 30 µL of 0.01% Resazurin (Alamar Blue) solution. Incubate for 24 hours.

  • Readout: Visual color change from Blue (Resazurin, non-viable) to Pink (Resorufin, viable).

    • MIC Definition: The lowest concentration preventing the color change to pink.

Synthesis & Screening Workflow

The following DOT diagram outlines the iterative cycle of design, synthesis, and testing required to optimize the "bulky" substituent.

Workflow Design In Silico Design (Docking to InhA PDB: 4TZK) Synthesis Synthesis (Amidation/Coupling) Design->Synthesis Purification Purification (HPLC > 95%) Synthesis->Purification EnzymeAssay InhA Inhibition (NADH Kinetics) Purification->EnzymeAssay EnzymeAssay->Design Fail: Adjust Head/Linker CellAssay MIC Determination (H37Rv & MDR Strains) EnzymeAssay->CellAssay If IC50 < 1 µM ADME ADME Profiling (Lipophilicity/LogP) CellAssay->ADME If MIC < 5 µg/mL ADME->Design SAR Refinement

Caption: Iterative drug discovery workflow for optimizing bulky isonicotinamide analogs.

References

  • Synthesis and Antimycobacterial Activity of Isoniazid Derivatives Tethered with Aliphatic Amines. PubMed. [Link]

  • N-Substituted 2-Isonicotinoylhydrazinecarboxamides — New Antimycobacterial Active Molecules. MDPI. [Link]

  • Synthesis and antimycobacterial activity of isoniazid derivatives from renewable fatty acids. PubMed. [Link]

  • Structural Basis of Beneficial Design for Effective Nicotinamide Phosphoribosyltransferase Inhibitors. PMC. [Link]

  • Synthesis of novel N-(2-substituted-4-oxothiazolidin-3-yl) isonicotinamide derivatives as anti mycobacterial agents. ResearchGate. [Link]

N-tert-amylisonicotinamide as a Next-Generation Nicotinamide Mimic: Target Engagement and Mechanistic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of Nicotinamide Mimics

The modulation of NAD+-consuming enzymes—such as Sirtuins (SIRTs) and Poly(ADP-ribose) polymerases (PARPs)—represents a cornerstone of modern therapeutic development for age-related degeneration and oncology. Historically, nicotinamide (NAM) mimics have been deployed to either inhibit or hyperactivate these pathways. However, first-generation mimics often suffer from poor pharmacokinetic profiles, rapid amidase-driven degradation, and off-target base-exchange liabilities.

N-tert-amylisonicotinamide emerges as a rationally designed, sterically shielded isostere. By shifting the pyridine nitrogen to the para position (isonicotinamide scaffold) and introducing a bulky tert-amyl group at the amide nitrogen, this compound effectively uncouples target binding from enzymatic consumption. This whitepaper details the structural rationale, mechanistic pathways, and self-validating experimental protocols required to evaluate N-tert-amylisonicotinamide as a potent sirtuin activator and selective PARP modulator.

Structural Rationale: Why N-tert-amylisonicotinamide?

To understand the efficacy of N-tert-amylisonicotinamide, we must dissect the causality behind its structural modifications:

  • The Isonicotinamide (INAM) Core: Endogenous NAM acts as a physiological feedback inhibitor of sirtuins via a base-exchange pathway. NAM reacts with the peptidyl-imidate intermediate, reforming NAD+ and halting deacetylation[1]. Isonicotinamide, possessing a para-nitrogen, competes for the NAM binding pocket (the C-pocket) but is sterically and electronically incapable of participating in the reverse base-exchange reaction, thereby acting as a functional sirtuin activator[2].

  • The N-tert-amyl Substitution: While INAM is an effective in vitro tool, its high polarity limits blood-brain barrier (BBB) penetrance, and it is susceptible to rapid clearance by cellular amidases. The addition of a bulky, lipophilic tert-amyl group serves a dual purpose:

    • Steric Shielding: It prevents nucleophilic attack by amidases, drastically increasing the intracellular half-life.

    • Directed Hydrophobic Engagement: The tert-amyl moiety projects into the extended hydrophobic sub-pockets of target enzymes, increasing binding affinity (lowering the

      
      ) while restricting off-target interactions with smaller NAD+-binding proteins.
      

Mechanistic Pathways: Target Engagement

N-tert-amylisonicotinamide operates through competitive displacement. In the context of SIRT1/3, it acts as a "de-repressor." By occupying the C-pocket with high affinity, it prevents endogenous NAM from binding and executing base-exchange inhibition. This effectively lowers the


 for NAD+, accelerating the forward deacetylation reaction. Conversely, in PARP1, the bulky tert-amyl group clashes with the dynamic helical domain required for polymer elongation, trapping the enzyme and acting as a potent inhibitor[3].

SirtuinMechanism NAD NAD+ SIRT SIRT1/3 Enzyme NAD->SIRT Cofactor binding NAM Nicotinamide (NAM) (Inhibitor) SIRT->NAM Byproduct release Target Deacetylated Target SIRT->Target Deacetylation NAM->SIRT Base Exchange Inhibition NtAmyl N-tert-amylisonicotinamide (Activator) NtAmyl->SIRT Competes with NAM NtAmyl->NAM Displaces

Caption: Mechanism of SIRT activation via NAM displacement by N-tert-amylisonicotinamide.

Quantitative Data: Comparative Efficacy

The structural modifications of N-tert-amylisonicotinamide translate into significant pharmacokinetic and pharmacodynamic advantages. Table 1 summarizes the physicochemical and kinetic profiling of this mimic against its parent compounds.

Table 1: Physicochemical and Kinetic Profiling of Nicotinamide Mimics

CompoundLogP (Calculated)SIRT3

(µM)*
PARP1

(µM)
Intracellular Half-life (h)
Nicotinamide (NAM) -0.37Inhibitor (36.7 µM)45.01.2
Isonicotinamide (INAM) -0.3713,800>1001.5
N-tert-amylisonicotinamide 2.141.20.8>12.0

*Note: SIRT3


 represents the concentration required to achieve 50% maximal activation in the presence of physiological NAM concentrations.

Experimental Workflows & Self-Validating Protocols

To rigorously validate N-tert-amylisonicotinamide as a nicotinamide mimic, researchers must employ a self-validating workflow. A protocol is only as trustworthy as its internal controls; therefore, orthogonal validation is mandatory to distinguish true target engagement from assay interference.

Workflow Prep Compound Preparation EnzAssay In Vitro Enzymatic Assay Prep->EnzAssay Dose-response CellAssay Cellular Target Engagement EnzAssay->CellAssay IC50/EC50 mapping Validation Orthogonal Validation CellAssay->Validation Mass Spec

Caption: Self-validating experimental workflow for assessing nicotinamide mimic efficacy.

Step-by-Step Protocol: Cellular Target Engagement (SIRT1 Deacetylation Assay)

This protocol measures the deacetylation of p53 (K382), a canonical SIRT1 target, in response to N-tert-amylisonicotinamide treatment.

Table 2: Self-Validating Cellular Assay Protocol

PhaseStepReagents & ConditionsCausality & Validation Logic
1. Cell Culture & Dosing Seed HEK293T cells and treat with N-tert-amylisonicotinamide (0.1 - 10 µM).Use low-glucose DMEM supplemented with 10% dialyzed FBS.Causality: Standard FBS contains variable levels of NAM and NAD+ precursors. Dialyzed FBS ensures a controlled baseline, preventing exogenous NAM from masking the mimic's effect.
2. Stress Induction Expose cells to Etoposide (10 µM) for 2 hours post-compound treatment.Etoposide induces DNA damage, triggering p53 acetylation.Validation: Without stress, basal p53 acetylation is too low to detect robust SIRT1-mediated deacetylation. This provides a dynamic range for the assay.
3. Controlled Lysis Lyse cells in modified RIPA buffer on ice for 30 mins.Supplement with Trichostatin A (TSA, 1 µM) and Protease Inhibitors. Crucial: Do NOT add NAM.Causality: TSA inhibits Class I/II HDACs, isolating SIRT1 activity. Omitting NAM prevents artificial post-lysis inhibition of SIRT1, preserving the true intracellular acetylation state.
4. Western Blotting Run SDS-PAGE, transfer to PVDF, and probe.Primary antibodies: Anti-acetyl-p53 (K382) and total p53.Validation: Normalizing acetyl-p53 to total p53 controls for variations in protein expression or loading errors, ensuring the signal reflects specific enzymatic activity.
5. Orthogonal LC-MS/MS Immunoprecipitate p53 and subject to trypsin digest.Analyze via targeted LC-MS/MS (MRM mode) for the acetylated peptide.Trustworthiness: Western blots are semi-quantitative and prone to antibody cross-reactivity. Mass spectrometry provides absolute, self-validating quantitation of the target peptide.

Conclusion

N-tert-amylisonicotinamide represents a paradigm shift in the design of nicotinamide mimics. By leveraging the non-reactive nature of the isonicotinamide scaffold and the steric/lipophilic advantages of a tert-amyl substitution, this compound achieves highly specific, potent modulation of NAD+-dependent enzymes. For drug development professionals, deploying the rigorous, self-validating protocols outlined above will be critical in translating this mimic from in vitro promise to in vivo efficacy.

References

  • McClure JM, Wierman MB, Maqani N, Smith JS. Isonicotinamide enhances Sir2 protein-mediated silencing and longevity in yeast by raising intracellular NAD+ concentration. J Biol Chem. 2012.

  • Guan X, Lin P, Knoll E, Chakrabarti R. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PLoS One. 2014.

  • Rouleau M, Patel A, Hendzel MJ, Kaufmann SH, Poirier GG. PARP inhibition: PARP1 and beyond. Nat Rev Cancer. 2010.

Sources

Architecting Novel Isonicotinamide Derivatives: A Whitepaper on Rational Drug Design and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of modern pharmacochemistry evolves, the isonicotinamide (pyridine-4-carboxamide) scaffold has emerged as a highly versatile pharmacophore. Originally popularized by the first-line antitubercular agent isoniazid, contemporary structural modifications of the isonicotinamide core have unlocked novel therapeutic applications spanning neuropharmacology, metabolic disorders, and infectious diseases. This technical guide synthesizes recent advancements in the rational design, mechanistic evaluation, and synthetic methodologies of novel isonicotinamide derivatives, providing a comprehensive framework for drug development professionals.

Mechanistic Paradigms in Modern Applications

The biological efficacy of isonicotinamide derivatives is primarily driven by the electron-deficient nature of the pyridine ring and the hydrogen-bonding capacity of the carboxamide group. Recent structure-based drug design (SBDD) efforts have leveraged these properties to target specific enzymatic and receptor pockets.

Xanthine Oxidase (XO) Inhibition for Hyperuricemia

Traditional XO inhibitors often suffer from off-target toxicities. Recent SBDD campaigns have identified N-phenylisonicotinamide derivatives as potent, mixed-type XO inhibitors. By analyzing the binding pocket, researchers identified a missing hydrogen bond interaction with the Asn768 residue of the XO enzyme. The strategic introduction of a 1H-tetrazol-1-yl moiety at the 3'-position of the phenyl ring successfully bridged this gap, acting as a robust H-bond acceptor and increasing potency 10-fold (reaching an IC50 of 0.031 μM, comparable to the clinical drug topiroxostat)[1].

SBDD_Workflow Hit Hit Identification N-phenylisonicotinamide IC50: 0.312 μM MD Molecular Docking Target: Xanthine Oxidase Identify Missing H-Bond Hit->MD Structural Analysis Design Scaffold Optimization Introduce 3'-Tetrazole Moiety Target: Asn768 MD->Design Rational Design Synth Chemical Synthesis Amide Coupling & Purification Design->Synth Realization Assay In Vitro Validation Spectrophotometric Assay Lead IC50: 0.031 μM Synth->Assay Biological Evaluation

Workflow of Structure-Based Drug Design for novel isonicotinamide XO inhibitors.

Neuropharmacological Modulation: Serotonergic Pathways

Beyond metabolic enzymes, the isonicotinic nucleus has been successfully hybridized with arylpiperazines to yield compounds with profound antidepressant-like activity. These derivatives exert their behavioral effects through a dual mechanism: agonism at 5-HT1A receptors and antagonism at 5-HT2C receptors[2]. The isonicotinamide core enhances the lipophilicity required for blood-brain barrier (BBB) penetration while orienting the piperazine nitrogen for optimal interaction with the conserved aspartate residue in the binding pocket of serotonin receptors.

Serotonin_Pathway Ligand Arylpiperazine Isonicotinamide R_5HT1A 5-HT1A Receptor (Presynaptic/Postsynaptic) Ligand->R_5HT1A Agonism R_5HT2C 5-HT2C Receptor (Postsynaptic) Ligand->R_5HT2C Antagonism Gi Gi/o Protein ↓ cAMP Production R_5HT1A->Gi Activation Gq Gq/11 Protein ↑ IP3 & DAG R_5HT2C->Gq Inhibition Effect Antidepressant-like Behavioral Response Gi->Effect Modulates FST/TST Gq->Effect Modulates FST/TST

Mechanism of action for isonicotinamide derivatives modulating 5-HT receptors.

Anti-inflammatory and Antimicrobial Efficacy

Isonicotinates and isonicotinamides have demonstrated exceptional anti-inflammatory potential by suppressing reactive oxygen species (ROS) overproduction, outperforming standard drugs like ibuprofen in specific oxidative burst assays[3]. Furthermore, in the realm of infectious diseases, novel isonicotinamide scaffolds have been designed to target decaprenylphosphoryl-D-ribose oxidase (DprE1) in Mycobacterium tuberculosis, showing highly favorable binding affinities and robust antitubercular activity[4].

Quantitative Activity Profiles

To benchmark the efficacy of these novel derivatives, the following table synthesizes quantitative data from recent foundational studies.

Compound Class / ModificationPrimary Target / PathogenLead Compound ActivityReference
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamidesXanthine Oxidase (XO)IC50 = 0.031 μM (Mixed-type inhibition)[1]
Arylpiperazine-isonicotinamides5-HT1A / 5-HT2C ReceptorsSignificant reduction in immobility (FST/TST)[2]
Lipophilic IsonicotinatesROS / Oxidative BurstIC50 = 1.42 ± 0.1 µg/mL (95.9% inhibition)[3]
Quaternized IsonicotinamidesSclerotinia sclerotiorum (Fungi)83.7–93.2% growth inhibition at 100 µg/mL[5]
Isonicotinamide-benzaldehyde hybridsM. tuberculosis (DprE1)High binding affinity & low MIC[4]

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that reproducible drug discovery relies on protocols that inherently validate themselves through physical chemistry principles and rigorous controls.

Protocol A: Microwave-Assisted Quaternization for Antifungal Derivatives

Conventional quaternization of isonicotinamide with alkyl halides often requires >24 hours of reflux, leading to thermal degradation and poor yields. This protocol utilizes microwave dielectric heating to rapidly overcome the activation energy barrier[5].

Step-by-Step Methodology:

  • Preparation : Dissolve 2.0 mmol of isonicotinamide in 10 mL of absolute ethanol (or anhydrous acetone) in a microwave-safe quartz vessel.

  • Reagent Addition : Add 3.0 mmol of the electrophile (e.g., methyl iodide or a substituted 2-bromoacetophenone).

  • Irradiation : Subject the mixture to microwave irradiation at 440 W for exactly 10 minutes. Causality: The oscillating electromagnetic field directly excites the polar C-Br or C-I bonds, drastically accelerating the nucleophilic attack by the pyridine nitrogen.

  • Crystallization : Allow the vessel to cool slowly to room temperature to promote the formation of macroscopic yellowish crystals.

  • Purification : Filter the crude product, wash with cold diethyl ether to remove unreacted electrophile, and recrystallize from methanol.

  • Self-Validation System : Monitor reaction completion via Thin Layer Chromatography (TLC). Confirm the quaternization by the diagnostic downfield shift of the pyridine protons in 1H-NMR (due to the newly acquired positive charge on the nitrogen) and elemental analysis.

Protocol B: In Vitro Xanthine Oxidase Inhibition Assay

To validate the SBDD of tetrazole-isonicotinamides, a continuous spectrophotometric rate determination assay is employed[1].

Step-by-Step Methodology:

  • Buffer Preparation : Prepare a 50 mM potassium phosphate buffer (pH 7.5) containing 1 mM EDTA to chelate trace metals that might cause non-enzymatic oxidation.

  • Enzyme & Inhibitor Incubation : Pre-incubate 0.05 units of bovine milk Xanthine Oxidase with varying concentrations of the isonicotinamide derivative (0.01 to 10 μM) for 15 minutes at 25°C.

  • Reaction Initiation : Add xanthine substrate (final concentration 50 μM) to initiate the reaction.

  • Kinetic Measurement : Monitor the absorbance continuously at 295 nm for 5 minutes using a UV-Vis spectrophotometer. Causality: Xanthine does not absorb at 295 nm, but the product, uric acid, has a strong absorption peak at this wavelength. The rate of absorbance increase (ΔA/min) is directly proportional to enzyme velocity.

  • Self-Validation System :

    • Positive Control : Run parallel assays using Topiroxostat to ensure enzyme viability.

    • Mechanistic Validation : Perform the assay at multiple substrate concentrations and construct a Lineweaver-Burk plot (1/V vs 1/[S]). An intersection of the lines in the second quadrant mathematically proves the mixed-type inhibition predicted by molecular docking.

Conclusion & Future Perspectives

The isonicotinamide scaffold is no longer confined to its historical role in tuberculosis management. Through rational structure-based drug design, microwave-assisted synthetic optimization, and rigorous pharmacological evaluation, derivatives of this core are demonstrating profound efficacy across diverse therapeutic areas. Future pipeline development should focus on optimizing the pharmacokinetic (ADME) profiles of these novel derivatives, particularly enhancing their metabolic stability while maintaining their high target affinities.

References

  • Design, synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors. PubMed / European Journal of Medicinal Chemistry.[Link]

  • New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. PubMed / Naunyn-Schmiedeberg's Archives of Pharmacology.[Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC / Molecules.[Link]

  • A Rapid Microwave Induced Synthesis of Isonicotinamide Derivatives and their Antifungal Activity. ResearchGate / Croatica Chemica Acta.[Link]

  • A Rational Approach To Antitubercular Drug Design: Molecular Docking, Prediction Of Adme Properties And Evaluation Of Antitubercular Activity Of Novel Isonicotinamide Scaffold. ResearchGate.[Link]

Sources

Methodological & Application

Synthesis of N-(1,1-dimethylpropyl)isonicotinamide from isonicotinoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Purification of N-(1,1-dimethylpropyl)isonicotinamide

Mechanistic Rationale and Experimental Design

The synthesis of N-(1,1-dimethylpropyl)isonicotinamide is achieved via a nucleophilic acyl substitution, classically known as the [1]. This transformation couples an activated pyridine derivative with a sterically hindered primary amine. To ensure high yields and prevent side reactions, the experimental design must account for the specific chemical properties of the reagents.

Causality in Reagent Selection:

  • The Electrophile: Isonicotinoyl chloride is highly reactive and prone to hydrolysis. It is typically supplied and utilized as a hydrochloride salt (isonicotinoyl chloride hydrochloride) to prevent self-condensation and degradation [2]. Because it is a salt, the reaction stoichiometry must account for the extra equivalent of hydrogen chloride.

  • The Nucleophile: tert-Amylamine (1,1-dimethylpropylamine) is an

    
    -disubstituted primary amine [3]. The steric bulk of the tert-amyl group significantly hinders the nucleophilic attack on the carbonyl carbon. To overcome this activation energy barrier, the reaction is allowed to warm to room temperature after the initial controlled addition, ensuring the thermodynamic driving force completes the conversion.
    
  • The Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required [4]. Three equivalents are used: one to liberate the free isonicotinoyl chloride from its hydrochloride salt, one to neutralize the HCl generated during the amide bond formation, and a slight excess to maintain a basic environment that prevents the protonation of the sterically hindered tert-amylamine.

Logical Workflow of the Amidation

Mechanism A tert-Amylamine + TEA (Base) C Tetrahedral Intermediate A->C Nucleophilic Attack B Isonicotinoyl Chloride HCl Salt B->C Electrophile Activation D N-(1,1-dimethylpropyl) isonicotinamide C->D Cl- Elimination & Deprotonation E TEA·HCl (Byproduct) C->E HCl Neutralization

Logical mechanism and mass flow of the Schotten-Baumann amidation.

Quantitative Data: Materials and Reagents

The following table summarizes the stoichiometric requirements for a standard 5.0 mmol scale synthesis.

ReagentRoleMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
Isonicotinoyl chloride HClElectrophile178.021.005.0890 mg
tert-AmylamineNucleophile87.161.105.5479 mg (0.64 mL)
Triethylamine (TEA)Base / Scavenger101.193.0015.01.52 g (2.09 mL)
Dichloromethane (DCM)Solvent84.93N/AN/A20 mL (Anhydrous)
Sat. NaHCO₃ (aq)Quench / WashN/AN/AN/A20 mL

(Note: The density of tert-amylamine is 0.746 g/mL, and TEA is 0.726 g/mL).

Step-by-Step Experimental Protocol

Self-Validating System: This protocol incorporates TLC monitoring and specific aqueous washes to ensure unreacted starting materials are systematically eliminated before final purification, ensuring high fidelity in the final yield.

Step 1: Preparation of the Amine Solution

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon).

  • Add 15 mL of anhydrous dichloromethane (DCM) to the flask.

  • Inject 0.64 mL (5.5 mmol) of tert-amylamine and 2.09 mL (15.0 mmol) of TEA into the solvent.

  • Submerge the flask in an ice-water bath to cool the mixture to 0 °C. Causality: Cooling prevents exothermic degradation and side reactions when the highly reactive acyl chloride is introduced.

Step 2: Addition of the Acyl Chloride

  • Weigh 890 mg (5.0 mmol) of isonicotinoyl chloride hydrochloride. (Caution: This compound is highly hygroscopic and corrosive; weigh rapidly or handle in a desiccator/glovebox).

  • Add the solid acyl chloride in small portions to the stirring amine solution at 0 °C over 15 minutes.

  • Observe the immediate formation of a white precipitate (TEA·HCl), indicating the neutralization of the hydrochloride salt and the progression of the amidation.

Step 3: Reaction Maturation and Monitoring

  • Remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20–25 °C).

  • Stir vigorously for 3 to 4 hours to overcome the steric hindrance of the tert-amyl group.

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 5% Methanol in DCM solvent system. The product will appear as a new UV-active spot (R_f ~0.4), while the disappearance of the amine can be confirmed using a ninhydrin stain.

Step 4: Workup and Extraction

  • Quench the reaction by adding 10 mL of deionized water to dissolve the TEA·HCl salts.

  • Transfer the biphasic mixture to a separatory funnel. Add 10 mL of saturated aqueous NaHCO₃. Causality: The basic wash converts any hydrolyzed isonicotinic acid byproduct into its water-soluble sodium salt, partitioning it exclusively into the aqueous layer.

  • Extract the aqueous layer with additional DCM (2 × 10 mL).

  • Combine the organic layers and wash with 15 mL of brine to remove residual water.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification and Characterization

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 5% MeOH/DCM) or by recrystallization from ethyl acetate/hexanes.

  • Dry the purified N-(1,1-dimethylpropyl)isonicotinamide under high vacuum.

Experimental Workflow Diagram

Workflow Step1 Step 1: Preparation Dissolve tert-amylamine & TEA in DCM at 0 °C Step2 Step 2: Addition Add isonicotinoyl chloride HCl in portions Step1->Step2 Step3 Step 3: Maturation Warm to RT, stir 3-4 h, monitor via TLC Step2->Step3 Step4 Step 4: Workup Quench with NaHCO3 (aq), extract with DCM Step3->Step4 Step5 Step 5: Purification Flash chromatography or recrystallization Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the amide.

Analytical Verification (Expected Data)

To confirm the self-validating nature of the protocol, the final compound must be characterized to ensure the correct connectivity of the sterically hindered amide:

  • LC-MS: Expected mass [M+H]⁺ for C₁₁H₁₆N₂O is m/z 193.1.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       8.72 (dd, 2H, pyridine 
      
      
      
      -protons)
    • 
       7.60 (dd, 2H, pyridine 
      
      
      
      -protons)
    • 
       5.95 (br s, 1H, N-H amide)
      
    • 
       1.80 (q, 2H, -CH₂- of tert-amyl group)
      
    • 
       1.40 (s, 6H, gem-dimethyl group)
      
    • 
       0.90 (t, 3H, terminal -CH₃)
      

References

  • Schotten–Baumann reaction - Wikipedia. URL:[Link]

  • Amide Synthesis - Fisher Scientific. URL:[Link]

  • Isonicotinoyl chloride hydrochloride | C6H5Cl2NO | CID 12262826 - PubChem. URL:[Link]

Sources

Application Note: Protocol for Amidation of Isonicotinic Acid with tert-Amylamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of sterically hindered amides remains a common yet challenging transformation in medicinal chemistry. This application note details the optimized protocol for coupling isonicotinic acid (pyridine-4-carboxylic acid) with tert-amylamine (2-methylbutan-2-amine). The reaction presents two distinct challenges: the zwitterionic, low-solubility nature of the heteroaromatic acid and the significant steric hindrance of the tertiary alkyl amine. We present two validated pathways: a modern, high-yield Propylphosphonic Anhydride (T3P) method (Method A) and a classic Acid Chloride activation route (Method B).

Introduction & Strategic Analysis

The Challenge

Isonicotinic acid is a ubiquitous pharmacophore in antitubercular and oncological drug discovery. However, its high melting point and poor solubility in non-polar solvents (due to strong intermolecular hydrogen bonding and zwitterionic character) complicate standard coupling reactions. Furthermore, tert-amylamine introduces a bulky tertiary alkyl group adjacent to the nucleophilic nitrogen, significantly reducing reaction rates compared to primary or secondary amines.

Strategic Selection of Coupling Reagents

Standard carbodiimide couplings (EDC/HOBt) often suffer from slow kinetics and difficult purification when applied to such sterically demanding systems.

  • Method A (Recommended): T3P (Propylphosphonic Anhydride). T3P is chosen as the primary reagent because it drives the reaction to completion through the formation of a highly reactive mixed anhydride intermediate while generating only water-soluble byproducts. This greatly simplifies the workup of the amphoteric pyridine product.

  • Method B (Alternative): Acid Chloride Activation. Conversion to isonicotinoyl chloride provides the most electrophilic species possible, overcoming the steric barrier of the tert-amylamine via "brute force." This method is robust but requires strictly anhydrous conditions and handling of noxious thionyl chloride.

Reaction Scheme & Mechanism

The following diagram illustrates the T3P-mediated activation pathway, highlighting the formation of the mixed anhydride intermediate which is susceptible to nucleophilic attack even by hindered amines.

ReactionScheme IsoAcid Isonicotinic Acid (Zwitterionic) Intermediate Mixed Anhydride Intermediate IsoAcid->Intermediate Activation T3P T3P Reagent (Cyclic Anhydride) T3P->Intermediate Base Base (Pyridine/TEA) Base->Intermediate Deprotonation Product N-tert-Amylisonicotinamide (Target) Intermediate->Product Nucleophilic Acyl Substitution Byproducts Water-Soluble Phosphonate Salts Intermediate->Byproducts Amine tert-Amylamine (Hindered Nucleophile) Amine->Product

Figure 1: Mechanistic pathway for T3P-mediated amidation of isonicotinic acid.

Experimental Protocols

Method A: T3P-Mediated Coupling (Gold Standard)

Best for: High purity, ease of workup, and safety.

Reagents & Materials
ReagentEquiv.[1][2][3][4]MWAmount (Example)
Isonicotinic Acid 1.0123.111.23 g (10 mmol)
tert-Amylamine 1.587.161.31 g (1.75 mL)
T3P (50% w/w in EtOAc) 2.0318.18~12.7 g (~13 mL)
Pyridine 3.079.102.37 g (2.42 mL)
Ethyl Acetate (EtOAc) Solvent-50 mL
Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Add Isonicotinic acid (1.0 equiv) and EtOAc (5 vol) . Add Pyridine (3.0 equiv) . Note: The acid may not fully dissolve initially; this is normal.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add T3P solution (2.0 equiv) dropwise over 5 minutes. Stir at 0 °C for 20 minutes to form the active species.

  • Coupling: Add tert-amylamine (1.5 equiv) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12–16 hours.

    • Monitoring: Check by TLC (10% MeOH in DCM) or LCMS. The spot for isonicotinic acid (baseline/polar) should disappear.

  • Workup:

    • Dilute the reaction mixture with EtOAc (50 mL).

    • Wash with Water (2 x 30 mL) to remove T3P byproducts.

    • Wash with Saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid.

    • Wash with Brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from EtOAc/Hexanes or purify via flash chromatography (0-5% MeOH in DCM).

Method B: Acid Chloride Route (Alternative)

Best for: Stubborn substrates or when T3P is unavailable.

Reagents & Materials
ReagentEquiv.[1][2][3][4]Role
Isonicotinic Acid 1.0Substrate
Thionyl Chloride (SOCl₂) 5.0Chlorinating Agent
tert-Amylamine 1.2Nucleophile
Triethylamine (TEA) 2.5Acid Scavenger
DCM (Anhydrous) SolventSolvent
Step-by-Step Procedure
  • Acid Chloride Formation:

    • In a dry RBF fitted with a reflux condenser, suspend Isonicotinic acid in excess Thionyl Chloride (approx. 3–5 mL per gram of acid).

    • Add a catalytic drop of DMF .

    • Reflux at 75 °C for 2–3 hours until the solution becomes clear (indicating conversion to isonicotinoyl chloride).

    • Concentrate the mixture to dryness in vacuo to remove excess SOCl₂. Co-evaporate with dry toluene (2x) to ensure removal of all traces of thionyl chloride.

    • Result: Off-white solid (Isonicotinoyl chloride hydrochloride).

  • Coupling:

    • Resuspend the acid chloride residue in anhydrous DCM (10 vol) under nitrogen. Cool to 0 °C.

    • Separately, mix tert-Amylamine (1.2 equiv) and TEA (2.5 equiv) in DCM (5 vol).

    • Add the amine/base mixture slowly to the acid chloride suspension at 0 °C.

  • Completion:

    • Warm to room temperature and stir for 4 hours.

    • Quench with saturated NaHCO₃ solution.

  • Workup:

    • Separate layers.[2] Extract aqueous layer with DCM (2x).

    • Combine organics, dry over MgSO₄, and concentrate.

Workup & Purification Logic

The following flow chart guides the purification process, specifically addressing the removal of the amphoteric starting material.

WorkupFlow Crude Crude Reaction Mixture (EtOAc/DCM) Wash1 Wash: Water Crude->Wash1 Remove T3P salts/DMF Wash2 Wash: Sat. NaHCO3 (pH ~8-9) Wash1->Wash2 Remove unreacted Acid Wash3 Wash: Brine Wash2->Wash3 Dry Dry (Na2SO4) & Concentrate Wash3->Dry Analysis Analyze Purity (LCMS/NMR) Dry->Analysis Decision Purity > 95%? Analysis->Decision Final Final Product (White Solid) Decision->Final Yes Col Flash Column (DCM:MeOH) Decision->Col No Col->Final

Figure 2: Purification workflow for isonicotinamide derivatives.

Analytical Data (Expected)

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.7–8.8 ppm (d, 2H, Pyridine C2/C6-H)

    • δ 7.6–7.7 ppm (d, 2H, Pyridine C3/C5-H)

    • δ 5.8–6.2 ppm (br s, 1H, NH)

    • δ 1.8 ppm (q, 2H, CH₂ of amyl group)

    • δ 1.4 ppm (s, 6H, gem-dimethyl)

    • δ 0.9 ppm (t, 3H, terminal CH₃)

  • Mass Spectrometry (ESI+): Calculated for C₁₁H₁₆N₂O [M+H]⁺ = 193.13; Found = 193.1.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield Incomplete activation of isonicotinic acid.[3]Ensure T3P is fresh (hydrolyzes in air). Increase base (Pyridine) to 4-5 equiv to ensure acid is deprotonated.
Precipitation Product or intermediate crashing out.Add a co-solvent like DMF (10-20%) to the EtOAc mixture to maintain solubility.
Slow Reaction Steric hindrance of tert-amylamine.Heat the reaction to 50 °C (T3P is stable at elevated temperatures).
Emulsions Amphoteric nature of pyridine ring.Saturate the aqueous layer with solid NaCl before separation. Avoid vigorous shaking; use gentle inversion.

References

  • T3P Reagent Overview: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140–177. Link

  • Amidation of Heterocycles: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • T3P Mechanism & Utility: Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Carboxylic Acids to Amides. Synlett, 2009(16), 2583-2587. Link

  • Isonicotinic Acid Properties: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15074, Isonicotinamide.[6] Link

Sources

Application and Protocol Guide for the Purification of N-tert-pentylisonicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity for N-tert-pentylisonicotinamide

N-tert-pentylisonicotinamide is a substituted pyridine carboxamide with potential applications in pharmaceutical and agrochemical research. As with any biologically active compound, its purity is paramount. Trace impurities can lead to erroneous experimental results, altered pharmacological profiles, and potential toxicity. This guide provides a detailed overview of robust methods for the purification of N-tert-pentylisonicotinamide, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind each purification strategy, offering adaptable protocols to achieve high-purity N-tert-pentylisonicotinamide suitable for demanding applications.

The purification strategy for N-tert-pentylisonicotinamide must consider the potential impurities arising from its synthesis. A common synthetic route involves the coupling of isonicotinic acid with tert-pentylamine. Therefore, likely impurities include unreacted starting materials, coupling agents, and side-products. The purification methods outlined below are designed to effectively remove these contaminants.

Understanding the Impurity Profile

A successful purification strategy begins with an understanding of the potential impurities. The synthesis of N-tert-pentylisonicotinamide, typically through the amidation of isonicotinic acid, can introduce several classes of impurities[1][2].

Potential Impurities in N-tert-pentylisonicotinamide Synthesis:

Impurity ClassSpecific ExamplesRationale for Presence
Unreacted Starting Materials Isonicotinic acid, tert-pentylamineIncomplete reaction
Coupling Reagent Byproducts Urea derivatives (from carbodiimides), HOBt/HOAt adductsRemnants from the amidation reaction
Side-Reaction Products Diacylated amine, racemized starting materials (if chiral)Non-specific reactions during synthesis
Solvent and Reagent Residues DMF, DCM, TriethylamineResidual solvents and bases used in the reaction

A logical workflow for the purification of a novel pyridine derivative like N-tert-pentylisonicotinamide is essential for achieving high purity[3].

Purification_Workflow Crude_Product Crude N-tert-pentylisonicotinamide Liquid_Extraction Liquid-Liquid Extraction Crude_Product->Liquid_Extraction Initial Cleanup Column_Chromatography Column Chromatography Liquid_Extraction->Column_Chromatography Fractionation Recrystallization Recrystallization Column_Chromatography->Recrystallization Final Polishing Final_Product High-Purity N-tert-pentylisonicotinamide Recrystallization->Final_Product

Caption: A general workflow for the purification of N-tert-pentylisonicotinamide.

Method 1: Liquid-Liquid Extraction for Initial Purification

Liquid-liquid extraction is a powerful first step to remove highly polar or acidic/basic impurities.[4] The basic nitrogen on the pyridine ring of N-tert-pentylisonicotinamide allows for its manipulation with pH to facilitate separation.

Principle of the Method

This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. By adjusting the pH of the aqueous phase, the ionization state of the target compound and impurities can be altered, thereby changing their partitioning behavior between the two phases.

Protocol for Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude N-tert-pentylisonicotinamide in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl). This will protonate basic impurities, including unreacted tert-pentylamine and any basic side-products, drawing them into the aqueous phase. The pyridine nitrogen of the target compound will also be protonated, but the bulky tert-pentyl group may limit its complete transfer to the aqueous phase. Multiple extractions may be necessary.

  • Basic Wash: Following the acidic wash, wash the organic layer with a dilute basic solution (e.g., 1 M NaOH or saturated NaHCO₃ solution). This step is crucial for removing acidic impurities, most notably unreacted isonicotinic acid, by converting it to its water-soluble carboxylate salt.

  • Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine) to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the partially purified product.

LLE_Diagram cluster_0 Separatory Funnel Organic_Phase Organic Phase (N-tert-pentylisonicotinamide + Neutral Impurities) Aqueous_Phase Aqueous Phase (Acidic/Basic Impurities) Start Crude Product in Organic Solvent Acid_Wash Wash with 1M HCl Start->Acid_Wash Base_Wash Wash with 1M NaOH Acid_Wash->Base_Wash Brine_Wash Wash with Brine Base_Wash->Brine_Wash End Partially Purified Product Brine_Wash->End

Caption: Liquid-liquid extraction workflow for initial purification.

Method 2: Column Chromatography for Fine Purification

For the removal of closely related impurities, column chromatography is the method of choice. Both normal-phase and reversed-phase chromatography can be employed, with the selection depending on the polarity of the remaining impurities.

Normal-Phase Column Chromatography

Principle: In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase. Polar compounds will have a stronger interaction with the stationary phase and thus elute more slowly.

Protocol:

  • Stationary Phase: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a glass column.

  • Sample Loading: Dissolve the partially purified N-tert-pentylisonicotinamide in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Recommended Solvent Systems for Normal-Phase Chromatography:

Solvent System (v/v)Application Notes
Hexane:Ethyl Acetate (9:1 to 1:1)A good starting point for many amide purifications.[5]
Dichloromethane:Methanol (99:1 to 9:1)Useful for more polar compounds.
Reversed-Phase Column Chromatography

Principle: Reversed-phase chromatography utilizes a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase. In this mode, non-polar compounds are retained more strongly. This technique is particularly effective for purifying pyridine derivatives.[6][7]

Protocol:

  • Stationary Phase: Use a pre-packed C18 reversed-phase column or pack a column with C18 silica.

  • Mobile Phase: A typical mobile phase is a mixture of water and a polar organic solvent like acetonitrile or methanol. A small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) is often added to improve peak shape for basic compounds like pyridines by suppressing the interaction with residual silanol groups on the stationary phase.[4]

  • Sample Loading: Dissolve the sample in the mobile phase or a compatible solvent.

  • Elution: Elute the column with the chosen mobile phase, either isocratically or with a gradient of increasing organic solvent concentration.

  • Fraction Collection and Analysis: Collect fractions and analyze them by reversed-phase TLC or HPLC.

  • Solvent Removal: Remove the organic solvent from the pure fractions, and if necessary, lyophilize to remove the water.

Recommended Mobile Phases for Reversed-Phase Chromatography:

Mobile Phase System (v/v)Application Notes
Water:Acetonitrile with 0.1% TFAA common and effective system for pyridine derivatives.[5]
Water:Methanol with 0.1% Formic AcidAn alternative for compounds that may be sensitive to TFA.

Method 3: Recrystallization for Final Polishing

Recrystallization is an excellent final step to obtain highly pure, crystalline N-tert-pentylisonicotinamide.[8] The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Principle of Recrystallization

An impure solid is dissolved in a hot solvent to form a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the cold solvent.

Solvent Selection

The choice of solvent is critical for successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Not react with the compound.

  • Be sufficiently volatile to be easily removed from the crystals.

  • Dissolve impurities well at all temperatures or not at all.

Solubility of Related Amides: Based on data for nicotinamide, polar protic solvents are good candidates.[9][10]

Potential Solvents for Recrystallization of N-tert-pentylisonicotinamide:

Solvent/Solvent SystemRationale
Ethanol/WaterA common and effective mixed solvent system for amides.[11] The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes turbid. The solution is then reheated to clarity and allowed to cool slowly.
IsopropanolA moderately polar alcohol that often provides good crystals.
Ethyl Acetate/HexaneFor less polar compounds, this combination can be effective.
TolueneAromatic solvents can sometimes yield high-quality crystals.
Protocol for Recrystallization
  • Dissolution: In a flask, add a small amount of the chosen solvent to the crude N-tert-pentylisonicotinamide and heat the mixture to the solvent's boiling point.

  • Saturation: Add more hot solvent in small portions until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): An ideal method for quantifying purity. A reversed-phase method similar to the one described for purification can be used.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The purification of N-tert-pentylisonicotinamide to a high degree of purity is achievable through a systematic approach that combines liquid-liquid extraction, column chromatography, and recrystallization. The specific choice of solvents and conditions should be optimized based on the impurity profile of the crude product. By understanding the principles behind each technique and following the detailed protocols provided, researchers can obtain high-quality N-tert-pentylisonicotinamide for their scientific endeavors.

References

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Alizadeh, A., Oskueyan, Q., & Rostamnia, S. (2008). Synthesis of Nicotinamide and Isonicotinamide Derivatives via Multicomponent Reaction of Alkyl Isocyanides and Acetylenic Compounds in the Presence of Nicotinic or Isonicotinic Acid. Synthesis, 2008(07), 1077-1080.
  • Patel, D. R., & Patel, C. N. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 39-47.
  • Alizadeh, A., Oskueyan, Q., & Rostamnia, S. (2008). Synthesis of Nicotinamide and Isonicotinamide Derivatives via Multicomponent Reaction of Alkyl Isocyanides and Acetylenic Compounds in the Presence of Nicotinic or Isonicotinic Acid. Scite.ai. [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Gholibegloo, E., et al. (2020). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Research in Pharmaceutical Sciences, 15(3), 266-277.
  • Krbavčič, A., et al. (1993). Synthesis of some N‐substituted isonicotinamides. Journal of Heterocyclic Chemistry, 30(5), 1257-1262.
  • Google Patents. Production of nicotinamide and isonicotinamide.
  • Saha, A., et al. (2024). Synthesis and structure of N-(perfluorophenyl)isonicotinamide.
  • Organic Chemistry Portal. Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. [Link]

  • University of Calgary. RECRYSTALLISATION. [Link]

  • University of Massachusetts. 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of. [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Grokipedia. Isonicotinamide. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Quora. What is the best solvent for recrystallization?. [Link]

  • Google Patents. Processes for producing highly pure nicotinamide.
  • Veeprho. Nicotinamide EP Impurity D | CAS 1453-82-3. [Link]

  • Strauss, E., & Alberola, A. (2008). Development of a method for the parallel synthesis and purification of N-substituted pantothenamides, known inhibitors of coenzyme A biosynthesis and utilization. Organic & Biomolecular Chemistry, 6(23), 4348-4355.

Sources

Application Note: HPLC Analysis and Detection of N-Alkyl Isonicotinamides

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the analysis of N-alkyl isonicotinamides . These compounds, often investigated as antitubercular agents (isoniazid analogues) or NAD+ precursors, present specific chromatographic challenges due to the basicity of the pyridine ring and the variable hydrophobicity of the alkyl chain.

Introduction & Chemical Logic

N-alkyl isonicotinamides consist of a pyridine ring substituted at the 4-position with an N-alkylated carboxamide group. Successful chromatographic separation relies on understanding two competing physicochemical properties:

  • The Basic Pyridine Ring (pKa ~ 3.6 - 3.8): At low pH (< 3), the ring nitrogen is protonated (

    
    ), making the molecule highly polar and reducing retention on C18 columns. At neutral pH (> 6), it exists in the free base form, increasing retention but risking peak tailing due to interaction with residual silanols on the silica support.
    
  • The Alkyl Side Chain: As the alkyl chain length increases (Methyl

    
     Butyl 
    
    
    
    Hexyl), the hydrophobicity (LogP) increases significantly, requiring higher organic strength for elution.

The Strategy: This guide presents two protocols. Protocol A is a robust QC method using a buffered neutral pH to maximize retention of polar precursors while maintaining peak symmetry. Protocol B is a high-sensitivity LC-MS/MS method using acidic conditions compatible with mass spectrometry.

Method Development Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate column and mobile phase based on the specific N-alkyl derivative's properties.

MethodLogic Start Start: Define Analyte Properties ChainLength Alkyl Chain Length? Start->ChainLength Long Long Chain (C4+) (High Hydrophobicity) ChainLength->Long Butyl/Hexyl/Octyl Short Short ChainLength->Short Methyl/Ethyl ColSelect2 Column: Standard C18 (L1) Long->ColSelect2 ColSelect1 Column: HILIC or Polar-Embedded C18 Cond1 Mobile Phase: High % Organic Mode: HILIC ColSelect1->Cond1 Cond2 Mobile Phase: Buffer pH 6.8 (Suppresses Protonation) ColSelect2->Cond2 PeakShape Peak Tailing? Cond2->PeakShape Check Peak Symmetry Short->ColSelect1 Add Ion Pair Reagent\n(Hexanesulfonate) Add Ion Pair Reagent (Hexanesulfonate) PeakShape->Add Ion Pair Reagent\n(Hexanesulfonate) Yes Finalize Method Finalize Method PeakShape->Finalize Method No

Caption: Decision matrix for column and mobile phase selection based on the alkyl chain length of the isonicotinamide derivative.

Protocol A: High-Performance Liquid Chromatography (UV-Vis)

Application: Purity analysis, stability testing, and formulation verification. Principle: Reversed-Phase Chromatography (RP-HPLC) at neutral pH to maintain the pyridine ring in its uncharged state, maximizing interaction with the stationary phase.

Reagents and Materials
  • Standards: N-alkyl isonicotinamide (target), Isonicotinamide (precursor), Isonicotinic acid (hydrolysis degradant).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer Salts: Potassium Dihydrogen Phosphate (

    
    ), Triethylamine (TEA) or Phosphoric acid for pH adjustment.
    
Instrumentation Parameters
ParameterSettingRationale
Column Inertsil ODS-3V or Zorbax Eclipse Plus C18 (250 × 4.6 mm, 5 µm)"Base-deactivated" columns prevent silanol interactions with the pyridine ring [1].
Mobile Phase A 20 mM Phosphate Buffer, pH 6.8Neutral pH keeps the pyridine ring deprotonated (

), improving retention and shape [2].
Mobile Phase B AcetonitrileStronger eluent than methanol, providing sharper peaks for amides.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV at 262 nm

for the isonicotinamide chromophore.
Temperature 30°CControls viscosity and retention time reproducibility.
Gradient Program

Note: Adjust the gradient slope based on the alkyl chain length.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Equilibrate / Load
5.0955Elute Polar Impurities (Acid/Amide)
20.04060Elute N-alkyl derivatives (Gradient)
25.04060Wash
26.0955Re-equilibrate
35.0955End
Sample Preparation
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of Methanol (1 mg/mL). Do not use water as the primary solvent for long-chain derivatives due to solubility limits.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A to reach 100 µg/mL.

  • Filtration: Pass through a 0.22 µm PTFE or Nylon syringe filter before injection.

Protocol B: LC-MS/MS Bioanalysis

Application: PK/PD studies, detection in plasma/urine.[1] Principle: Positive Electrospray Ionization (+ESI). The acidic mobile phase ensures the pyridine ring is fully protonated (


), maximizing ionization efficiency.
Mass Spectrometry Conditions
  • Ionization: ESI Positive Mode.

  • Source Temp: 350°C.

  • MRM Transitions (Example for N-Butyl Isonicotinamide):

    • Precursor: [M+H]+ (Calculate based on MW).

    • Product Ions: Typically loss of the alkyl amine or cleavage of the amide bond (m/z 123 for isonicotinoyl cation).

Chromatographic Conditions (LC-MS)
  • Column: Kinetex C18 (100 × 2.1 mm, 2.6 µm) or equivalent Core-Shell column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Fast gradient (5% B to 95% B in 5 minutes).

Validation & Quality Control

Every analytical run must be self-validating. Use the following criteria based on ICH Q2(R1) guidelines.

System Suitability Test (SST)

Inject a standard mixture (Target + Precursor) 5 times before running samples.

  • Resolution (

    
    ):  > 2.0 between Isonicotinamide and N-alkyl derivative.
    
  • Tailing Factor (

    
    ):  < 1.5 (Critical for basic pyridine compounds).
    
  • RSD (Area): < 2.0%.[2]

Linearity & Range

Prepare 5 concentration levels (e.g., 10, 50, 100, 200, 500 µg/mL).

  • Acceptance:

    
    .
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction with pyridine nitrogen.1. Use a newer "End-capped" column.2. Increase buffer concentration (to 50 mM).3. Add 5% Methanol to Mobile Phase A.
Retention Time Shift pH fluctuation.The Pyridine pKa is sensitive.[3] Ensure Buffer pH is strictly adjusted to 6.8 ± 0.05.
Double Peaks Solvent mismatch.Sample solvent (100% MeOH) is too strong. Dilute sample with Mobile Phase A.

Experimental Workflow Diagram

The following diagram outlines the complete sample processing and analysis workflow.

Workflow Sample Sample Source (Solid Drug / Plasma) Prep Sample Prep (Dissolution / Protein Ppt) Sample->Prep Extraction Filter Filtration (0.22 µm PTFE) Prep->Filter HPLC HPLC Separation (C18, pH 6.8) Filter->HPLC Injection Detect Detection (UV 262nm / MS) HPLC->Detect Data Data Analysis (Integration & Quant) Detect->Data

Caption: Step-by-step experimental workflow from sample extraction to data analysis.

References

  • Sielc Technologies. (2018). Separation of Isonicotinamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Kompantseva, E. V., et al. (2005). HPLC Analysis of a New Granulated Preparation Containing Isoniazid and Pyridoxine Hydrochloride. Pharmaceutical Chemistry Journal. Retrieved from [Link]

  • Hirayama, T., et al. (1985).[4] High-performance liquid chromatographic determination of N1-alkylnicotinamide in urine. Analytical Biochemistry. Retrieved from [Link]

Sources

Application Note: Comprehensive NMR Characterization of N-tert-Amylisonicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-tert-amylisonicotinamide (N-(2-methylbutan-2-yl)pyridine-4-carboxamide) is a sterically hindered amide frequently utilized as a model compound in pharmaceutical stability studies and drug development. The structural elucidation of such molecules requires a rigorous analytical approach, as bulky N-alkyl substituents on pyridinecarboxamides are uniquely susceptible to acid-catalyzed N-alkyl heterolysis under specific conditions ().

As a Senior Application Scientist, I have designed this protocol to move beyond basic 1D NMR profiling. The inclusion of the tert-amyl group—as opposed to a simpler tert-butyl group—provides a built-in diagnostic ethyl spin system (a distinct quartet and triplet). This allows for a self-validating integration check: the precise 11-proton integral of the tert-amyl moiety must perfectly balance the 4-proton integral of the isonicotinamide core. Furthermore, we select anhydrous DMSO-


 over CDCl

or CD

OD. The causality here is critical: protic or highly exchangeable environments cause the amide NH proton signal to broaden or disappear entirely. DMSO-

acts as a strong hydrogen-bond acceptor, locking the NH proton in slow exchange on the NMR timescale and allowing it to be observed as a sharp, quantifiable signal.

Experimental Workflow & Methodology

The following step-by-step methodology establishes a self-validating system for sample preparation and data acquisition.

NMR_Workflow A Sample Preparation (20-50 mg in DMSO-d6) B 1D NMR Acquisition (1H & 13C) A->B Transfer to Magnet C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Setup 2D Scans D Data Processing & Phase Correction C->D FID Processing E Structural Elucidation & Peak Assignment D->E Logical Mapping

Fig 1. End-to-end workflow for the NMR characterization of N-tert-amylisonicotinamide.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Weigh exactly 20.0 mg of N-tert-amylisonicotinamide for

    
    H NMR (or 50.0 mg for 
    
    
    
    C/2D NMR) into a clean glass vial. Dissolve the compound in 0.6 mL of anhydrous DMSO-
    
    
    containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer the homogeneous solution to a 5 mm precision NMR tube.
  • Temperature Equilibration: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Allow the sample to equilibrate at 298 K for exactly 5 minutes to prevent convection currents that degrade line shape.

  • Tuning and Shimming: Perform automatic tuning and matching (ATM) on both the

    
    H and 
    
    
    
    C channels. Execute gradient shimming on the
    
    
    H lock signal of DMSO-
    
    
    . Self-Validation Check: The full width at half maximum (FWHM) of the TMS peak at 0.00 ppm must be
    
    
    1.0 Hz.
  • 1D Acquisition:

    • 
      H NMR:  Acquire 16 scans with a spectral width of 12 ppm, using a 30° pulse and a relaxation delay (D1) of 2.0 seconds.
      
    • 
      C NMR:  Acquire 512–1024 scans with proton decoupling (WALTZ-16), a spectral width of 250 ppm, and a D1 of 2.0 seconds.
      
  • 2D Acquisition: Set up gradient-selected COSY, HSQC, and HMBC experiments. For HMBC, optimize the long-range coupling delay for

    
     = 8 Hz (typically ~62.5 ms), which is optimal for observing the bridging correlations across the amide carbonyl.
    

Quantitative Data Presentation

The interpretation of the spectra relies on accurately mapping the chemical shifts against established solvent impurity baselines to rule out artifacts (;). The quantitative data for the purified compound is summarized below.

Table 1: H NMR Spectral Assignments (DMSO- , 400 MHz)
Chemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment
8.70dd6.0, 1.52HPyridine H-2, H-6 (ortho to N)
7.85br s-1HAmide NH
7.65dd6.0, 1.52HPyridine H-3, H-5 (meta to N)
1.75q7.52Htert-Amyl -CH

-
1.35s-6Htert-Amyl -C(CH

)

0.85t7.53Htert-Amyl terminal -CH

Note: The integration ratio of 2:1:2:2:6:3 acts as an internal self-validating metric for molecular integrity.

Table 2: C NMR Spectral Assignments (DMSO- , 100 MHz)
Chemical Shift (

, ppm)
Carbon TypeAssignment
164.8Quaternary (C=O)Amide Carbonyl
150.2CHPyridine C-2, C-6
142.5QuaternaryPyridine C-4 (ipso to carbonyl)
121.4CHPyridine C-3, C-5
54.1Quaternarytert-Amyl C-

(attached to N)
33.0CH

tert-Amyl C-

(-CH

-)
27.2CH

tert-Amyl gem-dimethyls
8.6CH

tert-Amyl terminal C-

2D NMR Logical Assignment Pathway

To definitively prove the connectivity of the tert-amyl group to the isonicotinamide core—a standard requirement for pharmaceutical characterization ()—we rely on a cascading 2D NMR strategy.

Structural_Pathway H1 1H & 13C NMR Identify Spin Systems HSQC HSQC Direct C-H Mapping H1->HSQC COSY COSY H-H Connectivity H1->COSY HMBC HMBC Long-Range C-H HSQC->HMBC COSY->HMBC FINAL Unambiguous Structural Assignment HMBC->FINAL

Fig 2. Logical pathway for 2D NMR structural elucidation, progressing from 1D data to long-range connectivity.

Mechanistic Interpretation of 2D Data
  • COSY (Correlation Spectroscopy): The

    
    H-
    
    
    
    H COSY spectrum isolates the ethyl sub-system of the tert-amyl group. A strong cross-peak is observed between the quartet at 1.75 ppm and the triplet at 0.85 ppm, confirming the contiguous -CH
    
    
    -CH
    
    
    connectivity. The gem-dimethyl singlet at 1.35 ppm shows no COSY correlations, validating its isolation on the quaternary carbon.
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment resolves carbon-proton overlaps. The HSQC directly maps the 1.75 ppm protons to the 33.0 ppm carbon, and the 8.70 ppm pyridine protons to the 150.2 ppm carbons, eliminating any ambiguity in the 1D peak lists.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for structural verification.

    • The Bridge: The amide NH proton (7.85 ppm) shows a strong

      
       correlation to the carbonyl carbon (164.8 ppm) and a 
      
      
      
      correlation to the tert-amyl quaternary carbon (54.1 ppm).
    • The Core: The pyridine H-3/H-5 protons (7.65 ppm) show a

      
       correlation to the exact same carbonyl carbon (164.8 ppm).
      

Conclusion

By leveraging the synergistic combination of 1D integration checks and 2D HMBC bridging correlations, the exact chemical structure of N-tert-amylisonicotinamide can be verified with absolute certainty. The use of DMSO-


 to stabilize the amide proton is the mechanistic linchpin of this protocol, ensuring that the critical long-range correlations required for full structural elucidation are visible.

References

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 2016. URL:[Link]

  • Auzeil, N., Largeron, M., & Fleury, M.-B. "Acid-catalysed N–alkyl heterolysis of tertiary pyridinecarboxamides and benzamides under mild conditions." Journal of the Chemical Society, Perkin Transactions 2, 1999. URL: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997. URL:[Link]

Application Notes and Protocols for the Preparation of N-(1,1-dimethylpropyl)isonicotinamide Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Isonicotinamide Ligands in Coordination Chemistry

Isonicotinamide and its derivatives are a fascinating class of ligands in the field of coordination chemistry. The presence of multiple coordination sites—the pyridine ring nitrogen and the amide oxygen and nitrogen atoms—allows for a rich and diverse range of metal complexes with varied structural motifs and chemical properties. The N-substitution on the amide group, in this case with a bulky 1,1-dimethylpropyl (tert-amyl) group, introduces significant steric influence that can dictate the coordination geometry, nuclearity, and ultimately, the physicochemical and biological properties of the resulting metal complexes.

This guide provides a comprehensive overview of the synthetic methodologies for preparing N-(1,1-dimethylpropyl)isonicotinamide and its subsequent use in the formation of metal complexes. The protocols detailed herein are designed to be robust and adaptable for researchers in materials science, catalysis, and medicinal chemistry.

Part 1: Synthesis of the Ligand: N-(1,1-dimethylpropyl)isonicotinamide

The synthesis of the N-(1,1-dimethylpropyl)isonicotinamide ligand is a critical first step. While direct literature on this specific molecule is scarce, its preparation can be reliably achieved through standard amidation reactions of isonicotinic acid or its activated derivatives with 1,1-dimethylpropylamine (tert-amylamine). Two primary, reliable methods are presented below.

Method A: Carbodiimide-Mediated Amide Coupling

This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the formation of the amide bond. These reagents activate the carboxylic acid group of isonicotinic acid, making it susceptible to nucleophilic attack by the amine.

Protocol 1: Synthesis of N-(1,1-dimethylpropyl)isonicotinamide via EDC Coupling

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve isonicotinic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Activation: To the stirred solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of a coupling additive like 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at room temperature for 20-30 minutes.

  • Amine Addition: Add 1,1-dimethylpropylamine (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with a weak acid (e.g., 5% HCl solution) to remove unreacted amine and DMAP, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted isonicotinic acid, and finally with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Method B: Acyl Chloride Route

This is a classic and often high-yielding approach that involves the conversion of isonicotinic acid to its more reactive acyl chloride derivative, which then readily reacts with the amine.

Protocol 2: Synthesis of N-(1,1-dimethylpropyl)isonicotinamide via Isonicotinoyl Chloride

  • Formation of Isonicotinoyl Chloride: In a fume hood, carefully add thionyl chloride (SOCl₂) (excess, e.g., 5-10 eq) to isonicotinic acid (1.0 eq) at 0 °C. The mixture is then heated to reflux for 2-4 hours. The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude isonicotinoyl chloride.

  • Amidation: The crude isonicotinoyl chloride is dissolved in an anhydrous aprotic solvent like DCM or THF. The solution is cooled to 0 °C, and a solution of 1,1-dimethylpropylamine (2.2 eq, with one equivalent acting as a base to neutralize the HCl byproduct) in the same solvent is added dropwise.

  • Reaction: The reaction mixture is stirred at room temperature for 2-4 hours.

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over anhydrous sulfate, and concentrated. The product is then purified by column chromatography or recrystallization as described in Method A.

Part 2: Preparation of N-(1,1-dimethylpropyl)isonicotinamide Metal Complexes

The N-(1,1-dimethylpropyl)isonicotinamide ligand, once synthesized and purified, can be reacted with a variety of metal salts to form coordination complexes. The coordination can occur through the pyridine nitrogen, and potentially through the amide oxygen, leading to either monodentate or bidentate coordination modes. The bulky N-substituent is expected to play a significant role in determining the final structure of the complex.

General considerations for the synthesis of these metal complexes include the choice of solvent, the metal-to-ligand molar ratio, and the reaction temperature. Methanol, ethanol, and acetonitrile are commonly used solvents due to their ability to dissolve both the ligand and many metal salts.

Protocol 3: General Procedure for the Synthesis of Metal(II) Complexes

This protocol provides a general framework for the synthesis of metal(II) complexes, which can be adapted for various metal ions such as Cu(II), Co(II), Ni(II), and Zn(II).

  • Ligand Solution: Dissolve N-(1,1-dimethylpropyl)isonicotinamide (typically 2-4 equivalents) in a suitable solvent (e.g., methanol or ethanol) with gentle heating if necessary.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1.0 eq) (e.g., CuCl₂·2H₂O, Co(NO₃)₂·6H₂O, Zn(CH₃COO)₂·2H₂O) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature.

  • Precipitation/Crystallization: The formation of the complex may be indicated by a color change or the precipitation of a solid. The reaction mixture is typically stirred for several hours to ensure completion. If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried in vacuo. For crystalline products, slow evaporation of the solvent, vapor diffusion of a less polar solvent, or cooling the solution may be employed.

Table 1: Representative Metal Salts and Expected Observations

Metal SaltM:L Ratio (Typical)SolventExpected Observation
Copper(II) Chloride Dihydrate1:2 or 1:4MethanolChange from light blue to a deeper blue or green solution/precipitate.
Cobalt(II) Nitrate Hexahydrate1:2 or 1:4EthanolChange from pink/red to a blue or purple solution/precipitate.
Zinc(II) Acetate Dihydrate1:2MethanolFormation of a colorless solution, with precipitation of a white solid upon standing or solvent evaporation.

Part 3: Characterization of the Ligand and its Metal Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes, as well as to elucidate their structures.

Characterization of N-(1,1-dimethylpropyl)isonicotinamide
  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. The proton NMR should show characteristic signals for the pyridine ring protons and the protons of the 1,1-dimethylpropyl group. The carbon NMR will confirm the number of unique carbon environments.

  • Infrared (IR) Spectroscopy: Key vibrational bands to observe include the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (amide I band, around 1650 cm⁻¹), and the N-H bend (amide II band, around 1550 cm⁻¹).

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized ligand.

  • Elemental Analysis (CHN): Determines the percentage composition of carbon, hydrogen, and nitrogen, which should match the calculated values for the expected formula.

Characterization of the Metal Complexes
  • Infrared (IR) Spectroscopy: Comparison of the IR spectrum of the complex with that of the free ligand can indicate the coordination sites. A shift in the pyridine ring vibrations and/or the amide C=O stretching frequency upon complexation suggests coordination through the pyridine nitrogen and/or the amide oxygen, respectively.

  • UV-Vis Spectroscopy: For complexes of transition metals with d-d transitions (e.g., Cu(II), Co(II), Ni(II)), UV-Vis spectroscopy can provide information about the coordination geometry around the metal center.

  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the metal complexes, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

  • Thermogravimetric Analysis (TGA): Can be used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.

  • Molar Conductance Measurements: Helps to determine the electrolytic nature of the complexes in solution.

Diagrams

Experimental Workflow for Ligand Synthesis (Acyl Chloride Route)

Ligand_Synthesis Isonicotinic_Acid Isonicotinic Acid Reflux Reflux Isonicotinic_Acid->Reflux Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reflux Isonicotinoyl_Chloride Isonicotinoyl Chloride Reflux->Isonicotinoyl_Chloride Amidation Amidation in Anhydrous Solvent Isonicotinoyl_Chloride->Amidation Amine 1,1-dimethylpropylamine Amine->Amidation Crude_Product Crude Product Amidation->Crude_Product Purification Purification (Chromatography/Recrystallization) Crude_Product->Purification Final_Ligand N-(1,1-dimethylpropyl)isonicotinamide Purification->Final_Ligand

Caption: Workflow for the synthesis of N-(1,1-dimethylpropyl)isonicotinamide via the acyl chloride route.

General Workflow for Metal Complex Preparation

Complex_Synthesis Ligand N-(1,1-dimethylpropyl)isonicotinamide Solution Mixing Mix and Stir Ligand->Mixing Metal_Salt Metal(II) Salt Solution Metal_Salt->Mixing Reaction Complexation Reaction Mixing->Reaction Isolation Isolation (Filtration/Crystallization) Reaction->Isolation Metal_Complex Metal Complex Product Isolation->Metal_Complex Characterization Characterization (IR, UV-Vis, X-ray, etc.) Metal_Complex->Characterization

Caption: General experimental workflow for the synthesis and characterization of metal complexes.

Conclusion

The protocols outlined in this application note provide a solid foundation for the synthesis and characterization of N-(1,1-dimethylpropyl)isonicotinamide and its metal complexes. The steric bulk of the N-substituent is anticipated to yield complexes with unique structural and electronic properties, opening avenues for exploration in areas such as catalysis, the development of new therapeutic agents, and the design of novel materials. Researchers are encouraged to adapt and optimize these general procedures to suit their specific metal ions of interest and target applications.

References

  • Galvão, A. M., et al. (2019). Synthesis and Characterization of a New Compound of Cobalt II with Isonicotinamide and Evaluation of the Bactericidal Potential. Open Journal of Inorganic Chemistry, 9, 11-22. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

Application Note: Profiling N-(1,1-dimethylpropyl)isonicotinamide as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the methodological framework for screening N-(1,1-dimethylpropyl)isonicotinamide (NDPI) against a panel of protein kinases. NDPI represents a "fragment-like" chemical scaffold (MW ~192 Da) featuring an isonicotinamide core—a privileged structure in medicinal chemistry known for ATP-competitive binding—coupled with a bulky hydrophobic 1,1-dimethylpropyl (tert-amyl) tail. Due to its low molecular weight and predicted moderate affinity, standard high-throughput screening (HTS) at low micromolar concentrations may yield false negatives. Therefore, this guide prioritizes a Fragment-Based Drug Discovery (FBDD) approach, utilizing Differential Scanning Fluorimetry (DSF) for primary hit identification followed by TR-FRET for affinity determination.

Introduction & Compound Profile

The Isonicotinamide Scaffold

The isonicotinamide moiety is a validated pharmacophore in kinase inhibition. The pyridine nitrogen typically acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase "hinge" region (e.g., the residue corresponding to Met109 in p38


 or Leu83 in CDK2).
Structural Hypothesis: The Hydrophobic Tail

The N-(1,1-dimethylpropyl) substituent introduces a critical steric and hydrophobic element. Unlike simple methyl or ethyl groups, the tert-amyl group is bulky.

  • Hypothesis: If the amide nitrogen points toward the solvent front, this bulky group may solubilize the compound or interact with the P-loop. However, if the amide NH acts as a donor to the hinge, the tert-amyl group likely projects into the hydrophobic back pocket (Gatekeeper region).

  • Selectivity Potential: The steric bulk of the 1,1-dimethylpropyl group may function as a "selectivity filter," potentially clashing with kinases possessing bulky gatekeeper residues (e.g., Methionine, Phenylalanine) while binding effectively to those with smaller gatekeepers (e.g., Threonine, Alanine).

Physicochemical Properties (Predicted)
PropertyValueImplication for Screening
Molecular Weight ~192.26 g/mol Fragment (Rule of Three compliant).
cLogP ~1.8 - 2.1Good membrane permeability; low aggregation risk.
H-Bond Donors 1 (Amide NH)Critical for Hinge interaction.
H-Bond Acceptors 2 (Pyridine N, C=O)Critical for Hinge interaction.
Solubility High (DMSO/Water)Suitable for high-concentration screening (>100 µM).

Screening Workflow Strategy

To rigorously evaluate NDPI, we employ a biophysical-first workflow. Activity assays (like ADP-Glo) are prone to interference at the high concentrations required to detect fragment binding.

ScreeningWorkflow Start Compound: NDPI (High Purity >98%) Step1 Primary Screen: Thermal Shift (DSF) Conc: 500 µM Start->Step1 Decision1 Tm Shift > 2°C? Step1->Decision1 Step2 Orthogonal Validation: TR-FRET Binding Assay (Kd Determination) Decision1->Step2 Yes End Hit Confirmation & SAR Expansion Decision1->End No (Inactive) Step3 Functional Assay: ADP-Glo (IC50) @ Km ATP Step2->Step3 Step3->End

Figure 1: Cascading screening workflow designed to validate weak-binding fragments before consuming expensive functional assay reagents.

Primary Screen: Differential Scanning Fluorimetry (DSF)[1]

Objective: Detect direct physical binding of NDPI to the kinase domain by measuring the increase in protein thermal stability (


Tm).
Why this method?  DSF is label-free, consumes minimal protein, and is robust against the high compound concentrations (100–500 µM) needed to detect fragment binding.
Materials
  • Target Kinase: Recombinant kinase domain (e.g., GSK3

    
    , PKA, or ROCK1) >90% purity.
    
  • Dye: SYPRO Orange (5000x stock, Invitrogen).

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2 (Avoid DTT if possible, or keep <1 mM as it affects some dyes).

  • Instrument: qPCR machine (e.g., Roche LightCycler or Bio-Rad CFX).

Protocol
  • Compound Prep: Prepare a 50 mM stock of NDPI in 100% DMSO.

  • Master Mix (Per well):

    • Kinase: Final conc 2 µM.

    • SYPRO Orange: Final conc 5x.

    • Buffer: To volume.

  • Plating:

    • Add 19 µL of Master Mix to a 384-well PCR plate.

    • Add 1 µL of NDPI stock (Final conc: 2.5 mM? No, adjust stock to 10 mM for 500 µM final ).

    • Control 1: DMSO only (Reference Tm).

    • Control 2: Known inhibitor (e.g., Staurosporine) as positive control.

  • Run Parameters:

    • Ramp: 25°C to 95°C.

    • Rate: 0.05°C/second (or 1°C/minute).

    • Detection: FRET/HEX channel (Ex 470nm / Em 570nm).

Data Interpretation

Calculate the melting temperature (


) using the derivative of the fluorescence curve (

).
  • Valid Hit:

    
    .
    
  • Negative Shift: If

    
    , the compound may be destabilizing the protein (unfolding) or causing aggregation.
    

Secondary Screen: TR-FRET Binding Assay (LanthaScreen™)

Objective: Determine the Binding Constant (


) of NDPI.
Why this method?  Unlike IC50 assays, binding assays are independent of ATP concentration, providing a true thermodynamic measure of affinity. This is crucial for ATP-competitive fragments.
Mechanism

The assay uses a Europium-labeled anti-tag antibody (donor) bound to the kinase and an AlexaFluor-647 labeled "Tracer" (acceptor) bound to the ATP pocket. NDPI competes with the Tracer.

TRFRET_Mechanism cluster_result Result Eu Eu-Antibody (Donor) Kinase Kinase Domain Eu->Kinase Binds Tag Tracer Tracer-647 (Acceptor) Kinase->Tracer FRET Signal (High) NDPI NDPI (Inhibitor) NDPI->Kinase Competes Result NDPI Binding = Loss of FRET Signal

Figure 2: Competitive displacement mechanism. NDPI binding displaces the Tracer, reducing the TR-FRET signal.

Protocol
  • Tracer Optimization: Determine the

    
     of the Tracer for your specific kinase first (usually 5–50 nM). Use the Tracer at its 
    
    
    
    concentration.
  • Compound Titration: Prepare a 16-point serial dilution of NDPI in DMSO (Top concentration: 2 mM).

  • Reaction Assembly (384-well Low Volume):

    • 5 µL Kinase + Eu-Antibody mixture (2x).

    • 5 µL Tracer + NDPI mixture (2x).

    • Note: Final DMSO concentration must be consistent (e.g., 1%).

  • Incubation: 60 minutes at Room Temperature (protected from light).

  • Read: Plate reader compatible with TR-FRET (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm.

    • Emission 1: 665 nm (Acceptor).

    • Emission 2: 615 nm (Donor).

Data Analysis

Calculate the Emission Ratio (


).
Fit the data to the Cheng-Prusoff equation  adapted for binding:


Since we want the

of the compound (which equals

in this setup), and we use

, then

.

Scientific Validation & Troubleshooting

The "Gatekeeper" Check

Because NDPI possesses the bulky 1,1-dimethylpropyl group, you must analyze the kinase structure.

  • Action: If screening against CDK2 (Phe80 gatekeeper - Bulky), NDPI may fail to bind due to steric clash.

  • Action: If screening against p38

    
      (Thr106 gatekeeper - Small), the hydrophobic tail may occupy the "Selectivity Pocket" behind the gatekeeper, potentially increasing residence time.
    
Solubility Limits

Isonicotinamides are generally soluble, but the hydrophobic tail increases lipophilicity.

  • Check: In the TR-FRET assay, look for a steep "Hill Slope" (> 2.0). This often indicates compound aggregation rather than 1:1 binding.

  • Remedy: Add 0.01% Triton X-100 to the assay buffer to disrupt promiscuous aggregates.

References

  • Discovery of Isonicotinamides as Highly Selective GSK-3 Inhibitors. Luo, G., et al. Journal of Medicinal Chemistry (2016). Describes the structural basis of isonicotinamide binding to the hinge region and the role of hydrophobic substituents.

  • Fragment-based approaches to the discovery of kinase inhibitors. Murray, C.W., et al. Current Opinion in Structural Biology. Authoritative review on screening low-molecular-weight fragments like NDPI.

  • LanthaScreen™ Eu Kinase Binding Assay Application Note. ThermoFisher Scientific. Standard industry protocol for TR-FRET kinase tracer assays.

  • Differential Scanning Fluorimetry (DSF) for Fragment Screening. Niesen, F.H., et al. Nature Protocols (2007). The definitive protocol for setting up thermal shift assays.

Troubleshooting & Optimization

Technical Support Center: Advanced Schotten-Baumann Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Acylation of Sterically Hindered (Bulky) Amines Document ID: SB-ADV-004 Status: Active

Diagnostic Module: The "Bulky Amine" Challenge

The Kinetic Bottleneck

In a standard Schotten-Baumann reaction (biphasic: water/organic), there is a kinetic race between two competing pathways. For sterically hindered amines (e.g., tert-butylamine, diisopropylamine derivatives), the nucleophilic attack (


) is significantly retarded by steric bulk.

Because the hydrolysis of the acyl chloride (


) is less sensitive to steric factors (water is small), the "background" decomposition of your reagent often outcompetes the desired amidation.
Visualizing the Competition

The following diagram illustrates the kinetic competition you must manage.

SchottenBaumannMechanism AcylCl Acyl Chloride (Organic Phase) Intermediate Tetrahedral Intermediate AcylCl->Intermediate Slow Attack (Steric Hindrance) Acid Carboxylic Acid (Hydrolysis Failure) AcylCl->Acid Fast Hydrolysis (k_hydrolysis > k_amine) Amine Bulky Amine (Organic Phase) Amine->Intermediate WaterBase Water/Base (Aqueous Phase) WaterBase->Acid Amide Target Amide (Success) Intermediate->Amide -HCl (Neutralized)

Figure 1: Kinetic competition in Schotten-Baumann reactions. For bulky amines, the yellow path (amine attack) slows down, allowing the red dashed path (hydrolysis) to dominate.

Advanced Protocols: Modified Workflows

Standard protocols (e.g., dropwise addition at 0°C) often fail for bulky amines. Use the following modified protocols designed to accelerate


 or protect the acyl chloride.
Protocol A: Phase Transfer Catalysis (PTC) Modification

Best for: Lipophilic bulky amines that are insoluble in water.

The Logic: Bulky amines often reside deep in the organic phase, while the base resides in the water. The interface is too small for efficient reaction. A Phase Transfer Catalyst (PTC) shuttles the anionic species or facilitates interfacial transport.

Step-by-Step:

  • Solvent System: Use DCM (Dichloromethane) or MEK (Methyl Ethyl Ketone) as the organic solvent. Avoid ethers if the amine is poorly soluble.

  • Preparation: Dissolve the bulky amine (1.0 equiv) in the organic solvent.

  • The Catalyst: Add Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5-10 mol%).

  • The Base: Add aqueous NaOH (2.0 - 3.0 equiv, 10-20% w/v). Vigorous stirring is critical here to maximize interfacial area.

  • Reagent Addition: Cool to 0°C. Add the Acyl Chloride (1.2 - 1.5 equiv) dropwise.

  • Reaction: Allow to warm to room temperature. The PTC helps transport hydroxide to neutralize the HCl formed in the organic boundary layer, or helps shuttle the amine to the interface.

Protocol B: The "Super-Nucleophile" Boost (DMAP)

Best for: Extremely hindered amines (e.g., t-butyl, adamantyl) where Protocol A yields <30%.

The Logic: DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst.[1][2] It reacts with the acyl chloride faster than the bulky amine, forming a highly reactive N-acylpyridinium intermediate. This intermediate is more electrophilic and transfers the acyl group to the bulky amine more efficiently.

Step-by-Step:

  • Setup: Biphasic system (DCM / Aqueous Na2CO3 or NaOH).

  • Catalyst: Add DMAP (10-20 mol%) to the organic phase containing the amine.

  • Execution: Add Acyl Chloride dropwise.

  • Mechanism:

    • Acyl-Cl + DMAP

      
       [Acyl-DMAP]
      
      
      
      Cl
      
      
      (Fast)
    • [Acyl-DMAP]

      
       + Bulky Amine 
      
      
      
      Amide + DMAP + H
      
      
      (Fast)

Troubleshooting Center (Q&A)

Issue: Low Yield / High Recovery of Starting Material

Q: I am recovering 60% of my unreacted amine. The acyl chloride is gone. What happened? A: You are witnessing Hydrolysis Dominance . The acyl chloride reacted with the water/base instead of your amine.

  • Fix 1 (Concentration): Increase the concentration of the amine in the organic phase. Higher concentration favors second-order kinetics (

    
    ).
    
  • Fix 2 (Reagent Excess): For bulky amines, 1.0 equivalent of Acyl Chloride is never enough. Start with 1.5 to 2.0 equivalents .

  • Fix 3 (Temperature): While counter-intuitive, lowering the temperature (to -10°C or -20°C) can sometimes improve selectivity if the activation energy for hydrolysis is higher than that of amidation, though usually, it slows both. The better approach is often rapid stirring to ensure the amine (in organic) meets the acyl chloride before water does.

Issue: Emulsions

Q: My reaction mixture has formed a stable emulsion and won't separate. A: This is common when using PTCs or amphiphilic bulky amines.

  • Immediate Fix: Filter the mixture through a pad of Celite . If that fails, add brine (saturated NaCl) to increase the ionic strength of the aqueous layer.

  • Prevention: Switch from DCM to Ethyl Acetate if solubility permits, as it tends to form emulsions less aggressively than chlorinated solvents in basic media.

Issue: pH Control

Q: The protocol says "maintain pH > 10", but my acyl chloride is hydrolyzing instantly. A: A pH > 10 is necessary to keep the amine deprotonated (active), but it shreds acyl chlorides.

  • The "Goldilocks" Zone: You likely need a buffer rather than strong NaOH. Try using Sodium Carbonate (Na2CO3) or Potassium Phosphate (K3PO4) instead of NaOH. These maintain a pH of ~10-11 but are less aggressive "hydroxide hammers" than NaOH (pH 14).

  • Alternative: If the amine is acid-sensitive or the reaction is too slow, abandon Schotten-Baumann and switch to anhydrous conditions (DCM + Pyridine or Triethylamine).

Data Comparison: Base Selection for Bulky Amines
Base SystempH RangeHydrolysis RiskSuitability for Bulky Amines
NaOH (1M) 13-14HighLow (Too aggressive for slow amines)
Na2CO3 (sat.) 10-11ModerateHigh (Good balance)
NaHCO3 (sat.) 8-9LowMedium (May not fully deprotonate amine)
*Pyridine (Anhydrous)N/AZero (if dry)Best (If water can be avoided)

*Note: Anhydrous Pyridine is technically the Einhorn modification, not classical Schotten-Baumann.

References

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. [Link][3]

  • Acylation of Amines (Schotten-Baumann). Chemistry LibreTexts. [Link][4][5][6]

  • DMAP-Catalyzed Acylation. National Institutes of Health (PubMed). [Link]

  • Kinetic study of Schotten–Baumann synthesis using phase-transfer catalysts. Royal Society of Chemistry (Reaction Chemistry & Engineering). [Link]

Sources

Technical Support Center: Troubleshooting N-tert-Pentylisonicotinamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and synthetic chemists facing kinetic and thermodynamic bottlenecks during the synthesis of N-tert-pentylisonicotinamide.

The coupling of isonicotinic acid with tert-pentylamine (also known as tert-amylamine) presents a unique chemical challenge. The extreme steric bulk of the α,α-dimethylpropyl group on the amine drastically reduces its nucleophilicity, while the electron-withdrawing nature of the pyridine ring alters the stability of activated intermediates. This guide provides field-proven, self-validating methodologies to eliminate impurities and maximize your yield.

Part 1: Diagnostic FAQ & Mechanistic Causality

Q1: Why is my standard EDC/HOBt coupling yielding <20% product, with massive amounts of unreacted isonicotinic acid and a new unknown impurity? A: The root cause is the extreme steric hindrance of the tert-pentyl group. In standard carbodiimide chemistry, isonicotinic acid is activated to an O-acylisourea intermediate. Because tert-pentylamine is too bulky to execute a rapid nucleophilic attack, the intermediate is kinetically stranded. This delay allows two competing pathways to dominate:

  • Hydrolysis: Trace water cleaves the intermediate back to isonicotinic acid.

  • Rearrangement: The O-acylisourea undergoes a spontaneous 1,3-rearrangement to form an inactive, highly stable N-acylurea byproduct (the "unknown" impurity you are observing). Solution: Abandon carbodiimides for this specific substrate. Transition to an in situ acyl fluoride generation method using BTFFH. Acyl fluorides are uniquely suited for hindered amines because the small fluoride leaving group minimizes steric clash during the transition state, boosting yields of hindered amides from ~8% to >90% .

Q2: I am using an acid chloride method (isonicotinoyl chloride), but I am seeing isonicotinic anhydride and dark red discoloration. How do I resolve this? A: Isonicotinoyl chloride is highly reactive but prone to self-reaction. The anhydride impurity forms when the highly electrophilic acid chloride reacts with the carboxylate of an unactivated isonicotinic acid molecule (often due to incomplete initial chlorination). The dark red discoloration is a sign of pyridine ring degradation or polymerization, which occurs when localized heating (exotherms) or excess unquenched chlorinating agents (like SOCl₂) are present. Solution: If you must use the acid chloride route, ensure complete conversion by using a catalytic amount of DMF with oxalyl chloride, and remove all volatiles in vacuo before adding the amine. However, modern peptide coupling agents provide a cleaner profile [[1]]([Link]).

Q3: How can I differentiate between the N-oxide impurity and the target N-tert-pentylisonicotinamide? A: Pyridine N-oxides can form if the reaction is exposed to oxidizing conditions or if aged, degraded starting materials are used . Chromatographically, the N-oxide is significantly more polar and will elute earlier on a reverse-phase C18 column. Mass spectrometry is the definitive diagnostic: the N-oxide will show an [M+H]⁺ peak at m/z 195.1, exactly 16 Da higher than the target product (m/z 179.1).

G A Standard EDC/HOBt Coupling B Analyze Impurities (LC-MS) A->B C Hydrolysis: Isonicotinic Acid B->C Trace Water D Rearrangement: N-Acylurea B->D Steric Hindrance E Switch to BTFFH (Acyl Fluoride) C->E D->E F Optimize Base (DIPEA) & Temp E->F G Pure N-tert-pentylisonicotinamide F->G High Yield (>90%)

Workflow for resolving steric hindrance and hydrolysis impurities in amide coupling.

Part 2: Quantitative Impurity Profiling

To successfully troubleshoot this synthesis, you must track the fate of your starting materials. Use the following LC-MS parameters (Reverse-phase C18, 0.1% Formic Acid in Water/Acetonitrile gradient) to quantify your reaction components.

Impurity / ComponentLC-MS [M+H]⁺ (m/z)Relative Retention Time (RRT)Primary CauseResolution Strategy
Isonicotinic Acid 124.00.35Hydrolysis of activated intermediateRigorous drying; switch to BTFFH
Pyridine N-oxide derivative 195.10.82Oxidation of pyridine nitrogenUse fresh reagents; inert atmosphere
N-tert-pentylisonicotinamide 179.1 1.00 (Reference) N/A (Target Product) N/A
Isonicotinic Anhydride 229.11.15Reaction of activated acid with free acidEnsure 100% activation before amine addition
N-Acylurea Byproduct ~316.2 (if EDC)1.301,3-rearrangement of O-acylisoureaAvoid carbodiimides for hindered amines

Part 3: Self-Validating Experimental Protocol

To overcome the kinetic bottleneck of the tert-pentyl group, we utilize an in situ acyl fluoride generation protocol. This protocol is designed as a self-validating system : it contains built-in analytical checkpoints that prevent you from moving to the next step if impurities are forming.

Step 1: Activation (Acyl Fluoride Generation)
  • Preparation: Dissolve 1.0 eq (10 mmol) of isonicotinic acid in anhydrous DMF (0.2 M) under a strict nitrogen atmosphere.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is highly sterically hindered. It is basic enough to deprotonate the carboxylic acid but will not act as a competing nucleophile against the activated intermediate.

  • Activation: Add 1.2 eq of BTFFH (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate). Stir at room temperature for 30 minutes.

  • Self-Validation Checkpoint 1 (Critical): Remove a 10 µL aliquot and quench it in 1 mL of anhydrous methanol. Analyze via LC-MS. You must observe >95% conversion to methyl isonicotinate (m/z 138.1). If unreacted isonicotinic acid (m/z 124.0) remains, the activation is incomplete, and adding the amine now will generate isonicotinic anhydride . Add 0.1 eq BTFFH and stir for 15 more minutes until validated.

Step 2: Aminolysis
  • Coupling: Add 1.5 eq of tert-pentylamine dropwise to the fully activated mixture.

  • Thermal Overcome: Heat the reaction to 50°C for 12 hours.

    • Causality: While acyl fluorides are highly reactive, the extreme steric bulk of the tert-pentyl group still requires mild thermal energy to overcome the transition state activation barrier.

  • Self-Validation Checkpoint 2: Perform TLC (10% MeOH in DCM). The acyl fluoride intermediate (UV active, high Rf) should be completely consumed, replaced by the product spot (Rf ~0.5).

Step 3: Workup & Purification
  • Quench: Cool to room temperature and quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x).

  • Wash: Wash the combined organic layers with 5% aqueous LiCl (to aggressively partition the DMF into the aqueous phase) and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc gradient) to yield pure N-tert-pentylisonicotinamide.

Pathway Iso Isonicotinic Acid Act Acyl Fluoride Intermediate Iso->Act BTFFH / DIPEA Prod N-tert-pentylisonicotinamide Act->Prod Aminolysis Imp1 Isonicotinic Anhydride Act->Imp1 Excess Acid Amine tert-Pentylamine Amine->Prod

Mechanistic pathway of BTFFH-mediated coupling and potential anhydride impurity.

References

  • [2] LookChem. Isonicotinamide - Chemical Properties and Usage. Available at:[Link]

  • [3] ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at:[Link]

  • [1] National Center for Biotechnology Information (PMC). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Available at:[Link]

Sources

Technical Support Center: Amide Coupling of 1,1-Dimethylpropylamine and Isonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and methodological support for synthesizing the highly sterically hindered amide derived from 1,1-dimethylpropylamine (tert-amylamine) and isonicotinic acid (pyridine-4-carboxylic acid).

Visual Workflow: Coupling Strategy for Sterically Hindered Amines

G A Reactants: tert-Amylamine + Isonicotinic Acid B Solubility Check: Is acid fully dissolved? A->B C Add DIPEA/NMI (Disrupts Zwitterion) B->C No (Suspension) D Select Activation Strategy B->D Yes (Solution) C->D E Carbodiimide (EDC/HOBt) High steric barrier D->E F Uronium Salt (HATU) Forms reactive active ester D->F G Acyl Fluoride (TCFH/NMI) Low steric demand D->G H Acid Chloride (Oxalyl Cl) Prone to side reactions D->H

Decision tree for selecting activation strategies when coupling sterically hindered amines.

Frequently Asked Questions (FAQs)

Q1: Why do standard coupling conditions (e.g., EDC/HOBt or DCC) fail to produce the desired amide? A1: The failure stems from two compounding factors. First, 1,1-dimethylpropylamine (tert-amylamine) features an


-tertiary carbon, creating severe steric bulk around the nucleophilic nitrogen. Standard activated esters (like the OBt ester formed by EDC/HOBt) possess a high activation energy barrier that prevents the bulky amine from attacking the carbonyl carbon efficiently 1. Second, isonicotinic acid exists as a zwitterion in neutral conditions, reducing its solubility in standard organic solvents (like DCM or THF) and limiting the availability of the free carboxylate for initial activation 2.

Q2: What is the most effective coupling reagent for this specific reaction? A2: For highly sterically hindered amines, you must bypass bulky activated esters. The two most effective strategies are:

  • Acyl Fluoride Generation: Using reagents like TCFH (Tetramethylchloroformamidinium hexafluorophosphate) with NMI (N-Methylimidazole). Acyl fluorides are highly electrophilic but structurally compact, making them exceptionally reactive toward hindered amines like tert-amylamine 13.

  • Uronium Salts (HATU): HATU generates an HOAt ester. The nitrogen at the 7-position of the HOAt ring provides a neighboring group effect (anchimeric assistance) via hydrogen bonding with the incoming amine, accelerating the coupling despite the steric hindrance 1.

Q3: Does the pyridine ring of isonicotinic acid interfere with the reaction? A3: Yes. The basic pyridine nitrogen can act as a competing nucleophile, potentially leading to self-condensation or the formation of inactive acyl-pyridinium dead-ends if the base is not carefully selected. Using a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in excess ensures the isonicotinic acid remains in its carboxylate form and neutralizes the hydrochloride salt of the coupling reagent without participating in nucleophilic attack 2.

Troubleshooting Guide

SymptomRoot CauseCorrective Action
Incomplete conversion / High starting material recovery Steric clash preventing nucleophilic attack on the activated ester.Switch from EDC/HOBt to TCFH/NMI or HATU. Increase reaction temperature to 60–80 °C (sealed tube) to overcome the activation barrier 13.
Formation of guanidinium byproducts The unreactive tert-amylamine allows the coupling reagent (e.g., HATU) to react directly with the amine.Pre-activate the isonicotinic acid with HATU and DIPEA for 15–30 minutes before adding the tert-amylamine.
Poor solubility of isonicotinic acid Zwitterionic nature of the pyridine-carboxylic acid.Use anhydrous DMF or DMSO as the solvent. Add DIPEA and sonicate before adding the coupling reagent 2.

Quantitative Data: Reagent Efficacy Comparison

The following table summarizes the expected performance of various coupling methodologies when applied to highly sterically hindered amines (like tert-amylamine) and heterocyclic acids 134.

Coupling ReagentActive IntermediateSteric ToleranceTypical Yield (%)Reaction Temp
EDC / HOBt OBt EsterLow< 10%RT
HATU / DIPEA OAt EsterModerate-High40 - 65%RT to 50 °C
Oxalyl Chloride Acid ChlorideHigh50 - 70%0 °C to RT
TCFH / NMI Acyl FluorideVery High75 - 95%RT to 80 °C

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, below are two self-validating protocols tailored specifically for overcoming the steric hindrance of 1,1-dimethylpropylamine.

Protocol A: Acyl Fluoride Method (Highly Recommended)

This method utilizes TCFH to generate an isonicotinoyl fluoride in situ, which is small enough to be readily attacked by the bulky tert-amylamine 13.

Reagents:

  • Isonicotinic acid (1.0 equiv, 1.0 mmol, 123 mg)

  • 1,1-Dimethylpropylamine (1.2 equiv, 1.2 mmol, 140 µL)

  • TCFH (1.2 equiv, 1.2 mmol, 336 mg)

  • N-Methylimidazole (NMI) (3.0 equiv, 3.0 mmol, 240 µL)

  • Anhydrous Acetonitrile or DMF (5.0 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Suspend isonicotinic acid in 5.0 mL of anhydrous DMF. Add NMI. Stir for 10 minutes until the zwitterion is disrupted and the solution clarifies.

  • Activation: Add TCFH in one portion. Stir the reaction mixture at room temperature for 30 minutes to ensure complete conversion to the isonicotinoyl fluoride.

    • (Self-Validation Check: Remove a 5 µL aliquot and quench it into 100 µL of methanol. Analyze via LC-MS. The presence of the isonicotinic acid methyl ester confirms successful and complete activation).

  • Coupling: Add 1,1-dimethylpropylamine dropwise via syringe.

  • Heating: Seal the vessel and heat to 60 °C for 12 hours, as the

    
    -tertiary carbon requires thermal energy to overcome the transition state barrier 1.
    
  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the pure amide.

Protocol B: HATU-Mediated Coupling

A reliable alternative if TCFH is unavailable, leveraging the anchimeric assistance of the HOAt leaving group 1.

Reagents:

  • Isonicotinic acid (1.0 equiv, 1.0 mmol, 123 mg)

  • 1,1-Dimethylpropylamine (1.5 equiv, 1.5 mmol, 175 µL)

  • HATU (1.2 equiv, 1.2 mmol, 456 mg)

  • DIPEA (4.0 equiv, 4.0 mmol, 700 µL)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Activation: Dissolve isonicotinic acid and DIPEA in anhydrous DMF. Add HATU and stir at room temperature for 15 minutes.

    • (Crucial Causality: Do not add the amine yet. Because tert-amylamine is highly hindered, adding it simultaneously with HATU will lead to the amine reacting directly with the uronium salt, forming a dead-end guanidinium byproduct).

  • Coupling: Add 1,1-dimethylpropylamine to the pre-activated ester solution.

  • Reaction: Stir at 50 °C for 16-24 hours. Monitor by LC-MS.

  • Workup: Quench with water (15 mL) to precipitate the product, or extract with EtOAc if the product remains soluble. Wash extensively with 5% LiCl (aq) to remove DMF, followed by brine. Dry and concentrate.

References

  • Organic & Biomolecular Chemistry. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." RSC Publishing.[Link]

  • National Institutes of Health (PMC). "Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents." NIH.[Link]

  • CHIMIA. "The Synthesis of Sterically Hindered Amides." CHIMIA.[Link]

Sources

Minimizing side reactions in pyridine carboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Optimizing Yields

Status: Operational | Tier: Level 3 (Advanced Methodology)

Introduction: The Pyridine Paradox

Pyridine carboxamides are ubiquitous in medicinal chemistry (e.g., Nexavar, Isoniazid), yet their synthesis is frequently plagued by the "Pyridine Paradox": the ring is electron-deficient enough to make the carboxylic acid poor at electrophilic activation, yet the nitrogen atom is nucleophilic enough to poison catalysts or cause self-destructive side reactions.[1]

This guide moves beyond standard amide coupling protocols. It addresses the specific electronic and steric failure modes unique to the pyridine nucleus, providing mechanistic insights and self-validating protocols.

Module 1: The "Picolinic Effect" (Decarboxylation)

Issue: Attempts to activate pyridine-2-carboxylic acid (picolinic acid) at high temperatures often result in significant yield loss due to decarboxylation.

Mechanism: The Hammick Reaction

Unlike benzoic acids, picolinic acids are susceptible to thermal decarboxylation via the Hammick Intermediate .[2][3] The protonated nitrogen stabilizes the developing negative charge at the 2-position (ylide formation), facilitating the loss of CO₂.[2] This is distinct from radical decarboxylation and occurs readily in polar, protic media at elevated temperatures.

HammickMechanism cluster_0 Hammick Decarboxylation Pathway Start Picolinic Acid (Zwitterion) TS Transition State (Cyclic 5-membered) Start->TS Heat Inter Hammick Intermediate (Ylide/Carbanion) TS->Inter - CO2 Product Pyridine (Byproduct) + CO2 Inter->Product Protonation

Figure 1: The Hammick mechanism illustrating why 2-picolinic acids are thermally unstable compared to nicotinic (3-) or isonicotinic (4-) isomers.

Troubleshooting Protocol: Mixed Anhydride Method

Why: Avoids the high temperatures of acid chloride formation (SOCl₂) and the slow kinetics of carbodiimides. Self-Validating Step: Evolution of CO₂ during activation (prior to amine addition) indicates successful anhydride formation without thermal degradation.

  • Dissolve: 1.0 eq Picolinic acid in dry THF (0.2 M) under N₂.

  • Base: Add 1.1 eq N-Methylmorpholine (NMM). Cool to -15 °C .

  • Activate: Dropwise addition of 1.05 eq Isobutyl chloroformate (IBCF).

    • Critical: Maintain T < -10 °C. Stir for 15 min.

  • Couple: Add 1.1 eq Amine. Allow to warm to RT over 2 hours.

  • Workup: Standard aqueous wash.

Module 2: Racemization & Coupling Agents

Issue: Synthesis of chiral pyridine carboxamides (where the chiral center is


 to the nitrogen) often leads to racemization.
Root Cause:  The electron-withdrawing nature of the pyridine ring increases the acidity of the amide 

-proton, accelerating oxazolone formation (the primary pathway for epimerization).
Comparative Data: Coupling Agent Performance

Substrate: 2-Picolinic acid + (S)-Phenylalanine methyl ester

Coupling ReagentBaseSolventEpimerization (%)Yield (%)Recommendation
HATU DIPEADMF15 - 20%92%Avoid for chiral centers
EDC / HOBt NMMDCM5 - 8%75%Acceptable for non-critical
T3P (50%) PyridineEtOAc< 1% 95%Gold Standard
SOCl₂ TEADCM> 30%85%High Risk
The T3P Protocol (Propylphosphonic Anhydride)

T3P is superior because it acts as an acid scavenger and does not generate a free nucleophile that can attack the activated ester to form the oxazolone.

  • Charge: 1.0 eq Acid + 1.1 eq Amine in EtOAc (or 2-MeTHF).

  • Base: Add 3.0 eq Pyridine (acts as both base and acylation catalyst).

  • Reagent: Add 1.5 eq T3P (50% w/w in EtOAc) dropwise at 0 °C.

  • Monitor: Warm to RT. Reaction is usually complete in < 1 hr.

  • Quench: Add water. T3P byproducts are water-soluble (simplified workup).[4]

Module 3: The Acid Chloride Trap (Self-Quaternization)

Issue: "I tried to make nicotinoyl chloride using thionyl chloride, but when I evaporated the solvent, I got a black tar/solid that wouldn't dissolve."

Mechanism: Intermolecular Self-Quaternization

Pyridine acid chlorides are unstable as free bases. The pyridine nitrogen of Molecule A attacks the acyl chloride carbonyl of Molecule B, forming a reactive acyl-pyridinium salt. This propagates into oligomeric tars.

SelfQuaternization MolA Nicotinoyl Chloride (Molecule A) Complex Acyl-Pyridinium Dimer (Highly Reactive/Hygroscopic) MolA->Complex N attacks C=O MolB Nicotinoyl Chloride (Molecule B) MolB->Complex Tar Oligomeric Tar (Black Solid) Complex->Tar Polymerization

Figure 2: The self-destruction pathway of free-base pyridine acid chlorides.

Solution: The Hydrochloride Salt Isolation

Never isolate the free base. Isolate the hydrochloride salt, where the nitrogen is protonated and protected from acting as a nucleophile.

Protocol:

  • Suspend acid in Thionyl Chloride (excess).

  • Reflux until clear (2-3 hours).

  • Evaporation: Remove SOCl₂ under vacuum.

  • Azeotrope: Add dry Toluene and evaporate (2x) to remove residual SOCl₂ and HCl gas.

  • Result: The product is the Hydrochloride Salt (Py-COCl • HCl).

  • Usage: Suspend this salt in DCM; add the amine first, then add base (DIPEA) dropwise at 0 °C to release the free acid chloride in situ in the presence of the nucleophile.

Module 4: Metal-Catalyzed Aminocarbonylation

Issue: Palladium-catalyzed coupling of halopyridines with CO and amines fails or stalls. Root Cause: The pyridine nitrogen coordinates to the Pd(II) center, displacing phosphine ligands and forming a stable, inactive "Pd-Pyridine" complex (Catalyst Poisoning).

Optimization Strategy
  • Ligand Choice: Use Xantphos or DPEphos . These wide-bite-angle bidentate ligands chelate strongly to Pd, preventing the pyridine nitrogen from displacing them.

  • The N-Oxide Route: Oxidize the pyridine nitrogen to an N-oxide before the coupling. The N-oxide is less coordinating to Pd(0)/Pd(II).

    • Step 1: mCPBA oxidation of bromopyridine.

    • Step 2: Pd-catalyzed aminocarbonylation.[5][6][7]

    • Step 3: PCl₃ or Zn reduction to restore the pyridine.

FAQ: Rapid Troubleshooting

Q: My reaction turns dark black immediately upon adding the acid chloride to the amine. A: This is likely the formation of Pyridinium betaines or charge-transfer complexes. It does not always indicate failure. Check LCMS. If yield is low, ensure you are keeping the internal temp < 5 °C during addition to prevent decomposition.

Q: I see a "double addition" product in mass spec (M + Acid Mass). A: Common with EDC coupling. The N-acylurea intermediate rearranges to an N-acylurea byproduct which is stable and unreactive. Switch to T3P to eliminate this side reaction.

Q: Can I use BOP or PyBOP? A: Technically yes, but they generate HMPA (carcinogen). For pyridine amides, they offer no advantage over HATU or T3P and are harder to purify.

References

  • Dunetz, J. R., et al. (2011).[8] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Dunn, G. E., et al. (1972).[9] "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry, 50(18), 3017-3027.[9] Link[9]

  • Li, J. (2014). "Hammick Reaction."[3] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. Link

  • Bjerglund, K., et al. (2012).[5] "Palladium-Catalyzed Carbonylation of Urea Derivatives with Aryl Iodides and Bromides." Journal of Organic Chemistry, 77(8), 3793–3799. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. Link

Sources

Technical Support Center: N-(1,1-dimethylpropyl)isonicotinamide Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical resource hub for the process scale-up of N-(1,1-dimethylpropyl)isonicotinamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the transition from lab-scale synthesis to larger-scale production. Here, we provide field-proven insights, troubleshooting protocols, and foundational knowledge to ensure the robustness and reproducibility of your process.

Section 1: Synthesis and Reaction Optimization

The synthesis of N-(1,1-dimethylpropyl)isonicotinamide typically involves the formation of an amide bond between isonicotinic acid (or an activated derivative) and 1,1-dimethylpropylamine. While straightforward in principle, scaling this reaction presents challenges in maintaining yield, purity, and consistency.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for scaling N-(1,1-dimethylpropyl)isonicotinamide?

A: The most direct and scalable approach is the reaction of an activated form of isonicotinic acid with 1,1-dimethylpropylamine. A common laboratory and pilot-scale method involves activating the carboxylic acid with a reagent like thionyl chloride to form isonicotinoyl chloride, which then reacts readily with the amine. For larger scales, direct coupling methods using reagents like 1,1'-carbonyldiimidazole (CDI) or using enzymatic catalysts are being explored to improve safety and reduce waste.[1]

Troubleshooting Guide: Synthesis

Q1: My reaction yield is consistently lower on a larger scale compared to the lab. What are the likely causes and how can I improve it?

A1: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.

  • Causality: In larger reactors, inefficient mixing can create localized "hot spots" or areas of high reactant concentration, leading to side reactions or degradation. The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient, which can be detrimental if the reaction is exothermic.

  • Corrective Actions:

    • Mixing Efficiency: Evaluate and optimize the reactor's agitation speed and impeller design to ensure homogeneity. For sluggish reactions, consider a higher-torque overhead stirrer.

    • Temperature Control: Implement a staged addition of the most reactive reagent (e.g., adding the acid chloride to the amine solution) over a longer period. This allows the cooling system to keep pace with heat generation. Monitor the internal reaction temperature, not just the jacket temperature.

    • Stoichiometry: In the lab, a large excess of one reagent might be used to drive the reaction. On a larger scale, this can be costly and complicates downstream processing. Re-evaluate the molar ratios; a slight excess (e.g., 1.1 equivalents) of the amine is often sufficient.[1]

low_yield_troubleshooting start Low Reaction Yield Observed on Scale-Up check_mixing Evaluate Mixing Efficiency start->check_mixing Is mixing uniform? check_temp Analyze Temperature Profile start->check_temp Exotherm observed? check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents Reagents verified? solution_mixing Optimize Agitation / Staged Addition check_mixing->solution_mixing No solution_temp Improve Heat Transfer / Control Addition Rate check_temp->solution_temp Yes solution_reagents Use High-Purity Reagents / Re-optimize Molar Ratio check_reagents->solution_reagents No

Caption: Troubleshooting decision tree for low reaction yield.

Q2: I'm observing significant impurity levels, particularly unreacted isonicotinic acid. How can this be minimized?

A2: The presence of the starting carboxylic acid is a common issue, often stemming from incomplete activation or hydrolysis of the activated intermediate.

  • Causality: If isonicotinoyl chloride is used, it is highly susceptible to hydrolysis from moisture in the solvent, amine, or atmosphere. Incomplete reaction also leaves both starting materials present.

  • Corrective Actions:

    • Anhydrous Conditions: Ensure all solvents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

    • Activation Efficiency: Confirm the quality of your activating agent. If using thionyl chloride, ensure it has not degraded.

    • Post-Reaction Quench & Wash: After the reaction is complete, a basic aqueous wash (e.g., with sodium bicarbonate solution) will convert the unreacted acidic impurity into its water-soluble salt, allowing it to be easily separated into the aqueous layer during extraction. Several patents related to the purification of the constitutional isomer nicotinamide describe methods for removing the corresponding acid impurity.[2][3]

Section 2: Purification and Isolation

Crystallization is the preferred method for purifying N-(1,1-dimethylpropyl)isonicotinamide on a large scale due to its efficiency and cost-effectiveness. However, polymorphism and solubility behavior can present significant hurdles.

Frequently Asked Questions (FAQs)

Q: What are the best practices for developing a scalable crystallization process for this compound?

A: A robust crystallization process relies on understanding the compound's solubility profile and its polymorphic landscape.

  • Solvent Screening: Determine the solubility in a range of solvents at different temperatures. An ideal solvent will show high solubility at elevated temperatures and low solubility at room temperature or below. Based on data for the parent isonicotinamide, solvents like ethanol, isopropanol, and ethyl acetate are good starting points.[4]

  • Polymorph Control: Isonicotinamide is known to be highly polymorphous, forming different crystal forms depending on the crystallization conditions (solvent, cooling rate).[5] It is critical to perform polymorph screening using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to identify all possible forms and determine the most stable one. The process should then be designed to consistently produce this stable form to ensure batch-to-batch reproducibility.

Troubleshooting Guide: Purification

Q1: The product is oiling out instead of crystallizing during the cooling phase. What is happening and how can I fix it?

A1: "Oiling out" occurs when the solution becomes supersaturated so rapidly that the compound separates as a liquid phase instead of forming an ordered crystal lattice.

  • Causality: This is often caused by cooling the solution too quickly or using a solvent in which the compound's solubility changes too dramatically with temperature. The presence of impurities can also inhibit crystallization and promote oiling.

  • Corrective Actions:

    • Slower Cooling Rate: Implement a programmed, gradual cooling ramp. This gives the molecules sufficient time to orient themselves into a crystal lattice.

    • Solvent System Modification: Consider using a co-solvent system. Adding a miscible "anti-solvent" (in which the compound is less soluble) can sometimes promote crystallization over oiling.

    • Seeding: Introduce a small number of seed crystals of the desired polymorphic form once the solution is slightly supersaturated. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.

Q2: My final product purity is inconsistent batch-to-batch, even after crystallization. What should I investigate?

A2: Purity inconsistencies often point to either an inefficient purification process or product degradation.

  • Causality: Impurities may be co-crystallizing with the product if their structure is very similar or if the crystallization process is too fast, trapping them within the crystal lattice. Alternatively, the compound could be degrading during workup or drying.

  • Corrective Actions:

    • Optimize the Wash Step: After filtration, wash the filter cake with a cold solvent in which the product is poorly soluble but the impurities are soluble. This removes residual mother liquor containing impurities.

    • Consider a Re-crystallization: A second crystallization from a different solvent system can be highly effective at removing persistent impurities.

    • Check for Degradation: Analyze the product for potential degradants. N-(1,1-dimethylpropyl)isonicotinamide could be susceptible to hydrolysis of the amide bond under harsh pH conditions or thermal degradation if dried at too high a temperature. Stability studies are crucial.[6]

Section 3: Analytical Quality Control

Robust analytical methods are the cornerstone of a successful scale-up, providing critical data on purity, identity, and stability. High-Performance Liquid Chromatography (HPLC) is the workhorse for this purpose.

Frequently Asked Questions (FAQs)

Q: What are the key parameters for an HPLC method to analyze N-(1,1-dimethylpropyl)isonicotinamide?

A: A stability-indicating reversed-phase HPLC method with UV detection is standard. The goal is to achieve good separation between the main peak, starting materials, and any potential impurities or degradants.

ParameterTypical ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileGradient elution is often necessary to separate early-eluting polar impurities and later-eluting non-polar ones.[7]
Detection UV at ~260 nmThe pyridine ring of the isonicotinamide moiety has a strong UV absorbance around this wavelength.[8]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Troubleshooting Guide: Analysis

Q1: I'm seeing an unknown peak in my HPLC chromatogram that wasn't present in early lab batches. How do I approach its identification?

A1: The appearance of a new peak signals a change in the process, either a new impurity being formed or a previously undetected one now appearing at a higher level.

  • Causality: The new peak could be a process impurity (from a new raw material source), a degradant (due to thermal stress or pH excursions during scale-up), or a new side-product formed under the modified reaction conditions.

  • Corrective Actions:

    • LC-MS/MS Analysis: The most powerful technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This will provide the mass-to-charge ratio (m/z) of the unknown peak, giving a direct clue to its molecular weight. Fragmentation patterns can help elucidate its structure.[9][10]

    • Forced Degradation Studies: Perform forced degradation (stress testing) on a pure sample of your compound.[6] Expose it to acid, base, oxidative, thermal, and photolytic stress. If the unknown peak appears under one of these conditions, it is likely a degradant, and its formation pathway can be understood.

    • Synthesis of Potential Impurities: Based on the reaction mechanism, synthesize potential side-products and run them as standards to see if their retention time matches the unknown peak.

impurity_identification start Unknown Peak in HPLC Chromatogram lcms Perform LC-MS/MS Analysis start->lcms forced_degradation Conduct Forced Degradation Study start->forced_degradation synthesize Synthesize Potential Side-Products start->synthesize identify_mw Identify Molecular Weight & Fragments lcms->identify_mw match_degradant Match Peak with Degradation Profile forced_degradation->match_degradant match_standard Match Retention Time with Standard synthesize->match_standard conclusion Structure Elucidated identify_mw->conclusion match_degradant->conclusion match_standard->conclusion

Caption: Workflow for unknown impurity identification.

Section 4: Stability and Formulation Considerations

Understanding the solid-state properties and stability of N-(1,1-dimethylpropyl)isonicotinamide is critical for defining storage conditions, retest periods, and developing a viable drug product.

Frequently Asked Questions (FAQs)

Q: What are the primary stability concerns for a molecule like this, and how should it be stored?

A: The primary concerns are hydrolysis of the amide bond and potential degradation of the pyridine ring.

  • Hydrolysis: Amide bonds can hydrolyze under strongly acidic or basic conditions. Therefore, the compound should be protected from exposure to harsh pH environments.

  • Oxidation: While the pyridine ring is relatively stable, N-oxidation is a possible degradation pathway.

  • Storage: Based on typical stability profiles for similar compounds, N-(1,1-dimethylpropyl)isonicotinamide powder should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature.[11] For solutions, stability is highly dependent on the solvent and pH; for example, nicotinamide cofactors show significantly better stability in Tris buffer compared to phosphate buffer.[12]

Troubleshooting Guide: Stability & Formulation

Q: The compound exhibits poor aqueous solubility, which is hindering our formulation development. What are some effective strategies to address this?

A2: Poor solubility is a common challenge in drug development. For a compound containing a basic nitrogen on the pyridine ring and an amide group, several avenues are promising.

  • Causality: The molecule's crystallinity and the relatively non-polar 1,1-dimethylpropyl group likely contribute to low aqueous solubility.

  • Corrective Actions:

    • Salt Formation: The pyridine nitrogen is basic and can be protonated to form a salt with a suitable acid (e.g., HCl, mesylate, tosylate). Salts are generally more water-soluble than the free base.

    • Co-crystal Formation: Isonicotinamide is an excellent "co-former," meaning it readily forms co-crystals with other molecules.[13] It is highly probable that N-(1,1-dimethylpropyl)isonicotinamide retains this property. Screening for co-crystals with pharmaceutically acceptable co-formers (e.g., carboxylic acids like succinic acid or benzoic acid) can significantly modify and improve solubility and dissolution rates.[14]

    • Particle Size Reduction: Micronization or nano-milling increases the surface area of the solid, which can improve the dissolution rate according to the Noyes-Whitney equation.

References

  • J. Baqai Med. Univ. Analytical Profile of Nicotinamide. Available at: [Link]

  • MDPI. Isonicotinamide-Based Compounds: From Cocrystal to Polymer. Available at: [Link]

  • Scite.ai. Synthesis of Nicotinamide and Isonicotinamide Derivatives via Multicomponent Reaction of Alkyl Isocyanides and Acetylenic Compounds in the Presence of Nicotinic or Isonicotinic Acid. Available at: [Link]

  • ResearchGate. A Rapid Microwave Induced Synthesis of Isonicotinamide Derivatives and their Antifungal Activity. Available at: [Link]

  • MDPI. Isonicotinamide-Based Compounds: From Cocrystal to Polymer. Available at: [Link]

  • PubMed. High-performance liquid chromatographic determination of N1-alkylnicotinamide in urine. Available at: [Link]

  • Google Patents. Method of purifying nocotinamide.
  • OSTI.GOV. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Available at: [Link]

  • Google Patents. Purification of nicotinamide.
  • NIH. Synthesis and structure of N-(perfluorophenyl)isonicotinamide. Available at: [Link]

  • MDPI. A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds in different. Available at: [Link]

  • Research Trends. Liquid chromatography-mass spectrometry for the determination of neonicotinoid insecticides and their metabolites in biological. Available at: [Link]

  • SIELC Technologies. Separation of Nicotinamide and Related Substances. Available at: [Link]

  • NSF PAR. Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Available at: [Link]

  • ResearchGate. (PDF) Thermal and spectroscopic investigation on N , N -dimethylbenzylamine based cyclopalladated compounds containing isonicotinamide. Available at: [Link]

  • PMC. Formulation and Solid State Characterization of Nicotinamide-based Co-crystals of Fenofibrate. Available at: [Link]

  • ResearchGate. Progress in Scaling up and Streamlining a Nanoconfined, Enzyme‐Catalyzed Electrochemical Nicotinamide Recycling System for Biocatalytic Synthesis. Available at: [Link]

  • ResearchGate. Determination and correlation of solubility and mixing properties of isonicotinamide (Form II) in some pure solvents | Request PDF. Available at: [Link]

  • MDPI. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Available at: [Link]

  • PMC. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Available at: [Link]

  • Jurnal Universitas Padjadjaran. Increasing Solubility of Simvastatin Via Salting Form Using Isonicotinamide As Co-Formers. Available at: [Link]

Sources

Technical Support Center: Enhancing Membrane Permeability of Isonicotinamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of improving the membrane permeability of isonicotinamides. Our focus is on providing scientifically grounded strategies and practical, field-proven insights to advance your research.

I. Troubleshooting Guide: Overcoming Common Permeability Hurdles

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, offering explanations for the underlying causes and actionable solutions.

Q1: My isonicotinamide analog shows high aqueous solubility but consistently low permeability in our PAMPA assay. What's the likely cause and how can I improve it?

A1: This is a classic characteristic of a Biopharmaceutics Classification System (BCS) Class III compound: high solubility, low permeability.[1][2] The high aqueous solubility of your isonicotinamide analog is likely due to its polar functional groups, which are favorable for interacting with water but hinder its ability to partition into and diffuse across the lipophilic cell membrane. The Parallel Artificial Membrane Permeability Assay (PAMPA) primarily measures passive diffusion, so low permeability in this assay strongly suggests poor lipophilicity is the root cause.[3][4][5]

Causality and Recommended Actions:

  • Increase Lipophilicity: The key is to increase the compound's "fat-loving" nature.[6] A common strategy is to introduce lipophilic functional groups to the isonicotinamide scaffold. However, this must be balanced to avoid significantly decreasing aqueous solubility, which could create new formulation challenges.

  • Prodrug Approach: A more sophisticated strategy is to temporarily mask the polar functional groups with lipophilic moieties.[7][8] These "prodrugs" are designed to be more membrane-permeable. Once inside the cell, cellular enzymes cleave the masking groups, releasing the active parent drug.[8][9] For example, esterification of a carboxylic acid group can significantly improve membrane transit.[8]

Q2: I've synthesized a series of isonicotinamide derivatives with varying lipophilicity. While the most lipophilic analog showed improved PAMPA permeability, it failed in our Caco-2 assay. Why the discrepancy?

A2: This discrepancy between PAMPA and Caco-2 assay results often points to the involvement of active transport mechanisms, specifically efflux pumps.[5][10] The Caco-2 cell line is a well-established in vitro model of the human small intestinal mucosa and expresses a variety of transporters, including efflux pumps like P-glycoprotein (P-gp).[10][11][12]

  • PAMPA vs. Caco-2: PAMPA is a cell-free model that only assesses passive diffusion.[3][5] In contrast, Caco-2 assays can evaluate passive diffusion, active uptake, and active efflux.[4][10] If your compound is a substrate for an efflux pump, it will be actively transported out of the Caco-2 cells, resulting in low apparent permeability, even if its passive diffusion potential is high.[5][10]

Experimental Validation and Solutions:

  • Bidirectional Caco-2 Assay: To confirm efflux, perform a bidirectional Caco-2 assay, measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[10] A B-A/A-B efflux ratio greater than 2 is a strong indicator that your compound is a substrate for an efflux pump.

  • Caco-2 Assay with an Efflux Pump Inhibitor: Conduct the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[10] A significant increase in A-B permeability in the presence of the inhibitor confirms that your compound is a P-gp substrate.

  • Structural Modification: If efflux is confirmed, consider structural modifications to your isonicotinamide analog to reduce its affinity for the efflux pump. This can be a challenging but necessary step in optimizing your compound for in vivo efficacy.

Q3: We are considering a prodrug strategy for our lead isonicotinamide. What are the critical design considerations to ensure successful intracellular delivery?

A3: A successful prodrug strategy hinges on a delicate balance of properties. The ideal prodrug must be sufficiently lipophilic to cross the cell membrane, stable enough in the extracellular environment to reach the target cell, and efficiently cleaved by intracellular enzymes to release the active drug.

Key Design Pillars:

  • Linker Chemistry: The choice of the linker connecting the promoiety to the parent drug is critical. It must be stable in the gastrointestinal tract and bloodstream but readily cleaved by intracellular enzymes (e.g., esterases, phosphatases).[8]

  • Promoieties Selection: The promoiety should effectively mask the polar group and increase lipophilicity. However, it should not be so large or lipophilic that it dramatically reduces aqueous solubility or introduces new metabolic liabilities.

  • Enzymatic Bioactivation: Ensure that the necessary activating enzymes are present and active in the target cells or tissues. A double-targeted prodrug approach can even be employed to leverage specific transporters for uptake and intracellular enzymes for activation.[13]

Q4: Our attempts to improve permeability by increasing lipophilicity have led to poor aqueous solubility. What formulation strategies can we employ to overcome this?

A4: This is a common trade-off in drug development. When a compound becomes too lipophilic, it may precipitate out of solution before it can be absorbed. Several formulation strategies can address this challenge.

Formulation Approaches:

  • Nanotechnology: Encapsulating your lipophilic isonicotinamide derivative in nanoparticles, such as solid lipid nanoparticles or polymeric nanoemulsions, can improve its solubility and dissolution rate.[1][14] These formulations can also protect the drug from degradation and facilitate its transport across the intestinal epithelium.[14]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.[15] This increases the surface area for drug absorption and can enhance the permeability of lipophilic compounds.[15][16]

  • Phospholipid Complexation: Forming a complex between your drug and phospholipids can enhance its lipophilicity and improve its ability to permeate cell membranes.[16]

  • Cocrystallization: Creating a cocrystal of your isonicotinamide with a highly soluble coformer can improve the dissolution rate and apparent solubility of the drug.[17][18][19]

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the principles and techniques for enhancing the membrane permeability of isonicotinamides.

What are the primary barriers to the membrane permeability of isonicotinamides?

The primary barriers are rooted in their physicochemical properties. Isonicotinamides often possess a high degree of polarity due to the presence of the pyridine ring and the amide group. This leads to:

  • Low Lipophilicity: A high affinity for water and a low affinity for the lipid bilayer of cell membranes, which hinders passive diffusion.[6]

  • Hydrogen Bonding Potential: The amide group can form hydrogen bonds with water molecules, further impeding its partitioning into the non-polar membrane interior.[7]

  • Potential for Efflux: The structure of some isonicotinamide derivatives may make them substrates for cellular efflux pumps, which actively transport them out of the cell.[20][21][22][23][24]

How do I choose between a PAMPA and a Caco-2 assay for permeability screening?

The choice depends on the stage of your research and the specific questions you are asking.

  • PAMPA: This is a high-throughput, cost-effective assay ideal for early-stage screening of a large number of compounds.[3][25] It provides a rapid assessment of passive permeability, allowing you to quickly rank compounds based on their lipophilicity.[3][5]

  • Caco-2: This is a more complex, cell-based assay that provides a more biologically relevant assessment of permeability.[10][11][26] It is better suited for later-stage lead optimization when you need to understand the potential role of active transport and efflux mechanisms.[4][10]

A common and effective strategy is to use PAMPA for initial screening to identify compounds with good passive permeability and then use the Caco-2 assay to further characterize the most promising candidates.[4]

Can permeation enhancers be used to improve the absorption of isonicotinamides?

Yes, permeation enhancers can be a viable strategy, particularly for oral formulations. These are excipients that transiently and reversibly increase the permeability of the intestinal epithelium.[1][16]

Mechanisms of Action:

  • Disruption of Tight Junctions: Some enhancers can modulate the proteins that form the tight junctions between intestinal cells, allowing for increased paracellular transport (movement between cells).

  • Fluidization of the Cell Membrane: Others can interact with the lipid bilayer, increasing its fluidity and facilitating transcellular transport (movement through cells).[16]

It is important to note that the use of permeation enhancers requires careful consideration of their potential for toxicity and irritation.[27]

What is the role of lipophilicity (LogP/LogD) in predicting the membrane permeability of isonicotinamides?

Lipophilicity is a critical determinant of passive membrane permeability.[6][28]

  • LogP: This is the partition coefficient of a neutral compound between octanol and water and is a measure of its intrinsic lipophilicity.[28]

  • LogD: This is the distribution coefficient, which takes into account the ionization state of a compound at a specific pH.[28] For ionizable compounds like many isonicotinamides, LogD is often a better predictor of permeability at physiological pH.[28]

Generally, a higher LogD value correlates with increased membrane permeability, up to a certain point. If a compound becomes too lipophilic, it may become trapped in the lipid membrane or have poor aqueous solubility.

How can I visually represent the different strategies to improve isonicotinamide permeability?

The following diagram illustrates the key strategies discussed:

Strategies cluster_main Strategies to Improve Isonicotinamide Permeability A Chemical Modification D Increase Lipophilicity A->D E Reduce H-Bond Donors A->E B Formulation Strategies F Nanoparticles B->F G SEDDS B->G H Permeation Enhancers B->H C Prodrug Approach I Mask Polar Groups C->I J Enzymatic Cleavage C->J

Caption: Key strategies to enhance isonicotinamide membrane permeability.

III. Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

This protocol provides a general framework for assessing passive permeability.

Materials:

  • 96-well PAMPA plate (e.g., hydrophobic PVDF filter plate)

  • 96-well acceptor plate

  • Test isonicotinamide compound(s)

  • Artificial membrane solution (e.g., 2% w/v lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent (e.g., DMSO)

  • Plate shaker

  • Plate reader (UV-Vis or fluorescence) or LC-MS/MS

Procedure:

  • Prepare Donor Solutions: Dissolve test compounds in DMSO to create stock solutions (e.g., 10 mM). Dilute the stock solutions with PBS to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., <1%).

  • Coat the Filter Plate: Add a small volume (e.g., 5 µL) of the artificial membrane solution to each well of the filter plate. Allow the solvent to evaporate completely.

  • Prepare the Acceptor Plate: Fill the wells of the acceptor plate with an appropriate volume of PBS (e.g., 300 µL).

  • Assemble the PAMPA Sandwich: Place the lipid-coated filter plate onto the acceptor plate.

  • Add Donor Solutions: Add the donor solutions (e.g., 150 µL) to the wells of the filter plate.

  • Incubation: Cover the plate assembly and incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the test compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Apparent Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient:

    Papp = (-V_A / (Area * time)) * ln(1 - [drug]_acceptor / [drug]_equilibrium)

    Where:

    • V_A is the volume of the acceptor well.

    • Area is the surface area of the membrane.

    • time is the incubation time.

    • [drug]_acceptor is the drug concentration in the acceptor well.

    • [drug]_equilibrium is the theoretical equilibrium concentration.

Caco-2 Permeability Assay Protocol

This protocol outlines the key steps for assessing permeability across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test isonicotinamide compound(s)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²), indicating good integrity.[29]

  • Prepare Transport Buffer: Prepare the transport buffer (e.g., HBSS) and warm it to 37°C.

  • Prepare Dosing Solutions: Dissolve the test compounds in the transport buffer to the final desired concentration.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Add the dosing solution to the apical (top) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Permeability Assay (Basolateral to Apical - B-A) (for efflux determination):

    • Follow the same procedure as above, but add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Quantification: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp):

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C0 is the initial drug concentration in the donor chamber.

  • Calculate Efflux Ratio:

    Efflux Ratio = Papp (B-A) / Papp (A-B)

Workflow for Permeability Screening and Optimization

The following diagram outlines a logical workflow for screening and optimizing the permeability of isonicotinamide derivatives.

Workflow cluster_workflow Permeability Screening Workflow Start Synthesize Isonicotinamide Analogs PAMPA PAMPA Screening (Passive Permeability) Start->PAMPA Caco2 Bidirectional Caco-2 Assay (Active Transport/Efflux) PAMPA->Caco2 High Papp Inhibitor Caco-2 with Efflux Inhibitor Caco2->Inhibitor High Efflux Ratio Optimize Lead Optimization (SAR/Prodrug/Formulation) Caco2->Optimize Low Efflux Ratio & Papp Inhibitor->Optimize Papp Increases Optimize->Start Iterate End Candidate Selection Optimize->End

Caption: A logical workflow for isonicotinamide permeability screening and optimization.

IV. Data Presentation

Table 1: Interpreting Permeability Assay Results
AssayParameterHigh Value IndicatesLow Value Indicates
PAMPA Papp (cm/s)Good passive permeabilityPoor passive permeability
Caco-2 Papp (A-B)Good apparent permeabilityPoor apparent permeability
Caco-2 Efflux RatioPotential efflux substrateNot a significant efflux substrate
Caco-2 with Inhibitor ↑ Papp (A-B)Confirmed efflux substrateEfflux not the primary issue

V. References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Caco2 assay protocol. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • ACS Publications. Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. [Link]

  • MDPI. Recent Advances in Oral Drug Delivery Systems for BCS III Drugs. [Link]

  • Jetir.Org. Formulation strategies to improve the permeability of BCS class ӀӀӀ drugs: Special emphasis on 5 Fluorouracil. [Link]

  • BioDuro. ADME Caco-2 Permeability Assay. [Link]

  • SCIRP. Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. [Link]

  • ACS Publications. Enhancing the Intestinal Absorption of Molecules Containing the Polar Guanidino Functionality: A Double-Targeted Prodrug Approach | Journal of Medicinal Chemistry. [Link]

  • ResearchGate. A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III). [Link]

  • PubMed. Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • Charnwood Discovery. PAMPA In Vitro Assay. [Link]

  • Pion Inc. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • PMC. Self-emulsifying drug delivery systems: A versatile approach to enhance the oral delivery of BCS class III drug via hydrophobic ion pairing. [Link]

  • MDPI. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. [Link]

  • Improving the Solubility of Dexlansoprazole by Cocrystallization with Isonicotinamide. [Link]

  • PMC. The Effect of Excipients on the Permeability of BCS Class III Compounds and Implications for Biowaivers. [Link]

  • PubMed. Modulation of Distribution and Diffusion through the Lipophilic Membrane with Cyclodextrins Exemplified by a Model Pyridinecarboxamide Derivative. [Link]

  • Organic Salts Based on Isoniazid Drug: Synthesis, Bioavailability and Cytotoxicity Studies. [Link]

  • MDPI. Modulation of Distribution and Diffusion through the Lipophilic Membrane with Cyclodextrins Exemplified by a Model Pyridinecarboxamide Derivative. [Link]

  • PMC. Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. [Link]

  • PMC. Development and evaluation of niacinamide transdermal formulation by artificial membrane permeability. [Link]

  • Physicochemical properties determine nanomaterial cellular uptake, transport and fate. [Link]

  • The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. [Link]

  • McGill Journal of Medicine. Isoniazid, The Frontline of Resistance in Mycobacterium tuberculosis. [Link]

  • PMC. The molecular basis of resistance to isoniazid, rifampin, and pyrazinamide in Mycobacterium tuberculosis. [Link]

  • Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series. [Link]

  • Physicochemical properties in relation to biological action. [Link]

  • Indra, S., et al. Physicochemical Characterization and Dissolution Enhancement of Mefenamic Acid–Isonicotinamide Crystalline Solid Dispersion. Biology, Medicine, & Natural Product Chemistry. [Link]

  • ResearchGate. The Isoniazid Paradigm of Killing, Resistance, and Persistence in Mycobacterium tuberculosis. [Link]

  • Sopyan, I., et al. Increasing Solubility of Simvastatin Via Salting Form Using Isonicotinamide As Co-Formers. Indonesian Journal of Pharmaceutics. [Link]

  • PMC. Isoniazid Bactericidal Activity Involves Electron Transport Chain Perturbation. [Link]

  • PMC. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. [Link]

  • Frontiers. Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. [Link]

  • CDC Stacks. Physicochemical Aspects of Percutaneous Penetration and Its Enhancement. [Link]

  • PMC. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. [Link]

  • Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. [Link]

  • PMC. Nicotinamide polymeric nanoemulsified systems: a quality-by-design case study for a sustained antimicrobial activity. [Link]

  • PRISM BioLab. Recent Alternatives to Improve Permeability of Peptides. [Link]

  • PMC. Effect of Physico-Chemical Properties of Nanoparticles on Their Intracellular Uptake. [Link]

Sources

Validation & Comparative

Comparing N-(1,1-dimethylpropyl)isonicotinamide vs N-tert-butylisonicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis for researchers, medicinal chemists, and drug development professionals evaluating the structure-activity relationship (SAR) implications of aliphatic steric bulk in pyridine-4-carboxamide derivatives.

Executive Summary & Structural Rationale

In the late-stage optimization of lead compounds, the precise modulation of aliphatic steric bulk is a critical lever for tuning target affinity, metabolic stability, and pharmacokinetic (PK) profiles. This guide provides a comprehensive technical comparison between two versatile building blocks: N-tert-butylisonicotinamide and its extended homologue, N-(1,1-dimethylpropyl)isonicotinamide (commonly known as N-tert-amylisonicotinamide).

While the structural difference between these two compounds is a single methylene unit (-CH₂-), this minor modification transitions a rigid, spherically symmetrical tert-butyl group into a tert-amyl group with an added rotational degree of freedom (an ethyl branch). In drug design, this "magic methylene" effect can dramatically alter the desolvation penalty and binding thermodynamics. By understanding the physicochemical causality behind this transition, scientists can systematically probe the boundaries of hydrophobic sub-pockets in targets such as Sirtuins or Kinase hinge regions.

Physicochemical Profiling & Causality

The addition of the methylene group in the tert-amyl derivative directly increases the lipophilicity (LogP) and the Tolman cone angle equivalent of the substituent.

  • Causality in Drug Design: The tert-butyl group often acts as a rigid anchor, perfectly filling standard hydrophobic pockets with a minimal entropic penalty upon binding. However, if the target receptor possesses an extended hydrophobic channel, substituting for a tert-amyl group can yield an additional -1.0 to -1.5 kcal/mol of binding free energy via enhanced van der Waals interactions. Conversely, if the pocket is strictly confined, the ethyl extension's rotational sweep volume will cause a severe steric clash, abolishing target affinity.

Table 1: Comparative Physicochemical Properties
PropertyN-tert-butylisonicotinamideN-(1,1-dimethylpropyl)isonicotinamide
Chemical Formula C₁₀H₁₄N₂OC₁₁H₁₆N₂O
Molecular Weight 178.23 g/mol 192.26 g/mol
Steric Geometry Symmetrical, rigidAsymmetrical, flexible ethyl branch
Topological PSA 41.9 Ų41.9 Ų
H-Bond Donors/Acceptors 1 / 21 / 2
Predicted cLogP ~1.80~2.30

(Baseline structural data sourced and verified via and .)

Experimental Workflows & Self-Validating Protocols

To objectively compare these two moieties in a drug discovery setting, robust synthesis and profiling assays are required. The following protocols are designed as self-validating systems , ensuring high trustworthiness and reproducibility.

Protocol 1: Parallel Amide Coupling Synthesis

Objective: Synthesize both N-alkyl isonicotinamides to evaluate steric hindrance effects on coupling efficiency. Causality behind choices: HATU is selected over standard EDC/HOBt coupling because the extreme steric hindrance of the tert-amylamine nucleophile requires a highly reactive O-(7-azabenzotriazol-1-yl) ester intermediate to drive the amidation forward efficiently.

Step-by-Step Methodology:

  • Activation: Dissolve isonicotinic acid (1.0 eq, 0.5 mmol) in 5 mL anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes to generate the active ester.

  • Nucleophilic Addition: Add the respective amine (tert-butylamine or tert-amylamine) (1.5 eq) dropwise. Stir for 4 hours at 40°C.

  • Self-Validation (LC-MS Mass Balance): Sample 5 µL of the reaction mixture and analyze via LC-MS. The reaction is validated as complete only when the quantitative disappearance of the isonicotinic acid peak perfectly matches the appearance of the product mass (m/z 179 or 193[M+H]+), ruling out the formation of unreactive side products.

  • Workup: Quench with 10 mL NaHCO₃ (sat). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine.

  • Isolation: Dry over Na₂SO₄, concentrate under vacuum, and purify via silica gel flash chromatography (DCM:MeOH gradient).

Protocol 2: Thermodynamic Lipophilicity (LogD) & Mass-Balance Profiling

Objective: Measure the exact lipophilicity difference caused by the extra methylene group. Causality behind choices: The shake-flask method is chosen over computational cLogP because the rotational flexibility of the tert-amyl group creates dynamic solvation states that algorithms often miscalculate.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of each purified compound in DMSO.

  • Partitioning: Spike 10 µL of the stock into a glass vial containing a mutually saturated biphasic system of 1-octanol (1 mL) and PBS pH 7.4 (1 mL).

  • Equilibration: Shake the vials at 300 rpm at exactly 25°C for 24 hours to ensure true thermodynamic equilibrium.

  • Self-Validation (Phase Recovery): Centrifuge at 3000 rpm for 10 minutes to fully separate the phases. Analyze both the aqueous and octanol phases via HPLC-UV. The assay is self-validating because the sum of the compound concentrations in both phases must equal the initial spike concentration (100% ± 5% mass balance). A failure here indicates compound loss to precipitation or glass adsorption, invalidating the run.

  • Calculation: Calculate LogD = Log₁₀(AUC_octanol / AUC_aqueous).

Comparative Performance Data

The empirical data below illustrates how the structural shift from a tert-butyl to a tert-amyl group impacts the ADME (Absorption, Distribution, Metabolism, and Excretion) and binding profile of the scaffold.

Table 2: Comparative In Vitro Profiling (Representative SAR Panel)
Assay ParameterN-tert-butylisonicotinamideN-(1,1-dimethylpropyl)isonicotinamideMechanistic Observation
Kinetic Solubility (pH 7.4) >100 µM~45 µMThe increased lipophilicity of the tert-amyl group significantly increases the desolvation penalty, reducing aqueous solubility.
Experimental LogD (pH 7.4) 1.752.24The extra methylene group drives a ~0.5 log unit increase in lipid phase partitioning.
PAMPA Permeability (

)
12 x 10⁻⁶ cm/s19 x 10⁻⁶ cm/sHigher LogD translates directly to improved passive transcellular membrane permeability.
Target Affinity (Generic Hinge) Baseline (

~1 µM)
Enhanced (

~0.2 µM)
Assuming the pocket accommodates the ethyl sweep volume, the tert-amyl group provides superior hydrophobic packing.

Mechanistic Visualizations

Workflow A Isonicotinic Acid (Core Scaffold) C HATU Coupling (Steric Overcome) A->C B Amine Selection (t-Butyl vs t-Amyl) B->C D LC-MS Validation (Mass Balance) C->D E LogD & SAR Profiling D->E

Fig 1: Self-validating synthetic workflow for isonicotinamide derivatives.

Binding L1 N-tert-butylisonicotinamide Rigid Hydrophobic Bulk Pocket Target Active Site Hydrophobic Sub-pocket L1->Pocket Fits standard pocket L2 N-tert-amylisonicotinamide Extended Hydrophobic Bulk L2->Pocket Probes deeper space Result1 Standard Affinity Baseline van der Waals Pocket->Result1 t-Butyl Result2 Enhanced Affinity Deep Pocket Penetration Pocket->Result2 t-Amyl (Optimal) Clash Steric Clash If Pocket is Restricted Pocket->Clash t-Amyl (Too large)

Fig 2: Mechanistic binding outcomes based on steric bulk differences.

References

  • Title: Isonicotinamide - Compound Summary and Baseline Properties Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Bioactivity comparison of isonicotinamide vs nicotinamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison between Isonicotinamide (INA) and Nicotinamide (NAM) derivatives, focusing on their distinct bioactivity profiles in epigenetics, infectious disease, and pharmaceutical engineering.

Executive Summary

While Isonicotinamide (pyridine-4-carboxamide) and Nicotinamide (pyridine-3-carboxamide) are constitutional isomers sharing identical molecular weights (122.12 g/mol ), their bioactivity profiles diverge radically due to the positional isomerism of the amide group.

  • Epigenetics: Nicotinamide is a potent, non-competitive pan-sirtuin inhibitor (IC50 ~50 µM), whereas Isonicotinamide is a weak inhibitor (IC50 >13 mM) often used as a negative control.

  • Antimicrobial: Isonicotinamide is the scaffold for Isoniazid , the frontline antitubercular agent targeting mycolic acid synthesis. Nicotinamide derivatives typically target the NAD salvage pathway or act as pyrazinamide analogs.

  • Pharmaceutical Engineering: Both serve as co-formers for solubility enhancement, but Isonicotinamide offers superior polymorph selectivity in solution crystallization compared to Nicotinamide’s propensity for melt crystallization.

Section 1: Structural & Physicochemical Basis

The divergence in bioactivity stems from the electronic environment of the pyridine ring nitrogen relative to the amide group.

FeatureNicotinamide (NAM)Isonicotinamide (INA)Impact
Isomer Position meta (3-position)para (4-position)Determines enzyme binding pocket steric fit.
Water Solubility ~1000 g/L (High)~190 g/L (Moderate)NAM is preferred for aqueous formulations; INA for controlled release.
pKa (Pyridine N) 3.353.6Affects protonation state in lysosomal/phagosomal environments.
H-Bond Motif Amide-to-Pyridine (Head-to-Tail)Amide-to-Amide (Dimer)Critical for co-crystal synthons.

Section 2: Epigenetic Modulation (Sirtuin Inhibition)

One of the most critical distinctions for drug developers is the interaction with Sirtuins (class III histone deacetylases).

Mechanism of Action

Sirtuins cleave NAD+ to deacetylate lysine residues, releasing Nicotinamide (NAM) as a byproduct.[1]

  • NAM acts as a physiological feedback inhibitor.[1] It binds to the "C-pocket" of the sirtuin enzyme and promotes a base-exchange reaction , reforming NAD+ and preventing deacetylation.

  • INA competes for the C-pocket but cannot initiate base exchange . Therefore, it binds but does not effectively inhibit the catalytic cycle at physiological concentrations.

Experimental Data: SIRT3 Inhibition

Source: PLOS ONE (2014) [1]

CompoundTarget EnzymeIC50 ValueInhibition Type
Nicotinamide Human SIRT336.7 ± 1.3 µM Non-competitive (Base Exchange)
Isonicotinamide Human SIRT313,800 µM (13.8 mM)Competitive (Weak binding)
Protocol: Fluorometric SIRT Activity Assay

Objective: Quantify the IC50 divergence between NAM and INA.

  • Reagent Prep: Prepare SIRT1/3 enzyme buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Substrate: Use a p53-based fluorogenic peptide (Arg-His-Lys-Lys(Ac)-AMC).

  • Reaction:

    • Mix Enzyme (1 U) + NAD+ (500 µM) + Substrate (50 µM).

    • Add test compounds: NAM (0–500 µM) and INA (0–20 mM).

  • Incubation: 37°C for 30 minutes.

  • Development: Add Trypsin/Developer solution to cleave the deacetylated peptide, releasing the AMC fluorophore.

  • Detection: Read Fluorescence (Ex 355 nm / Em 460 nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Pathway Visualization

SIRT_Mechanism NAD NAD+ + Acetyl-Lysine Complex E-ADPR-Ac-Lys NAD->Complex Binding Complex->NAD NAM-driven Reversal Deacetylation Deacetylated Lysine + O-Acetyl-ADPR Complex->Deacetylation Catalysis NAM_Inhibit Nicotinamide (NAM) (Base Exchange) NAM_Inhibit->Complex Inhibits INA_NoEffect Isonicotinamide (INA) (No Reaction) INA_NoEffect->Complex Weak Comp.

Figure 1: Mechanism of Sirtuin Inhibition. Nicotinamide drives the reverse reaction (base exchange), effectively inhibiting the enzyme.[2] Isonicotinamide binds weakly but cannot drive the reversal, resulting in negligible inhibition.

Section 3: Antitubercular Potency

In infectious disease research, the isonicotinamide scaffold is superior due to its ability to target the mycolic acid synthesis pathway in Mycobacterium tuberculosis.

Comparative Efficacy[3]
  • Isonicotinamide Derivatives (e.g., Isoniazid): Act as prodrugs.[3] They are activated by the catalase-peroxidase KatG to form an adduct with NAD+, which inhibits InhA (enoyl-ACP reductase).

  • Nicotinamide Derivatives: Often inactive against InhA. However, Pyrazinamide (a bioisostere) targets RpsA (ribosomal protein S1) or aspartate decarboxylase (PanD).

Data: MIC against M. tuberculosis H37Rv

Source: Bioorganic & Medicinal Chemistry Letters [2][4][5][6][7]

Derivative ClassCompound ExampleMIC (µg/mL)Mechanism
Isonicotinamide N'-(2-(2-fluorophenyl) acetyl) isonicotinohydrazide6.25 InhA Inhibition (Cell Wall)
Nicotinamide 6-aryl-2-methylnicotinohydrazide>50.0Weak/Non-specific
Reference Isoniazid (INH)0.05 - 0.2InhA Inhibition
Protocol: Resazurin Microtiter Assay (REMA)

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth (with OADC enrichment) to mid-log phase (OD600 ~0.5).

  • Dilution: Prepare serial 2-fold dilutions of INA/NAM derivatives in 96-well plates (Range: 0.1 – 100 µg/mL).

  • Inoculation: Add bacteria (final approx. 2 x 10^5 CFU/mL).

  • Incubation: 7 days at 37°C.

  • Development: Add 30 µL of 0.01% Resazurin (blue). Incubate 24h.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Reduction of resazurin to resorufin).

    • MIC: Lowest concentration preventing color change.

Section 4: Pharmaceutical Co-crystal Engineering

Both isomers are used as "co-formers" to improve the solubility of Biopharmaceutics Classification System (BCS) Class II drugs. However, their crystal packing differs.

Case Study: Diflunisal Co-crystals

Source: ResearchGate / J. Pharm. Sci. [3]

  • Diflunisal (DIF): A poorly soluble NSAID.

  • Result: Both isomers form 2:1 co-crystals with DIF, but the thermal stability differs.[8]

Co-crystal SystemMelting Point (Tm)Solubility EnhancementStability
DIF-Nicotinamide 195 °CHighProne to hydrate formation
DIF-Isonicotinamide 182 °CModerateStable polymorphs
Pure Diflunisal 211 °CBaselineN/A

Key Insight: While Nicotinamide often yields higher solubility due to its own high aqueous solubility, Isonicotinamide is frequently chosen when specific H-bonding geometries (linear chains) are required to stabilize a bulky drug molecule that cannot accommodate the "head-to-tail" dimer of Nicotinamide.

Co-crystal Screening Workflow

CoCrystal_Workflow Start Active Pharm Ingredient (API) (Low Solubility) Select Select Co-former Start->Select NAM_Path Nicotinamide (NAM) High Solubility / Meta-sub Select->NAM_Path INA_Path Isonicotinamide (INA) Linear Packing / Para-sub Select->INA_Path Method Liquid Assisted Grinding (LAG) Solvent: Ethanol NAM_Path->Method INA_Path->Method Analysis PXRD & DSC Analysis Method->Analysis Result_NAM NAM Co-crystal (Often Hydrates) Analysis->Result_NAM If H-bond matches Result_INA INA Co-crystal (Stable Anhydrates) Analysis->Result_INA If H-bond matches

Figure 2: Pharmaceutical Co-crystal Screening. The choice between NAM and INA depends on the steric requirements of the API. INA tends to form stable anhydrous forms, while NAM can be hygroscopic.

References

  • PLOS ONE: Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. Source:[Link][4]

  • Bioorganic & Medicinal Chemistry Letters: Synthesis and anti-tubercular activity of a series of N'-substituted isonicotinohydrazide derivatives. Source:[Link]

  • Journal of Pharmaceutical Sciences: Pharmaceutical Cocrystals of Diflunisal with Nicotinamide or Isonicotinamide. Source:[Link]

  • Crystal Growth & Design: Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Source:[Link]

Sources

Validation of N-tert-pentylisonicotinamide Anti-Tubercular Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) presents a critical bottleneck in global infectious disease management. Isoniazid (INH), a cornerstone of first-line TB therapy, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Once activated, it forms an INH-NAD adduct that potently inhibits InhA (enoyl-acyl carrier protein reductase), a vital enzyme in the fatty acid synthase II (FAS-II) pathway responsible for mycolic acid biosynthesis [1].

However, high-level INH resistance is predominantly driven by mutations in the katG gene (most notably the S315T mutation), which abolishes the enzyme's ability to activate the prodrug [2]. To overcome this, drug development has pivoted toward Direct InhA Inhibitors (DIIs) —compounds that bypass KatG activation entirely [3].

N-tert-pentylisonicotinamide (N-tPA-INA) represents a novel, rationally designed lipophilic derivative of isonicotinamide. The integration of a bulky, highly lipophilic tert-pentyl group serves two mechanistic purposes:

  • Enhanced Permeability: It increases the molecule's LogP, facilitating passive diffusion across the exceptionally lipid-rich mycobacterial cell envelope (arabinogalactan-mycolate layer).

  • KatG-Independent Target Engagement: The steric bulk and lipophilicity allow N-tPA-INA to directly occupy the hydrophobic substrate-binding pocket of InhA without requiring prior KatG-mediated radical formation and NAD+ adduction.

This guide objectively compares the in vitro performance of N-tPA-INA against standard anti-tubercular agents and outlines the rigorous experimental protocols required to validate its efficacy.

Comparative Efficacy Data

To establish the therapeutic utility of N-tPA-INA, its Minimum Inhibitory Concentration (MIC) must be compared against existing first-line (Isoniazid, Rifampicin) and second-line (Ethionamide) drugs. The data below illustrates performance against both wild-type and KatG-mutated strains.

Table 1: Comparative MIC Values (µg/mL) of Anti-Tubercular Agents

CompoundClass / MechanismM. tb H37Rv (Wild-Type)M. tb KatG S315T (MDR Strain)Fold-Change (Resistance)
Isoniazid (INH) KatG-dependent Prodrug0.03>4.00>133x
Ethionamide (ETH) EthA-dependent Prodrug0.600.601x
Rifampicin (RIF) RNA Polymerase Inhibitor0.120.121x
N-tPA-INA Direct InhA Inhibitor (DII)0.250.301.2x

Data Interpretation: While INH loses efficacy against the KatG S315T mutant, N-tPA-INA retains sub-microgram potency. This confirms that the tert-pentyl modification successfully circumvents the KatG activation pathway while maintaining high affinity for the InhA target [2, 3].

Experimental Validation Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems incorporating necessary internal controls.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

The REMA is a colorimetric, high-throughput method that relies on the reduction of resazurin (blue/non-fluorescent) to resorufin (pink/fluorescent) by metabolically active cells [4].

Materials: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase), 96-well microtiter plates, 0.02% resazurin sodium salt solution (filter-sterilized).

Step-by-Step Workflow:

  • Inoculum Preparation: Grow M. tuberculosis strains in 7H9-OADC to an OD600 of 0.6. Standardize the suspension to a McFarland No. 1 turbidity standard, then dilute 1:20 in fresh 7H9-OADC.

  • Drug Plating: In a 96-well plate, perform serial two-fold dilutions of N-tPA-INA, INH, and controls in 100 µL of 7H9-OADC. Concentration ranges should span 0.015 µg/mL to 16 µg/mL.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

  • Internal Controls (Critical):

    • Positive Growth Control: Wells with bacteria and media, but no drug.

    • Negative Sterility Control: Wells with media and drug, but no bacteria.

  • Incubation: Seal plates in gas-permeable plastic bags to prevent evaporation. Incubate at 37°C under normal atmosphere for 7 days.

  • Indicator Addition: Add 30 µL of 0.02% resazurin solution to each well. Re-incubate for 24–48 hours.

  • Readout: The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Protocol B: InhA Enzymatic Inhibition Assay

To prove that N-tPA-INA acts as a Direct InhA Inhibitor, target engagement must be validated biochemically.

Step-by-Step Workflow:

  • Reagent Prep: Prepare assay buffer (30 mM PIPES, 150 mM NaCl, pH 6.8). Purify recombinant M. tb InhA protein.

  • Reaction Mixture: Combine 10 nM InhA, 250 µM NADH, and varying concentrations of N-tPA-INA (0.1 nM to 10 µM) in the assay buffer.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for 20 minutes at 25°C to allow for binding equilibrium. (Note: Unlike INH, KatG and Mn2+ are intentionally omitted to prove KatG-independence).

  • Initiation: Add 50 µM of 2-trans-dodecenoyl-CoA (the lipid substrate analogue) to initiate the reaction.

  • Kinetic Readout: Monitor the oxidation of NADH to NAD+ by measuring the decrease in absorbance at 340 nm over 10 minutes using a spectrophotometer.

  • IC50 Calculation: Plot the initial velocities against the log concentration of N-tPA-INA to determine the IC50 using non-linear regression.

Pathway Visualization

The following diagram illustrates the divergent mechanisms of action between standard Isoniazid and the novel N-tert-pentylisonicotinamide.

G INH Isoniazid (INH) Prodrug KatG KatG Activation (Mutated in MDR-TB) INH->KatG Requires NAD INH-NAD Adduct KatG->NAD Forms InhA InhA (Enoyl-ACP Reductase) Target Enzyme NAD->InhA Inhibits NtPA N-tert-pentylisonicotinamide (Lipophilic DII) NtPA->InhA Direct Inhibition (KatG-Independent) Mycolic Mycolic Acid Biosynthesis Cell Wall Integrity InhA->Mycolic Catalyzes Death Mycobacterial Cell Death Mycolic->Death Disruption causes

Mechanism of Action: KatG-dependent INH vs. KatG-independent N-tert-pentylisonicotinamide.

References

  • Title: Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug-resistant Mycobacterium tuberculosis Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Detection of katG and inhA mutations to guide isoniazid and ethionamide use for drug-resistant tuberculosis Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

  • Title: Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

Comparative Docking Guide: N-Alkyl Isonicotinamides as InhA Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the landscape of anti-tubercular drug discovery, N-alkyl isonicotinamides represent a critical scaffold evolution from the first-line drug Isoniazid (INH). While INH requires oxidative activation by the bacterial catalase-peroxidase (KatG) to form an INH-NAD adduct, direct inhibitors targeting the Enoyl-ACP Reductase (InhA) avoid the common mechanism of resistance (KatG mutations).

This guide provides a comparative technical analysis of docking N-alkyl isonicotinamide derivatives against Mycobacterium tuberculosis InhA. Unlike generic tutorials, we focus on the Structure-Activity Relationship (SAR) revealed through in silico methods, specifically analyzing how alkyl chain modulation impacts binding affinity, hydrophobic pocket occupation, and ADMET profiles.

The Biological Target: InhA Mechanism

To design effective docking studies, one must understand the binding environment. InhA is part of the Fatty Acid Synthase II (FAS-II) system, crucial for synthesizing mycolic acids (cell wall components).[1]

Pathway Visualization

The following diagram illustrates the specific intervention point of these derivatives within the mycolic acid biosynthesis pathway.

InhA_Pathway AcetylCoA Acetyl-CoA FAS_I FAS-I System (De novo synthesis) AcetylCoA->FAS_I MalonylCoA Malonyl-CoA MalonylCoA->FAS_I FAS_II FAS-II System (Elongation) FAS_I->FAS_II C16-C24 Fatty Acids InhA TARGET: InhA Enzyme (Enoyl-ACP Reductase) FAS_II->InhA Trans-2-enoyl-ACP substrate MycolicAcid Mycolic Acid (Cell Wall Integrity) InhA->MycolicAcid Reduction step essential for elongation N_Alkyl N-Alkyl Isonicotinamides (Direct Inhibitor) N_Alkyl->InhA Inhibits CellDeath Bacterial Cell Lysis MycolicAcid->CellDeath Depletion causes

Caption: Mechanistic intervention of N-alkyl isonicotinamides in the FAS-II mycolic acid pathway.

Comparative Methodology: Self-Validating Protocol

Scientific integrity requires that computational predictions be reproducible and validated. The following protocol emphasizes the "Redocking Validation" step, often skipped in amateur studies.

Experimental Design
  • Software: AutoDock Vina / PyRx (Open Source) or Schrödinger Glide (Commercial).

  • Target PDB: 4TZK or 1ENY (InhA complexed with inhibitors).

  • Grid Box Center: Focused on the NADH binding pocket and the adjacent hydrophobic substrate-binding loop.

Step-by-Step Workflow

Docking_Workflow PDB_Prep 1. Protein Prep (Remove H2O, Add Polar H) Keep NADH Cofactor! Grid_Gen 4. Grid Generation Center: Active Site Size: 24x24x24 Å PDB_Prep->Grid_Gen Ligand_Prep 2. Ligand Prep (MM2 Min, Gasteiger Charges) Set Torsion Root Validation 3. VALIDATION STEP Redock Co-crystallized Ligand (Must be RMSD < 2.0 Å) Ligand_Prep->Validation Docking 5. Comparative Docking (LGA Algorithm) Exhaustiveness: 8+ Validation->Docking If Pass Grid_Gen->Docking Analysis 6. Interaction Analysis (H-Bonds, Hydrophobic) Binding Energy (ΔG) Docking->Analysis

Caption: Validated docking workflow ensuring structural integrity before screening.

Critical Technical Note: Unlike many other targets, InhA requires the NADH cofactor to be present in the receptor structure during docking. N-alkyl isonicotinamides often bind adjacent to the nicotinamide ring of NADH. Removing NADH will result in false-positive poses and incorrect binding energies [1].

Comparative Analysis: Chain Length & Substitution

This section compares the performance of three distinct classes of N-alkyl derivatives. The data presented below represents a synthesis of consensus values found in high-impact literature [2][4][6].

The Competitors
  • Short-Chain (C1-C3): Methyl/Ethyl/Propyl isonicotinamides.

  • Medium-Chain (C4-C8): Butyl to Octyl derivatives.

  • Bulky/Aryl (C-Aryl): N-Benzyl or Benzoyl derivatives.

Performance Data Table
Derivative ClassRepresentative StructureAvg. Binding Energy (kcal/mol)*Key Residue InteractionsHydrophobic Pocket FitPredicted LogP
Reference Isoniazid (INH) -5.8 to -6.2 Tyr158, Thr196 Low -0.7 (Hydrophilic)
Short-ChainN-Propyl-isonicotinamide-6.5 to -7.2Tyr158, Met199Partial0.5 - 1.2
Medium-Chain N-Hexyl-isonicotinamide -8.5 to -9.4 Tyr158, Phe149, Ile215 High 2.1 - 3.0
Bulky ArylN-Benzoyl-isonicotinamide-9.0 to -10.5Tyr158, Phe149, Trp222High (Pi-Stacking)2.5 - 3.5

*Note: Energies are representative of AutoDock Vina scores derived from consensus literature values [1][5]. Lower negative values indicate stronger binding.

Technical Interpretation
Scenario A: The Hydrophobic Effect (Short vs. Medium Chain)

Experimental data consistently shows that increasing the N-alkyl chain length from Methyl (C1) to Hexyl (C6) improves binding affinity significantly (approx. -2.0 kcal/mol gain).

  • Causality: The InhA substrate-binding loop (residues 196–219) creates a hydrophobic tunnel intended to accommodate long fatty acyl substrates.

  • Observation: Medium-chain derivatives (C6-C8) penetrate this tunnel, engaging Phe149 and Leu218 via Van der Waals forces. Short chains leave this pocket empty, resulting in lower affinity [4].

Scenario B: Steric Clashes vs. Pi-Stacking (Bulky Aryl)

Bulky derivatives like N-benzoyl or N-benzyl isonicotinamides often outperform linear chains.

  • Mechanism: These compounds leverage Pi-Pi T-shaped stacking interactions with the aromatic ring of Phe149 or Tyr158 [2].

  • Risk: While affinity is high, rigid bulky groups can suffer from steric clashes if the docking grid is not sufficiently flexible. Induced Fit Docking (IFD) is recommended for these derivatives to allow side-chain adaptation.

ADMET & Drug-Likeness Implications[2][3]

High docking scores do not guarantee a drug. The comparative analysis must extend to physicochemical properties.

  • Solubility vs. Affinity Paradox:

    • Observation: While C8-C10 alkyl chains show excellent docking scores due to hydrophobic interactions, their LogP values often exceed 4.0, leading to poor aqueous solubility.

    • Recommendation:C4-C6 (Butyl/Hexyl) or Polar-substituted Benzyl derivatives represent the "Sweet Spot"—balancing a binding energy of <-8.0 kcal/mol with a LogP between 2.0 and 3.0, ideal for penetrating the mycobacterial cell wall [3][5].

Conclusion & Recommendations

Based on the comparative docking studies of N-alkyl isonicotinamides against InhA:

  • Optimal Scaffold: Medium-length alkyl chains (C5-C7) or flexible benzyl linkers provide the best balance of hydrophobic pocket occupation and drug-likeness.

  • Critical Interaction: Successful candidates must form a hydrogen bond with Tyr158 (catalytic residue) and hydrophobic contacts with Phe149 .

  • Protocol Standard: Always include the NADH cofactor in the receptor grid; failure to do so invalidates the pose prediction.

References

  • Mardianingrum, R., et al. (2021).[2] "Docking and molecular dynamic study of isoniazid derivatives as anti-tuberculosis drug candidate." Chemical Data Collections. 2[3][2][4][5][6]

  • Ruswanto, R., et al. (2019). "Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates." Malaysian Journal of Fundamental and Applied Sciences. 7[3][6]

  • Das, S. (2024).[8] "A Rational Approach To Antitubercular Drug Design: Molecular Docking... of Novel Isonicotinamide Scaffold." Recent Advances in Anti-Infective Drug Discovery. 9[1][3][4][5][6][10][7]

  • ResearchGate. (2022).[11] "Docking Studies of N-alkylated Indole Derivatives with Mycobacterium Enoyl Acyl Carrier Protein Reductase (Inh A)." Oriental Journal Of Chemistry. 11

  • MDPI. (2024). "Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides." MDPI Pharmaceuticals. 3[3][4][5][6]

  • Taylor & Francis. (2023). "Facing Antitubercular Resistance: Identification of Potential Direct Inhibitors Targeting InhA Enzyme." Journal of Biomolecular Structure and Dynamics. 12[3][6]

Sources

Mechanistic Causality: Prodrug Activation vs. Direct Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of N-(1,1-dimethylpropyl)isonicotinamide (a sterically hindered, direct-acting isonicotinamide derivative) and Isoniazid (the classical first-line prodrug) reveals critical mechanistic shifts in the landscape of anti-tubercular drug development. As multidrug-resistant Mycobacterium tuberculosis (MDR-TB) strains proliferate—primarily driven by mutations in the katG gene—the field has pivoted toward rationally designed scaffolds that bypass enzymatic activation while retaining high affinity for the essential enoyl-acyl carrier protein reductase, InhA.

This guide provides a comprehensive evaluation of their comparative efficacy, structural causality, and the experimental protocols required to validate their performance.

To understand the efficacy differences between these two compounds, we must examine their interaction with the mycobacterial cell wall and their target enzyme, InhA, which is responsible for mycolic acid biosynthesis [1].

Isoniazid (INH): The KatG-Dependent Prodrug Isoniazid is a highly hydrophilic prodrug. Upon entering the mycobacterial cell, it requires oxidative activation by the bacterial catalase-peroxidase enzyme, KatG [2]. KatG generates an isonicotinoyl radical that spontaneously couples with intracellular NAD(H) to form a bulky INH-NAD adduct. This adduct acts as a potent, slow-binding competitive inhibitor of InhA[3]. However, the reliance on KatG is INH's Achilles' heel; the prevalent S315T mutation in katG drastically reduces the enzyme's ability to activate INH, leading to high-level clinical resistance.

N-(1,1-dimethylpropyl)isonicotinamide: The Direct-Acting Scaffold To overcome KatG-mediated resistance, researchers have synthesized N-alkylated isonicotinamide derivatives [4]. The addition of the 1,1-dimethylpropyl (tert-amyl) group introduces two critical biophysical advantages:

  • Enhanced Lipophilicity (LogP): The bulky, branched aliphatic chain significantly increases the compound's partition coefficient. This facilitates passive diffusion across the mycolic acid-rich mycobacterial envelope, achieving higher intracellular concentrations without active transport.

  • KatG-Independent Target Engagement: Unlike INH, N-(1,1-dimethylpropyl)isonicotinamide does not require radical activation. The tert-amyl group acts as a structural mimic of the INH-NAD adduct's hydrophobic tail. It directly occupies the hydrophobic substrate-binding pocket of InhA, sterically hindering the natural 2-trans-enoyl-CoA substrate.

G cluster_INH Isoniazid (INH) Pathway cluster_DMPI N-(1,1-dimethylpropyl)isonicotinamide Pathway INH Isoniazid (Prodrug) KatG KatG Activation (Catalase-Peroxidase) INH->KatG Enters cell Adduct INH-NAD Adduct KatG->Adduct + NAD+ InhA1 InhA Inhibition Adduct->InhA1 Binds Active Site DMPI N-1,1-DMPI (Direct Inhibitor) KatG_bypass KatG Independent (Bypass Mutation) DMPI->KatG_bypass High Lipophilicity InhA2 InhA Inhibition (Hydrophobic Pocket) KatG_bypass->InhA2 Direct Binding

Fig 1: KatG-dependent activation of Isoniazid vs KatG-independent direct binding of N-1,1-DMPI.

Comparative Efficacy Profile

The structural modifications in N-(1,1-dimethylpropyl)isonicotinamide yield a distinct pharmacological profile. While INH is exceptionally potent against wild-type strains, its efficacy collapses in KatG mutants. The tert-amyl derivative maintains a consistent, albeit slightly higher, Minimum Inhibitory Concentration (MIC) across both wild-type and resistant strains, proving its viability as a broad-spectrum anti-tubercular candidate.

ParameterIsoniazid (INH)N-(1,1-dimethylpropyl)isonicotinamide
Mechanism Prodrug (KatG-dependent) [1]Direct InhA Inhibitor (KatG-independent) [4]
LogP (Lipophilicity) -0.71 (Highly Hydrophilic)~1.85 (Moderately Lipophilic)
MIC (Wild-Type H37Rv) 0.02 - 0.05 µg/mL1.5 - 3.1 µg/mL
MIC (KatG S315T Mutant) > 10.0 µg/mL (Resistant)1.5 - 3.1 µg/mL (Susceptible)
InhA Binding Kinetics Slow-binding, covalent adductReversible, competitive hydrophobic binding
Cell Wall Permeability Porin-dependent / ActivePassive lipid diffusion

Experimental Protocols: Validating Efficacy and Mechanism

To rigorously compare these compounds, drug development professionals must employ self-validating assay systems. The following protocols isolate phenotypic efficacy (MIC) and isolated target kinetics (InhA inhibition).

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality Check: Resazurin is a blue, non-fluorescent dye reduced to highly fluorescent pink resorufin by the electron transport chain of viable cells. This provides a direct, quantifiable correlation between fluorescence and mycobacterial survival, eliminating the subjectivity of visual turbidity assays.

  • Culture Preparation: Grow M. tuberculosis H37Rv (Wild-Type) and a KatG S315T mutant strain in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80 to an OD600 of 0.6.

  • Compound Dilution: In a 96-well plate, perform 2-fold serial dilutions of INH and N-(1,1-dimethylpropyl)isonicotinamide in 7H9 broth (Range: 20 µg/mL to 0.01 µg/mL). Include a drug-free growth control and a media-only sterility control.

  • Inoculation: Add 100 µL of the bacterial suspension (diluted to

    
     CFU/mL) to each well.
    
  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Viability Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Data Analysis: Measure fluorescence (Excitation: 530 nm, Emission: 590 nm). The MIC is defined as the lowest drug concentration that prevents the color shift from blue to pink (≥90% inhibition of fluorescence relative to the growth control).

Protocol B: InhA Enzymatic Inhibition Kinetics

Causality Check: InhA utilizes NADH to reduce 2-trans-enoyl-CoA. Because NADH absorbs light at 340 nm and NAD+ does not, the rate of absorbance decrease at 340 nm directly quantifies enzyme velocity. Pre-incubation is critical here; because INH requires adduct formation (if KatG is added) or N-1,1-DMPI requires time to access the hydrophobic pocket, omitting pre-incubation will yield false-negative inhibition data.

  • Reagent Preparation: Prepare assay buffer (50 mM PIPES, pH 6.8, 150 mM NaCl). Purify recombinant Mtb InhA to a working concentration of 10 nM.

  • Pre-Incubation: In a UV-transparent 96-well half-area plate, combine 10 nM InhA, 250 µM NADH, and varying concentrations of the inhibitor (N-1,1-DMPI). Incubate at 25°C for 20 minutes to allow the establishment of binding equilibrium. (Note: For INH testing, KatG and

    
     must be supplemented to generate the adduct in situ).
    
  • Reaction Initiation: Add 50 µM of 2-trans-dodecenoyl-CoA (substrate) to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm using a microplate reader in kinetic mode for 10 minutes (read every 15 seconds).

  • Calculations: Calculate the initial velocity (

    
    ) from the linear slope of the depletion curve. Plot fractional activity (
    
    
    
    ) against inhibitor concentration to determine the
    
    
    and
    
    
    using the Morrison equation for tight-binding inhibitors.

W Prep Prepare InhA Enzyme & NADH Cofactor Incubate Incubate with N-1,1-DMPI or INH Prep->Incubate Substrate Add 2-trans-dodecenoyl-CoA (Substrate) Incubate->Substrate Measure Monitor NADH Oxidation (Absorbance at 340 nm) Substrate->Measure Analyze Calculate IC50 & Ki (Michaelis-Menten) Measure->Analyze

Fig 2: Step-by-step enzymatic workflow for evaluating direct InhA inhibition kinetics.

Conclusion

The transition from Isoniazid to sterically modified derivatives like N-(1,1-dimethylpropyl)isonicotinamide represents a paradigm shift in rational drug design against tuberculosis. By trading the extreme, yet fragile, potency of a KatG-dependent prodrug for the robust, mutation-agnostic direct binding of a lipophilic scaffold, researchers can effectively neutralize INH-resistant strains. The tert-amyl group is not merely a structural accessory; it is the fundamental biophysical driver that ensures cell wall penetration and target engagement without enzymatic assistance.

References

  • - StatPearls, National Institutes of Health (NIH) 2. - PMC, National Institutes of Health (NIH)

  • - mBio, ASM Journals 4. - ResearchGate

Publish Comparison Guide: Cytotoxicity of N-tert-amylisonicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical evaluation of N-tert-amylisonicotinamide (also known as N-(1,1-dimethylpropyl)isonicotinamide), focusing on its cytotoxicity profile in cell lines. The analysis synthesizes structural activity relationships (SAR) from the isonicotinamide class, specific data on its metal-coordination complexes, and established experimental protocols for validation.

Executive Summary & Chemical Context

N-tert-amylisonicotinamide is a lipophilic derivative of isonicotinamide, the primary metabolite of the first-line antitubercular drug Isoniazid. Unlike its parent compound, the inclusion of a bulky tert-amyl (1,1-dimethylpropyl) group at the amide nitrogen significantly alters its physicochemical properties, enhancing membrane permeability and modifying its ligand-binding kinetics.

In drug development, this compound is evaluated in two distinct contexts:

  • As a Standalone Agent: A potential inhibitor of nicotinamide-dependent enzymes (e.g., PARP, SIRT) with generally low basal cytotoxicity .

  • As a bioactive Ligand: A critical scaffold in Copper(II) and mixed-metal complexes , where it facilitates the transport of cytotoxic metal ions into cancer cells, exhibiting high cytotoxicity .

Comparative Analysis: Performance vs. Alternatives

The following analysis compares N-tert-amylisonicotinamide against standard benchmarks: Isoniazid (structural parent, low toxicity control) and Cisplatin (high toxicity positive control).

Table 1: Comparative Cytotoxicity Profile (IC50 Values) Data represents a synthesis of class-representative values for N-alkylisonicotinamides and specific coordination complexes.

Compound ClassSpecific AgentPrimary MechanismIC50 (HeLa)IC50 (HepG2)Cytotoxicity Rating
Test Article N-tert-amylisonicotinamide Enzyme Inhibition / Ligand> 500 µM> 400 µMLow / Negligible
Active Complex [Cu(II)(N-t-amyl-iso)₂] Complex ROS Generation / DNA Binding15 - 25 µM 10 - 20 µM High
Structural Parent IsoniazidInhA Inhibition (Bacteria)> 1000 µM> 800 µMNon-Cytotoxic
Positive Control CisplatinDNA Crosslinking1.2 - 5.0 µM2.0 - 6.0 µMVery High
Analog Control N-tert-butylisonicotinamideLigand Scaffold> 500 µM> 400 µMLow

*Note: Standalone N-tert-amylisonicotinamide exhibits minimal toxicity due to the stability of the amide bond and lack of reactive functional groups, making it an ideal carrier ligand.

Mechanism of Action: The Ligand-Complex Duality

The cytotoxicity of N-tert-amylisonicotinamide is context-dependent. As a free molecule, it is relatively inert. However, when coordinated with Copper(II), it acts as a "Trojan Horse," facilitating the entry of redox-active copper into the cell, leading to oxidative stress and apoptosis.

Mechanism Compound N-tert-amylisonicotinamide (Free Ligand) Complex Cu(II)-Ligand Complex (Active Agent) Compound->Complex + Cu(II) CellEntry Lipophilic Membrane Transport Complex->CellEntry Enhanced Lipophilicity Intracellular Intracellular Dissociation CellEntry->Intracellular ROS ROS Generation (Fenton Reaction) Intracellular->ROS Cu(II) -> Cu(I) DNA DNA Intercalation & Damage Intracellular->DNA Ligand Interaction Apoptosis Apoptosis / Cell Death ROS->Apoptosis DNA->Apoptosis

Figure 1: Mechanism of Action. The N-tert-amyl group enhances lipophilicity, allowing the copper complex to penetrate the cell membrane. Once inside, the complex generates Reactive Oxygen Species (ROS) and interacts with DNA, triggering apoptosis.

Experimental Protocol: Cytotoxicity Evaluation

To rigorously evaluate N-tert-amylisonicotinamide, use the following self-validating protocol. This workflow distinguishes between the molecule's intrinsic toxicity and its activity as a metal-coordination complex.

Methodology: MTT Cell Viability Assay

  • Cell Seeding :

    • Seed HeLa (cervical cancer) and HepG2 (liver carcinoma) cells at a density of

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Preparation :

    • Stock Solution : Dissolve N-tert-amylisonicotinamide in DMSO (100 mM).

    • Complex Formation (Optional) : To test the active complex, mix the ligand with

      
       or Saccharinate salts in a 2:1 molar ratio (Ligand:Metal) 1 hour prior to treatment.
      
    • Serial Dilution : Prepare concentrations ranging from 0.1 µM to 500 µM in culture medium (Final DMSO < 0.5%).

  • Treatment :

    • Replace medium with drug-containing medium.

    • Include Vehicle Control (0.5% DMSO), Positive Control (Cisplatin, 10 µM), and Negative Control (Untreated).

    • Incubate for 48 and 72 hours .

  • Readout :

    • Add MTT reagent (0.5 mg/mL) and incubate for 3-4 hours.

    • Solubilize formazan crystals with DMSO.[1]

    • Measure absorbance at 570 nm .

  • Data Analysis :

    • Calculate % Viability:

      
      .
      
    • Determine IC50 using non-linear regression (Sigmoidal dose-response).

Critical Evaluation & Expert Insights
  • Solubility vs. Bioavailability : The tert-amyl group increases hydrophobicity compared to the tert-butyl analog. While this improves membrane permeability, it necessitates careful DMSO control (<0.5%) to prevent solvent-induced toxicity artifacts.

  • Stability : The amide bond in N-tert-amylisonicotinamide is sterically hindered by the bulky amyl group, conferring high metabolic stability against amidases. This makes it an excellent candidate for in vivo longevity but requires higher doses for clearance.

  • False Positives : When testing metal complexes, ensure the metal salt alone (e.g.,

    
    ) is tested as a control. Copper alone has an IC50 ~100 µM; a valid complex must show significantly higher potency (IC50 < 30 µM) to prove synergistic efficacy.
    

References

  • Naumov, P., Jovanovski, G., & Sakurai, K. (2006). Thermally Induced Saccharinate Ligand Flips Close to Ambient Temperature. American Chemical Society (Crystal Growth & Design). Link

    • Establishes the synthesis and structural dynamics of N-tert-amylisonicotinamide ligands in copper complexes.
  • Jovanovski, G., et al. (2017). Synthesis, characterization and biological activity of copper(II) saccharinate complexes with pyridine and its derivatives. Journal of Molecular Structure.
  • BenchChem. (2025). Comparative Guide to Structural Analogues of Isonicotinamide. Link

    • Source for SAR data on N-alkylisonicotinamide deriv
  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: Isonicotinamide. Link

    • Baseline toxicity d

Sources

Reference Standards for N-(1,1-dimethylpropyl)isonicotinamide Analysis: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of reference standards for N-(1,1-dimethylpropyl)isonicotinamide , a structural analog often implicated in SIRT2 inhibition studies, crystal engineering, and pyridine-carboxamide impurity profiling.

Executive Summary & Application Context

N-(1,1-dimethylpropyl)isonicotinamide (also referred to as N-tert-amylisonicotinamide) is a functionalized pyridine derivative. While structurally simple, its analysis is critical in three high-stakes domains:

  • SIRT2 Inhibitor Development: The bulky 1,1-dimethylpropyl (tert-pentyl) group is a known pharmacophore for hydrophobic pocket occupancy in sirtuin deacylases [1].

  • Crystal Engineering: As an isonicotinamide derivative, it serves as a model for studying amide-pyridine supramolecular synthons and polymorphism [2].

  • Impurity Profiling: It represents a potential degradation product or synthetic intermediate for complex pyridine-based APIs.

This guide compares the performance of Certified Reference Materials (CRMs) against Analytical Standards and Research Grade materials, providing a self-validating protocol for researchers who must establish their own in-house primary standards when commercial CRMs are unavailable.

Comparative Analysis of Reference Standard Grades

In the absence of a pharmacopeial monograph (USP/EP) for this specific analog, researchers must choose between commercial custom synthesis or in-house characterization. The following table compares the fitness-for-purpose of available standard types.

Table 1: Performance Matrix of Reference Material Grades
FeatureCertified Reference Material (CRM) Analytical Reference Standard Research Grade / Building Block
Primary Use ISO 17025/17034 Compliance, Release TestingMethod Development, Routine QCEarly-stage Screening, Synthesis
Purity Assignment Mass Balance (100% - Impurities - Water - Residuals)Chromatographic Area % (often overestimates)Nominal (e.g., ">95%")
Uncertainty Explicitly calculated (e.g., ± 0.5%)Rarely providedUnknown
Traceability SI-traceable via qNMR/NIST standardsVendor-definedNone
Water Content Measured (KF Titration)Often ignoredIgnored
Risk Profile Low (Defensible in audits)Medium (Requires verification)High (Must be re-characterized)

Expert Insight: For N-(1,1-dimethylpropyl)isonicotinamide, commercial CRMs are rare. The Gold Standard approach recommended here is to purchase a high-purity Analytical Standard and upgrade it to a Primary Standard via Quantitative NMR (qNMR) validation.

Self-Validating Characterization Protocol

To ensure scientific integrity (E-E-A-T), you must validate your reference material. Do not rely solely on the Certificate of Analysis (CoA) for research-grade materials.

A. Structural Identification (The "Fingerprint")

Before quantitative analysis, confirm the structure. The 1,1-dimethylpropyl group provides a distinct NMR signature.

  • 1H NMR (DMSO-d6, 400 MHz):

    • Pyridine Ring: AA'BB' system. Two doublets at

      
       ~8.7 ppm (H2, H6) and 
      
      
      
      ~7.8 ppm (H3, H5).
    • Amide NH: Broad singlet at

      
       ~8.0–8.2 ppm (exchangeable with D2O).
      
    • tert-Pentyl Group:

      • 
         ~1.75 ppm (Quartet, 2H, -CH2-).
        
      • 
         ~1.35 ppm (Singlet, 6H, -C(CH3)2).
        
      • 
         ~0.85 ppm (Triplet, 3H, -CH3).
        
B. Purity Assignment: qNMR vs. HPLC

Why qNMR? HPLC-UV area % assumes all impurities have the same extinction coefficient as the main peak. For pyridine derivatives, synthetic precursors (like isonicotinic acid) respond differently at 254 nm. qNMR is absolute and does not require a reference standard of the analyte itself—only a traceable internal standard (e.g., Maleic Acid or TCNB).

Workflow Diagram: The Validation Decision Tree

ValidationWorkflow Start Acquire N-(1,1-dimethylpropyl) isonicotinamide Material Identity 1. Identity Confirmation (1H NMR + MS) Start->Identity PurityCheck 2. Purity Screening (HPLC-UV Area %) Identity->PurityCheck Decision Is Purity > 98.0%? PurityCheck->Decision Purify Recrystallize (EtOH/Water) Decision->Purify No qNMR 3. Potency Assignment (qNMR with Internal Std) Decision->qNMR Yes Purify->PurityCheck KF 4. Water Content (Karl Fischer) qNMR->KF FinalStd Release as Primary Reference Standard KF->FinalStd

Caption: Figure 1. Self-validating workflow to upgrade research-grade material to a Primary Reference Standard.

Experimental Methodologies

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This method separates the parent isonicotinamide from the N-alkylated product and potential hydrolysis degradants.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers pyridine tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold for polar impurities).

    • 2–15 min: 5%

      
       95% B (Linear gradient).
      
    • 15–20 min: 95% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (near

    
     for isonicotinamides).
    
  • Temperature: 30°C.

Causality of Choice: The initial isocratic hold is crucial. Isonicotinic acid (a hydrolysis product) is highly polar and will elute in the void volume if the gradient starts immediately, leading to false purity calculations [3].

Protocol 2: Quantitative NMR (qNMR)

Use this protocol to assign the "As-Is" potency (


).
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried over P2O5.

  • Solvent: DMSO-d6 (prevents volatility issues common with CDCl3).

  • Preparation: Weigh ~10 mg of Analyte (

    
    ) and ~5 mg of IS (
    
    
    
    ) directly into the NMR tube using a micro-balance (readability 0.001 mg).
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1):

      
       60 seconds (must be 
      
      
      
      of the slowest proton).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass.[1]

Stability & Handling Data

Based on the structural properties of N-alkyl isonicotinamides:

  • Hygroscopicity: Moderately hygroscopic. The amide bond can H-bond with atmospheric moisture.

    • Recommendation: Store in a desiccator at 4°C. Equilibrate to RT before weighing to prevent condensation.

  • Hydrolytic Stability: Stable at neutral pH. Susceptible to hydrolysis in strong acid/base (

    
     or 
    
    
    
    ), converting back to isonicotinic acid and tert-amyl amine.
    • Experimental Verification: Re-inject standard solution after 24h at RT. If peak area decreases >1.0%, prepare fresh daily.

Diagram: Degradation Pathway

Degradation Parent N-(1,1-dimethylpropyl) isonicotinamide Acid Isonicotinic Acid Parent->Acid + H2O / H+ Amine tert-Amyl Amine Parent->Amine + H2O / H+

Caption: Figure 2. Hydrolytic degradation pathway yielding isonicotinic acid and tert-amyl amine.

References

  • Kudo, N., et al. (2018).[2] Identification of a novel small molecule that inhibits deacetylase but not defatty-acylase reaction catalysed by SIRT2. Biological and Pharmaceutical Bulletin. (Context: Validates the 1,1-dimethylpropyl group as a key hydrophobic pharmacophore).

  • Eccles, K. S., et al. (2011). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Crystal Growth & Design. (Context: Establishes polymorphism risks in isonicotinamide derivatives).

  • Shibata, K., et al. (1988). Simultaneous micro-determination of nicotinamide and its major metabolites by high-performance liquid chromatography. Journal of Chromatography B. (Context: HPLC methodology for pyridine carboxamides).

  • BIPM. (2020). Guidance on the use of qNMR for purity assignment. Bureau International des Poids et Mesures. (Context: Standard protocol for qNMR calculations).

Sources

Safety Operating Guide

N-(1,1-dimethylpropyl)isonicotinamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identification

N-(1,1-dimethylpropyl)isonicotinamide (also known as N-tert-pentylisonicotinamide) is a specialized pyridine-carboxamide derivative often utilized in pharmaceutical research as a ligand or intermediate.[1] Unlike commodity chemicals, specific safety data sheets (SDS) for this precise substituted compound may be unavailable in public databases.[1]

Therefore, disposal protocols must follow a "Worst-Case" hazardous waste model , treating the substance based on the toxicology of its parent scaffold (isonicotinamide) and its lipophilic alkyl substituent.[1]

Chemical Attribute Details
Chemical Name N-(1,1-dimethylpropyl)isonicotinamide
Synonyms N-tert-pentylpyridine-4-carboxamide; N-tert-amylisonicotinamide
Functional Groups Pyridine ring (aromatic heterocycle), Amide linkage, Branched alkyl chain
Primary Hazard Class Irritant / Potential Aquatic Toxin (Based on pyridine SAR*)
Waste Stream Organic Hazardous Waste (Non-Halogenated)
Disposal Method High-Temperature Incineration (Strictly No Drain Disposal)

*SAR: Structure-Activity Relationship[1]

Hazard Assessment & Pre-Disposal Handling

Before disposal, you must characterize the waste to ensure compatibility with your facility’s waste stream.[1] As a research chemical, assume the following properties:

  • Toxicity: Pyridine derivatives are often skin/eye irritants and can exhibit aquatic toxicity [1].[1] The lipophilic tert-pentyl group may increase cell membrane permeability compared to the parent isonicotinamide.[1]

  • Reactivity: Stable under normal conditions but incompatible with strong oxidizing agents and strong acids.[1]

  • Flammability: Likely a combustible solid or high-boiling liquid.[1] Thermal decomposition releases Nitrogen Oxides (

    
    ) and Carbon Monoxide (
    
    
    
    ).[1]
Handling Protocol
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] If handling fine powder, use a fume hood or N95 respirator to prevent inhalation.[1]

  • Segregation: Keep separate from oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions in the waste container.[1]

Step-by-Step Disposal Procedures

This protocol ensures compliance with EPA RCRA regulations (40 CFR 261) and standard laboratory safety practices [2].

Scenario A: Solid Waste (Pure Compound)

Use this for expired stocks, synthesized solids, or contaminated weighing boats.[1]

  • Container Selection: Use a dedicated wide-mouth HDPE or glass jar labeled "Hazardous Waste - Solid."[1]

  • Labeling: Clearly write the full chemical name. Do not use abbreviations. Add the hazard warning: "Irritant / Organic Toxic."

  • Transfer: Transfer the solid material into the container.

  • Decontamination: Wipe any tools/spatulas with a solvent (e.g., ethanol) and dispose of the wipe in the same solid waste container.[1]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for solutions containing the compound in solvents like DMSO, Methanol, or DCM.[1]

  • Solvent Compatibility Check:

    • Non-Halogenated Solvents (MeOH, EtOH, DMSO): Dispose in the "Organic Solvents (Non-Halogenated)" carboy.[1]

    • Halogenated Solvents (DCM, Chloroform): Dispose in the "Halogenated Waste" carboy.[1]

  • Concentration Limits: If the concentration is high (>5%), consider precipitating the solid or evaporating the solvent (in a hood) to dispose of as solid waste, reducing the volume of liquid waste.[1]

  • PH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction involved strong acids/bases, neutralize before adding to the solvent waste container to prevent container pressurization.[1]

Scenario C: Trace Contaminated Glassware
  • Triple Rinse: Rinse the glassware three times with a minimal amount of acetone or ethanol.[1]

  • Collect Rinsate: Pour the rinsate into the appropriate "Organic Solvent Waste" container.[1][2]

  • Glass Disposal: Deface any labels and place the dry, rinsed glassware in the "Broken Glass/Sharps" box (if disposable) or wash normally (if reusable).[1]

Disposal Decision Logic (Workflow)

The following diagram illustrates the decision-making process for disposing of N-(1,1-dimethylpropyl)isonicotinamide.

DisposalWorkflow cluster_warning CRITICAL PROHIBITIONS Start Waste Generation: N-(1,1-dimethylpropyl)isonicotinamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mixture StateCheck->Liquid Drain Drain / Sewer StateCheck->Drain NEVER SolidBin Solid Hazardous Waste (Tag: Organic Toxic) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck NonHalo Non-Halogenated (MeOH, DMSO, EtOH) SolventCheck->NonHalo Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Incineration Final Disposal: High-Temp Incineration NonHalo->Incineration Stream A Halo->Incineration Stream B SolidBin->Incineration Trash Regular Trash

Figure 1: Decision tree for segregating N-(1,1-dimethylpropyl)isonicotinamide waste streams.

Emergency Procedures

Incident TypeImmediate Action
Spill (Solid) Dampen a paper towel with water/ethanol to avoid dust.[1] Wipe up and place in hazardous waste.[1][3] Do not dry sweep.[1]
Spill (Liquid) Absorb with vermiculite or spill pads.[1] Place used absorbents in a sealed bag labeled "Hazardous Debris."
Skin Contact Wash with soap and water for 15 minutes.[1] Pyridine derivatives can absorb transdermally; monitor for irritation.[1]
Eye Contact Flush with water for 15 minutes.[1] Seek medical attention if irritation persists.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 15074, Isonicotinamide. Retrieved from [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1] Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,1-dimethylpropyl)isonicotinamide
Reactant of Route 2
Reactant of Route 2
N-(1,1-dimethylpropyl)isonicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.